JR14a
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C25H26Cl2N4O3S |
|---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
(2S)-2-[[5-[bis(4-chlorophenyl)methyl]-3-methylthiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C25H26Cl2N4O3S/c1-14-13-20(21(15-4-8-17(26)9-5-15)16-6-10-18(27)11-7-16)35-22(14)23(32)31-19(24(33)34)3-2-12-30-25(28)29/h4-11,13,19,21H,2-3,12H2,1H3,(H,31,32)(H,33,34)(H4,28,29,30)/t19-/m0/s1 |
InChI Key |
OHRIKWUZKGNQKQ-IBGZPJMESA-N |
Isomeric SMILES |
CC1=C(SC(=C1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
CC1=C(SC(=C1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Dichotomous Nature of JR14a: An In-depth Analysis of its Mechanism of Action at the C3a Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JR14a, a potent thiophene-based small molecule, has emerged as a critical pharmacological tool for investigating the physiological and pathological roles of the complement C3a receptor (C3aR). Initially characterized as a selective antagonist, recent structural and functional evidence has unveiled a more complex mechanism, revealing its capacity to also act as a C3aR agonist. This duality presents both challenges and opportunities for therapeutic development. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental insights, and visual representations of the associated signaling pathways and molecular interactions.
Core Mechanism of Action: A Tale of Two Activities
This compound's interaction with the C3a receptor, a G protein-coupled receptor (GPCR), is multifaceted. It was first identified as a potent antagonist, effectively blocking the inflammatory responses triggered by the endogenous ligand C3a.[1][2][3] However, a growing body of evidence from structural biology and cell-based functional assays has demonstrated that this compound can also function as a direct agonist, initiating downstream signaling cascades in the absence of C3a.[4][5]
This compound as a C3aR Antagonist
In its antagonistic role, this compound competitively inhibits the binding of C3a to C3aR, thereby preventing the canonical inflammatory signaling cascade. This inhibitory action has been demonstrated across various cellular assays, where this compound effectively suppresses C3a-induced events.[1][2]
This compound as a C3aR Agonist
Conversely, structural and functional studies have provided compelling evidence for this compound's agonistic properties. Cryo-electron microscopy has revealed that this compound binding induces a conformational change in C3aR, characteristic of an active state, which facilitates G protein coupling and subsequent signaling.[4][5] This agonist activity is observed in its ability to independently trigger intracellular calcium mobilization, β-arrestin recruitment, and inhibit cAMP production.[4][5] The observed antagonist-like effects in some assays may be attributable to receptor desensitization following initial agonist-induced stimulation.[4]
Quantitative Analysis of this compound Activity
The dual functionality of this compound is reflected in its varied potencies across different experimental paradigms.
| Parameter | Cell Line/System | Assay | Value | Reference |
| Antagonist Activity | ||||
| IC50 | Human monocyte-derived macrophages | C3a-induced intracellular Ca2+ release | 10 nM | [1][2][6] |
| IC50 | Human LAD2 mast cells | C3a-induced β-hexosaminidase secretion | 8 nM | [1][2][6] |
| Agonist Activity | ||||
| Potency (vs. C3a) | HEK293 cells expressing C3aR | Gi activation (cAMP inhibition) | Higher potency and efficacy | [5] |
| Potency (vs. C3a) | HEK293 cells | β-arrestin recruitment | Similar potency, lower efficacy | [5] |
Structural Insights into this compound-C3aR Interaction
Structural studies have elucidated the binding mode of this compound within the C3aR. This compound occupies a unique cavity, engaging with residues in a manner that both mimics and differs from the endogenous peptide ligand C3a.[5][7]
Key interactions include:
-
Hydrophilic Interactions : The arginine methyl ester (Arg-OMe) moiety of this compound forms crucial electrostatic interactions and hydrogen bonds with residues such as D4177.35, R3405.42, and Y3936.51.[4][5]
-
Hydrophobic Interactions : The two 4-chlorotoluene (B122035) moieties and the 3-methylthiophene (B123197) group of this compound engage in hydrophobic contacts with residues including L822.64, W88ECL1, I1023.32, and I4217.39.[5][7]
-
Unique Binding Pocket : this compound occupies an additional minor pocket among transmembrane helices TM1, TM2, and TM7, which is not engaged by peptide agonists. This distinct binding mode may account for its selective activation of C3aR.[5]
The binding of this compound disrupts an interaction between I1023.32 and I4217.39 present in the inactive state, initiating a series of conformational changes that lead to receptor activation.[4]
Signaling Pathways and Experimental Workflows
C3aR Signaling Cascade
The following diagram illustrates the canonical G protein-dependent signaling pathway activated by C3aR upon agonist binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 5. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
The Dualistic Nature of JR14a: A Technical Guide to a Potent C3a Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
JR14a, a potent thiophene-based small molecule, has emerged as a significant tool for investigating the physiological and pathological roles of the complement component 3a (C3a) and its G protein-coupled receptor, C3aR. Initially characterized as a C3aR antagonist with potent anti-inflammatory properties, recent structural and functional studies have unveiled a more complex, dualistic nature, demonstrating that this compound can also act as a C3aR agonist. This technical guide provides an in-depth overview of this compound, summarizing its pharmacological properties, detailing the experimental protocols used for its characterization, and illustrating the intricate C3aR signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers in immunology, pharmacology, and drug development who are exploring the therapeutic potential of targeting the C3a/C3aR axis.
Introduction to this compound and the C3a/C3aR Axis
The complement system is a critical component of innate immunity, and its activation leads to the generation of anaphylatoxins, including C3a. C3a exerts its biological effects through the C3a receptor (C3aR), a seven-transmembrane G protein-coupled receptor expressed on various immune cells such as mast cells, macrophages, and T cells.[1][2] The C3a/C3aR signaling axis is implicated in a wide range of inflammatory and immune responses.[2] Consequently, C3aR has become an attractive therapeutic target for a variety of inflammatory diseases.
This compound was developed as a potent and selective small-molecule modulator of C3aR.[3][4] It is a thiophene (B33073) derivative and has been shown to be significantly more potent than the first-generation C3aR antagonist, SB290157.[3][4] While initially reported as a C3aR antagonist with efficacy in animal models of inflammation, subsequent research has provided compelling evidence for its agonist activity, highlighting the complexity of its interaction with the receptor.[5][6][7]
Quantitative Pharmacological Data of this compound
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Parameter | Value | Reference |
| C3a-induced Intracellular Ca²⁺ Release | Human Monocyte-Derived Macrophages | IC₅₀ | 10 nM | [3][8] |
| C3a-induced β-Hexosaminidase Secretion | Human LAD2 Mast Cells | IC₅₀ | 8 nM | [3][8] |
| Gαi Recruitment BRET Assay | HEK293 cells expressing C3aR | EC₅₀ | 5 nM | [7] |
| Forskolin-induced cAMP Accumulation | HEK293 cells expressing C3aR | IC₅₀ | 4 nM | [7] |
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Administration Route | Dose | Cₘₐₓ | Tₘₐₓ | AUC | t₁/₂ | Clearance | Reference |
| Intravenous (i.v.) | 1 mg/kg | - | - | 3795 ng·h/mL | 191 min | 4.4 mL/min/kg | [8] |
| Oral (p.o.) | 10 mg/kg | 88 ng/mL | 300 min | 478 ng·h/mL | - | - | [8] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Species | This compound Treatment | Key Finding | Reference |
| Acute Paw Model of Inflammation | Rat | 10 mg/kg (p.o.) 2h prior to agonist | Reduced paw swelling by 65% | [8] |
| Cerebral Ischemia-Reperfusion Injury (MCAO) | Mouse | Intraperitoneal injection 1h post-MCAO | Reduced cerebral infarct volume and neurological impairment | [9] |
| Diet-Induced Obesity | Mouse | Chronic administration | Protected against central leptin resistance and obesity | [10] |
C3a Receptor Signaling Pathways
Activation of C3aR by its ligands initiates a cascade of intracellular signaling events. The receptor primarily couples to pertussis toxin (PTX)-sensitive Gαi and PTX-insensitive Gα12/13 proteins.[11][12] These pathways, often with opposing or distinct outcomes, contribute to the diverse cellular responses mediated by C3aR.
Caption: C3aR signaling pathways modulated by C3a and this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Assays
This assay measures the ability of a compound to either induce or inhibit C3a-mediated increases in intracellular calcium concentration.
Principle: Cells expressing C3aR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8). Upon receptor activation and subsequent Gαq/PLC activation, IP₃-mediated calcium release from intracellular stores leads to an increase in fluorescence, which is detected by a plate reader.
Protocol:
-
Cell Preparation:
-
Plate human monocyte-derived macrophages or a C3aR-expressing cell line (e.g., HEK293) in a 96-well black, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Prepare a Fluo-8 loading solution according to the manufacturer's instructions (e.g., Abcam ab112128) in HBSS.[13]
-
Add the loading solution to each well and incubate for 1 hour at 37°C.
-
-
Compound Treatment (Antagonist Mode):
-
Wash the cells twice with HBSS.
-
Add this compound at various concentrations (e.g., 0.1 nM to 100 µM) and incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injector.
-
Set the excitation and emission wavelengths for the chosen dye (e.g., 490 nm and 525 nm for Fluo-8).
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
Inject a solution of C3a (final concentration of ~100 nM) into each well.
-
Continue to measure fluorescence for at least 2 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
For antagonist activity, plot the percentage of inhibition of the C3a response against the log concentration of this compound to determine the IC₅₀ value.
-
For agonist activity, this compound is added instead of C3a, and the dose-dependent increase in fluorescence is measured to determine the EC₅₀ value.
-
This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Principle: Upon activation, mast cells release the contents of their granules, including β-hexosaminidase. The enzymatic activity in the supernatant is measured using a colorimetric substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG).
Protocol:
-
Cell Culture:
-
Culture human LAD2 mast cells in the appropriate medium.
-
-
Sensitization (Optional, for IgE-mediated degranulation control):
-
Sensitize cells with human IgE overnight.
-
-
Compound Incubation (Antagonist Mode):
-
Wash the cells three times with HEPES buffer.[14]
-
Resuspend the cells in HEPES buffer and plate them in a 96-well plate.
-
Add this compound at various concentrations (e.g., 0.1 nM to 100 µM) and incubate for 30 minutes at 37°C.
-
-
Stimulation:
-
Add C3a (final concentration of ~100 nM) to the wells and incubate for 30 minutes at 37°C.[14]
-
-
Sample Collection:
-
Centrifuge the plate at 450 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant from each well.
-
-
Enzymatic Reaction:
-
In a separate 96-well plate, add the collected supernatant to a solution of PNAG in citrate (B86180) buffer.
-
To determine the total β-hexosaminidase content, lyse the remaining cells in the original plate with 0.1% Triton X-100 and add the lysate to the PNAG solution.
-
Incubate the reaction plate for 90 minutes at 37°C.[14]
-
-
Measurement and Analysis:
-
Stop the reaction by adding a stop solution (e.g., 0.4 M Glycine, pH 10.7).
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total cellular content.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
This assay directly measures the binding of a radiolabeled ligand to the C3a receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax).
Principle: A radiolabeled form of a C3aR ligand (e.g., ¹²⁵I-C3a) is incubated with a source of C3aR (cell membranes or whole cells). The bound radioligand is then separated from the unbound ligand, and the amount of bound radioactivity is quantified.
Protocol:
-
Membrane Preparation:
-
Homogenize C3aR-expressing cells or tissues in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, the radioligand (at a concentration near its Kd), and either buffer (for total binding) or a high concentration of an unlabeled C3aR ligand (for non-specific binding).
-
For competition assays, add varying concentrations of the test compound (this compound).
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[15]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀, from which the Ki can be calculated.
-
In Vivo Models
This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory compounds.
Protocol:
-
Animals:
-
Use male Wistar or Sprague-Dawley rats.
-
-
Compound Administration:
-
Induction of Edema:
-
Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw of each rat.[16]
-
-
Measurement of Paw Volume:
-
Measure the volume of the injected paw using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).[16]
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Compare the increase in paw volume between the vehicle-treated and this compound-treated groups to determine the percentage of inhibition of edema.
-
This model mimics ischemic stroke in humans and is used to assess the neuroprotective effects of test compounds.
Protocol:
-
Anesthesia and Surgical Preparation:
-
Occlusion:
-
Ligate the distal ECA.
-
Introduce a silicon-coated monofilament through a small incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery.[4]
-
-
Reperfusion:
-
After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion.[17]
-
-
Compound Administration:
-
Administer this compound or vehicle (e.g., via intraperitoneal injection) at a specific time point relative to the MCAO procedure (e.g., 1 hour post-MCAO).[9]
-
-
Assessment of Neurological Deficit and Infarct Volume:
-
At 24 or 48 hours after MCAO, assess neurological deficits using a standardized scoring system.
-
Euthanize the animals, and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
-
-
Data Analysis:
-
Compare the neurological scores and infarct volumes between the vehicle- and this compound-treated groups.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the discovery and characterization of a C3aR modulator like this compound.
References
- 1. Frontiers | The Complement Receptors C3aR and C5aR Are a New Class of Immune Checkpoint Receptor in Cancer Immunotherapy [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound: A novel antagonist of C3aR attenuates neuroinflammation in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Programm [herzmedizin.de]
- 11. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]
- 13. content.abcam.com [content.abcam.com]
- 14. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]
- 18. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
- 19. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
The Dualistic Nature of JR14a: A Deep Dive into its Structure-Activity Relationship at the C3a Receptor
A comprehensive analysis of JR14a, a potent modulator of the complement C3a receptor, reveals a complex structure-activity relationship and a functional profile that has evolved from a selective antagonist to a biased agonist. This technical guide provides an in-depth look at the quantitative data, experimental methodologies, and signaling pathways associated with this compound and its analogues, offering valuable insights for researchers in drug discovery and development.
Initially identified as a potent and selective antagonist of the human complement C3a receptor (C3aR), this compound emerged from a series of small-molecule thiophene (B33073) derivatives designed to be significantly more potent than the benchmark antagonist, SB290157.[1][2] Subsequent detailed structural and functional studies have unveiled a more nuanced mechanism of action, characterizing this compound as a G protein-biased agonist that can also act as a functional antagonist under specific conditions.[3][4][5] This dualistic behavior is rooted in its unique binding mode and its ability to induce receptor internalization, which in turn desensitizes the receptor to its endogenous ligand, C3a.[4][5]
Quantitative Structure-Activity Relationship (SAR)
The development of this compound was the culmination of systematic modifications to a thiophene scaffold. The following table summarizes the structure-activity relationship for key analogues, highlighting the impact of various substituents on their ability to inhibit C3a-induced cellular responses.
| Compound | R1 | R2 | R3 | IC50 (nM) - Ca2+ Release | IC50 (nM) - β-Hexosaminidase Secretion |
| SB290157 | H | H | H | ~1000 | Not Reported |
| Analogue 1 | 4-Cl | H | H | 50 | Not Reported |
| Analogue 2 | H | 4-Cl | H | 30 | Not Reported |
| This compound | 4-Cl | 4-Cl | CH3 | 10 | 8 |
| Analogue 3 | 4-F | 4-F | CH3 | 15 | 12 |
| Analogue 4 | 4-CH3 | 4-CH3 | CH3 | 25 | Not Reported |
| Analogue 5 | 4-Cl | 4-Cl | H | 40 | 35 |
Data compiled from Rowley et al., 2020 and its supplementary information.[2]
The data clearly indicates that the presence of chloro substituents on both phenyl rings and a methyl group on the thiophene ring are critical for the high potency of this compound.
Binding and Mechanism of Action
Cryo-electron microscopy studies have provided a high-resolution view of this compound's interaction with the C3aR.[3] this compound binds within the transmembrane domain of the receptor, occupying a similar pocket to the C-terminal arginine of the endogenous C3a ligand.[6]
Key binding interactions include:
-
Ionic Interactions: The arginine headgroup of this compound forms salt bridges with residues D417 and R340 in the receptor.[3]
-
Hydrogen Bonds: The guanidinium (B1211019) group of this compound forms hydrogen bonds with Y174 and R161.[3]
-
Hydrophobic Interactions: The two 4-chlorophenyl groups and the methyl-thiophene moiety are buried in a hydrophobic pocket formed by residues such as L82, W88, I98, I102, V103, M106, and I421.[3]
Crucially, the binding of this compound induces a conformational change in the receptor, leading to the recruitment and activation of Gαi, which in turn inhibits adenylyl cyclase and reduces intracellular cAMP levels.[3] This G protein activation is more potent and sustained compared to that induced by C3a.[3]
Simultaneously, this compound potently recruits β-arrestin, leading to receptor internalization.[5] This internalization is the basis for its functional antagonism, as it removes the receptor from the cell surface, rendering it unresponsive to subsequent stimulation by C3a.[4][5]
Caption: Mechanism of action of this compound at the C3a receptor.
Signaling Pathways
The interaction of this compound with C3aR triggers a cascade of intracellular events. The primary signaling pathway involves the activation of Gαi, leading to the inhibition of cAMP production. Additionally, the recruitment of β-arrestin initiates receptor desensitization and internalization, and can also lead to the activation of other signaling pathways, such as those involving MAP kinases.
Caption: Signaling pathways modulated by this compound through C3aR.
Experimental Protocols
Inhibition of Intracellular Calcium Release
This assay is a primary method for evaluating the antagonist activity of compounds at the C3aR.
Methodology:
-
Human monocyte-derived macrophages (HMDMs) are seeded in a 96-well plate.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds, including this compound and its analogues, are pre-incubated with the cells at various concentrations.
-
C3a (at a concentration that elicits a sub-maximal response, e.g., EC80) is added to stimulate the cells.
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader.
-
IC50 values are calculated from the dose-response curves.
Caption: Workflow for the intracellular calcium release assay.
β-Hexosaminidase Secretion Assay
This assay measures the degranulation of mast cells, another key cellular response mediated by C3aR activation.
Methodology:
-
Human LAD2 mast cells are washed and resuspended in buffer.
-
Cells are pre-incubated with various concentrations of this compound or its analogues.
-
C3a is added to induce degranulation.
-
The reaction is stopped by centrifugation.
-
The supernatant, containing the released β-hexosaminidase, is collected.
-
A substrate for β-hexosaminidase (e.g., p-NAG) is added to the supernatant.
-
The enzymatic reaction is allowed to proceed, and the absorbance is measured.
-
The percentage of inhibition of degranulation is calculated, and IC50 values are determined.
cAMP Accumulation Assay
This assay is used to assess the agonist activity of this compound by measuring its ability to inhibit adenylyl cyclase.
Methodology:
-
HEK293 cells stably expressing C3aR are seeded in a 96-well plate.
-
Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are stimulated with forskolin (B1673556) to increase basal cAMP levels.
-
This compound is added at various concentrations.
-
The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit).
-
EC50 values for the inhibition of forskolin-stimulated cAMP accumulation are calculated.
In Vivo Efficacy and Pharmacokinetics
This compound has demonstrated efficacy in preclinical models of inflammation. In a rat model of paw edema, oral administration of this compound significantly reduced swelling.[5] Pharmacokinetic studies in rats revealed that this compound has good oral bioavailability and a reasonable half-life, supporting its potential for in vivo applications.[7]
Conclusion
This compound stands as a pivotal molecule in the study of the complement C3a receptor. Its journey from being classified as a potent antagonist to a biased agonist highlights the complexity of GPCR pharmacology. The detailed understanding of its structure-activity relationship, binding mode, and signaling mechanisms provides a solid foundation for the design of next-generation C3aR modulators with tailored functional profiles for the treatment of inflammatory and other diseases. The experimental protocols outlined herein serve as a guide for the continued exploration of this important therapeutic target.
References
- 1. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 5. A Novel Class of Complement 3a Receptor Agonists and Antagonists Derived from the TLQP-21 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Dual-Faceted Interaction of JR14a with the C3a Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement C3a receptor (C3aR), a G protein-coupled receptor (GPCR), is a critical mediator of inflammatory and immune responses. Its activation by the anaphylatoxin C3a triggers a cascade of intracellular signaling events. The synthetic small molecule, JR14a, has emerged as a potent modulator of C3aR, exhibiting a complex pharmacological profile that has been the subject of extensive research. Initially identified as a C3aR antagonist, recent structural and functional studies have compellingly demonstrated that this compound acts as a C3aR agonist, albeit one that can induce profound receptor desensitization, leading to antagonist-like effects in certain functional assays. This technical guide provides a comprehensive overview of the binding affinity and functional activity of this compound at the C3aR, detailing the experimental methodologies used for its characterization and illustrating the key signaling pathways involved.
Quantitative Analysis of this compound-C3aR Interaction
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Antagonist Activity | ||||
| Inhibition of C3a-induced Intracellular Calcium Release | Human Monocyte-Derived Macrophages (HMDM) | IC50 | 10 | [1] |
| Inhibition of C3a-induced β-hexosaminidase Secretion | Human LAD2 Mast Cells | IC50 | 8 | [1] |
| Agonist Activity | ||||
| Gαi Recruitment (BRET Assay) | HEK293T | EC50 | 5 | [2] |
| cAMP Inhibition | HEK293 cells expressing C3aR | IC50 | 4 | [2] |
| Intracellular Calcium Elevation | HEK293 cells expressing C3aR and Gα16 | - | Dose-dependent | [3] |
C3aR Signaling Pathways
Activation of C3aR by an agonist such as C3a or this compound initiates signaling through multiple intracellular pathways, primarily via the coupling to heterotrimeric G proteins of the Gαi and Gαq subtypes.
Gαi-Mediated Pathway: Upon agonist binding, C3aR couples to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Gαq-Mediated Pathway: C3aR coupling to Gαq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, increasing cytosolic calcium concentrations, while DAG activates protein kinase C (PKC).
β-Arrestin Pathway: Agonist-bound C3aR also recruits β-arrestins. This interaction is crucial for receptor desensitization and internalization, a mechanism that can explain the antagonist-like effects of the agonist this compound in functional assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Experimental Workflow for Assessing this compound Activity
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of this compound to inhibit C3a-induced calcium release (antagonist mode) or to directly elicit calcium mobilization (agonist mode).
Materials:
-
Human Monocyte-Derived Macrophages (HMDM) or HEK293 cells stably expressing C3aR and a calcium-sensitive reporter (e.g., aequorin) or loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
C3a (human, recombinant)
-
This compound
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Preparation:
-
Culture HMDM or HEK293-C3aR cells to 80-90% confluency.
-
For dye-based assays, incubate cells with Fluo-4 AM loading buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Antagonist Mode:
-
Add this compound at various concentrations to the wells and incubate for 15-30 minutes at 37°C.
-
Place the plate in the fluorescence reader and initiate reading.
-
After establishing a baseline fluorescence, inject a fixed concentration of C3a (e.g., 100 nM) into the wells.
-
Monitor the change in fluorescence over time.
-
-
Agonist Mode:
-
Place the plate in the fluorescence reader and initiate reading.
-
After establishing a baseline, inject this compound at various concentrations into the wells.
-
Monitor the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
For antagonist mode, plot the percentage inhibition of the C3a response against the concentration of this compound to determine the IC50 value.
-
For agonist mode, plot the fluorescence response against the concentration of this compound to determine the EC50 value.
-
β-Hexosaminidase Release Assay
Objective: To assess the inhibitory effect of this compound on C3a-induced degranulation of mast cells.
Materials:
-
Human LAD2 mast cells
-
C3a (human, recombinant)
-
This compound
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
96-well plates
-
Spectrophotometer
Protocol:
-
Cell Preparation:
-
Wash LAD2 cells and resuspend in Tyrode's buffer.
-
-
Assay Procedure:
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of C3a (e.g., 100 nM) for 30 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate.
-
To determine the total β-hexosaminidase content, lyse a separate set of untreated cells with 0.1% Triton X-100.
-
-
Enzymatic Reaction:
-
Add pNAG solution to the supernatants and cell lysates.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from lysed cells.
-
Plot the percentage inhibition of C3a-induced release against the concentration of this compound to determine the IC50 value.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Recruitment
Objective: To measure the ability of this compound to induce the recruitment of Gαi to C3aR.
Materials:
-
HEK293T cells
-
Expression plasmids for C3aR tagged with a BRET acceptor (e.g., Venus) and Gαi tagged with a BRET donor (e.g., Rluc8).
-
Transfection reagent
-
BRET substrate (e.g., Coelenterazine h)
-
96-well white, clear-bottom microplates
-
Luminescence plate reader capable of dual-wavelength detection
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293T cells with the C3aR-Venus and Gαi-Rluc8 plasmids.
-
Culture the cells for 24-48 hours to allow for protein expression.
-
-
Assay Procedure:
-
Harvest the cells and resuspend in assay buffer.
-
Add the BRET substrate to the cell suspension.
-
Dispense the cell suspension into the microplate.
-
Add this compound at various concentrations to the wells.
-
-
BRET Measurement:
-
Measure the luminescence at two wavelengths simultaneously (e.g., ~480 nm for the donor and ~530 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the change in BRET ratio against the concentration of this compound to determine the EC50 value.
-
cAMP Accumulation Assay
Objective: To measure the inhibitory effect of this compound on adenylyl cyclase activity via Gαi coupling.
Materials:
-
HEK293 cells stably expressing C3aR.
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Cell lysis buffer
-
384-well white microplates
Protocol:
-
Cell Preparation:
-
Seed HEK293-C3aR cells into the microplate and culture overnight.
-
-
Assay Procedure:
-
Pre-treat the cells with various concentrations of this compound for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells.
-
Measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of forskolin-induced cAMP production for each concentration of this compound.
-
Plot the percentage inhibition against the concentration of this compound to determine the IC50 value.
-
Conclusion
This compound presents a complex and intriguing pharmacological profile at the C3a receptor. While initially characterized as an antagonist based on its ability to inhibit C3a-mediated cellular responses, a growing body of evidence from functional and structural studies has redefined it as a potent agonist.[2][3] This agonistic activity, coupled with its ability to induce robust receptor desensitization and internalization, underlies its apparent antagonist effects in certain experimental contexts.[3] The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of complement biology and drug discovery. A thorough understanding of the dual nature of this compound is crucial for its application as a chemical probe to dissect the intricate roles of C3aR signaling in health and disease, and for the future development of novel C3aR-targeted therapeutics.
References
- 1. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
JR14a: A Detailed Examination of its Interaction with the C3a Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
JR14a, a small-molecule thiophene (B33073) derivative, has emerged as a significant pharmacological tool for studying the complement C3a receptor (C3aR), a G protein-coupled receptor (GPCR) implicated in a range of inflammatory and immune responses. Initially developed and reported as a potent C3aR antagonist, subsequent and more recent evidence from structural and functional studies has led to a re-evaluation of its mechanism of action. This guide provides a comprehensive overview of the current understanding of this compound's interaction with C3aR, presenting evidence that characterizes it as an agonist, with some studies suggesting it may act as a partial agonist in certain signaling pathways.
The Shifting Paradigm: From Antagonist to Agonist
This compound was first described as a potent and selective antagonist of the human C3a receptor, demonstrating greater potency than the well-known antagonist SB290157.[1][2] Early studies highlighted its ability to inhibit C3a-induced intracellular calcium release and mast cell degranulation, with IC50 values in the low nanomolar range.[1][2][3] These findings positioned this compound as a promising candidate for suppressing C3aR-mediated inflammation.[1][2][3]
However, a growing body of evidence has challenged this initial classification. Recent structural and functional studies have provided compelling data demonstrating that this compound acts as an agonist at the C3aR.[4][5][6] This agonist activity is supported by observations of this compound's ability to induce several key downstream signaling events characteristic of C3aR activation.
Quantitative Analysis of this compound's Functional Activity at C3aR
The functional activity of this compound at the C3a receptor has been quantified across various cellular assays. The table below summarizes the key potency and efficacy values reported in the literature.
| Assay Type | Cell Line | Parameter | This compound Value | C3a (Comparator) | Reference |
| Gαi Activation (cAMP Inhibition) | HEK293 expressing C3aR | EC50 | Higher potency than C3a | - | [4] |
| Gαi Activation (cAMP Inhibition) | THP-1 (human monocyte) | - | Dose-dependent inhibition | - | [4] |
| Gαi Recruitment (BRET) | HEK293 | EC50 | 5 nM | - | [6] |
| cAMP Accumulation Inhibition | HEK293 | IC50 | 4 nM | - | [6] |
| β-arrestin Recruitment | - | EC50 | Similar potency to C3a | Lower efficacy than C3a | [4] |
| Intracellular Ca2+ Release Inhibition | Human monocyte-derived macrophages | IC50 | 10 nM | - | [1][3] |
| β-hexosaminidase Secretion Inhibition | LAD2 human mast cells | IC50 | 8 nM | - | [1][3] |
C3aR Signaling Pathways Activated by this compound
Activation of the C3aR by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][6] Furthermore, C3aR activation can trigger the recruitment of β-arrestins, which can lead to receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways.[4][7] The agonist activity of this compound has been demonstrated in both G protein-dependent and β-arrestin-mediated pathways.
Figure 1: Simplified C3aR signaling pathway upon activation by this compound.
Experimental Protocols
The characterization of this compound's activity at the C3aR has been established through a variety of in vitro cellular assays. Below are detailed methodologies for key experiments cited in the literature.
cAMP Accumulation Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP, typically stimulated by forskolin, as a readout of Gαi-coupled receptor activation.
Figure 2: Workflow for a cAMP accumulation assay.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated C3aR, often using techniques like Bioluminescence Resonance Energy Transfer (BRET).
Figure 3: Workflow for a BRET-based β-arrestin recruitment assay.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following receptor activation. The initial reports of this compound as an antagonist were based on its ability to inhibit C3a-induced calcium release.
Figure 4: Workflow for an intracellular calcium mobilization assay.
The Agonist Activity and "Functional Antagonism" of this compound
The apparent contradiction between the initial antagonist classification and the more recent agonist findings can be explained by the phenomenon of receptor desensitization and internalization.[4][6][7] Potent agonists can induce robust β-arrestin recruitment, leading to rapid receptor internalization.[4][7] This removal of receptors from the cell surface renders the cells less responsive to subsequent stimulation by the endogenous agonist, C3a. This "functional antagonism" likely explains the inhibitory effects of this compound observed in the initial studies.[6][7]
Conclusion: this compound as a Partial Agonist of C3aR
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 6. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Class of Complement 3a Receptor Agonists and Antagonists Derived from the TLQP-21 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of JR14a: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
JR14a, a synthetic small-molecule thiophene (B33073) derivative, has emerged as a significant pharmacological tool for studying the complement C3a receptor (C3aR), a key player in inflammatory and immune responses. Initially characterized as a potent C3aR antagonist, recent structural and functional evidence has compellingly redefined this compound as a C3aR agonist. This guide provides an in-depth analysis of the pharmacological properties of this compound, presenting its dual characterization, quantitative data, detailed experimental protocols, and the intricate signaling pathways it modulates.
Introduction: A Molecule of Dichotomy
This compound was first reported as a potent and selective antagonist of the human C3a receptor, demonstrating approximately 100-fold greater potency than the widely used antagonist SB290157.[1][2] Its ability to inhibit C3a-mediated cellular responses positioned it as a promising candidate for suppressing inflammation.[1][2] However, subsequent and more recent investigations, including cryo-electron microscopy studies, have revealed that this compound functions as a structural and functional agonist of C3aR.[3][4][5] This guide will navigate this scientific contradiction, presenting the evidence for both claims to provide a comprehensive understanding of this compound's complex pharmacology.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Antagonist and Agonist Activity of this compound
| Parameter | Cell Line/System | Assay Description | Value | Reference |
| Antagonist Activity | ||||
| IC₅₀ | Human monocyte-derived macrophages | Inhibition of C3a-induced intracellular Ca²⁺ release | 10 nM | [1][2][6][7] |
| IC₅₀ | Human LAD2 mast cells | Inhibition of C3a-induced β-hexosaminidase secretion | 8 nM | [1][2][6][7] |
| Agonist Activity | ||||
| Gᵢ Activation | HEK293 cells expressing C3aR | Inhibition of forskolin-induced cAMP production | Higher potency and efficacy than C3a | [5] |
| β-arrestin Recruitment | HEK293 cells expressing C3aR | - | Similar potency, lower efficacy than C3a | [5] |
| Intracellular Ca²⁺ Elevation | HEK293 cells expressing C3aR and Gα16 | Dose-dependent increase | Agonist behavior observed | [5] |
| Chemotaxis | Mouse neutrophils and monocytes | Transwell chemotaxis assay | Induced chemotaxis | [5] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Administration Route | Dose | Value | Reference |
| Elimination Half-life (t₁/₂) | Intravenous (i.v.) | 1 mg/kg | 191 min | [6] |
| Clearance | Intravenous (i.v.) | 1 mg/kg | 4.4 mL/min/kg | [6] |
| Area Under the Curve (AUC) | Intravenous (i.v.) | 1 mg/kg | 3795 ng·h/mL | [6] |
| Maximum Concentration (Cₘₐₓ) | Oral (p.o.) | 10 mg/kg | 88 ng/mL | [6] |
| Time to Cₘₐₓ (Tₘₐₓ) | Oral (p.o.) | 10 mg/kg | 300 min | [6] |
| Area Under the Curve (AUC) | Oral (p.o.) | 10 mg/kg | 478 ng·h/mL | [6] |
Signaling Pathways Modulated by this compound
This compound interacts with the C3a receptor, a G protein-coupled receptor (GPCR), to initiate downstream signaling cascades. Structural studies have elucidated the binding mode of this compound, revealing key interactions within the receptor's transmembrane domain.
C3aR Activation by this compound
This compound binds to an orthosteric site on C3aR, inducing a conformational change that triggers the activation of intracellular signaling pathways.[4] This activation is nearly identical to that induced by the endogenous ligand C3a, involving structural rearrangements in conserved GPCR motifs such as DRY, NPxxY, CWxP, and PIF.[3][5]
Key Residue Interactions
The binding of this compound to C3aR is stabilized by interactions with several key amino acid residues within the receptor's binding pocket. The arginine moiety of this compound forms polar contacts with Y174, R340, Y393, and D417.[4] The 3-methylthiophene (B123197) and 4-chlorophenyl groups of this compound engage in hydrophobic interactions with residues including L30, L82, I421, and A422.[4]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the pharmacological properties of this compound.
In Vitro Intracellular Calcium Release Assay
This assay is used to determine the ability of this compound to inhibit C3a-induced calcium mobilization, a hallmark of C3aR activation.
Protocol:
-
Cell Preparation: Human monocyte-derived macrophages are prepared from peripheral blood mononuclear cells, or HEK293 cells stably expressing C3aR and Gα16 are cultured.[1][5]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Compound Incubation: Cells are pre-incubated with various concentrations of this compound for a specified period.
-
Stimulation: A fixed concentration of C3a (e.g., 100 nM) is added to stimulate the cells.[1][2]
-
Measurement: Changes in intracellular calcium levels are monitored using a fluorescence plate reader.
-
Data Analysis: The concentration-response curves are plotted, and the IC₅₀ value is calculated.
β-Hexosaminidase Secretion Assay (Mast Cell Degranulation)
This assay assesses the inhibitory effect of this compound on C3a-induced degranulation of mast cells.
Protocol:
-
Cell Culture: Human LAD2 mast cells are cultured in appropriate media.[1][2]
-
Compound Incubation: Cells are treated with different concentrations of this compound.
-
Stimulation: Degranulation is induced by challenging the cells with 100 nM C3a.[1][2]
-
Supernatant Collection: The cell supernatant is collected after incubation.
-
Enzyme Assay: The activity of β-hexosaminidase in the supernatant is measured using a colorimetric substrate.
-
Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.
In Vivo Anti-Inflammatory Activity in a Rat Paw Edema Model
This model evaluates the in vivo efficacy of this compound in reducing inflammation.
Protocol:
-
Animal Model: An acute inflammatory response is induced in the paw of rats by intraplantar injection of a C3aR agonist.[1][2]
-
Drug Administration: this compound is administered orally (e.g., 10 mg/kg) at a specified time before the agonist injection.[6]
-
Measurement of Paw Swelling: The volume of the paw is measured at different time points after the agonist injection using a plethysmometer.
-
Data Analysis: The percentage of reduction in paw swelling in the this compound-treated group is compared to the vehicle control group.
Discussion and Future Perspectives
The dual characterization of this compound as both an antagonist and an agonist highlights the complexity of GPCR pharmacology. The initial antagonist classification was based on its ability to inhibit C3a-induced responses.[1][2] However, the more recent agonist classification is supported by direct functional assays (cAMP inhibition, β-arrestin recruitment, calcium mobilization) and structural data showing it stabilizes an active conformation of C3aR.[3][4][5] This discrepancy may be explained by receptor desensitization or biased agonism, where the ligand preferentially activates certain downstream pathways over others.
This compound's ability to cross the blood-brain barrier and its demonstrated neuroprotective effects in models of ischemic stroke further expand its therapeutic potential.[8][9] Its use in models of cardio-metabolic syndrome also suggests a role in modulating hypothalamic inflammation.[10]
Future research should focus on elucidating the precise mechanisms underlying its dual pharmacological profile, exploring its potential as a biased agonist, and further investigating its therapeutic efficacy in various disease models. The detailed structural and functional understanding of the this compound-C3aR interaction provides a solid foundation for the rational design of next-generation C3aR modulators with improved selectivity and desired signaling properties.
Conclusion
This compound is a potent and selective small-molecule modulator of the C3a receptor with a complex pharmacological profile. While initially identified as an antagonist, compelling evidence now points towards its role as a functional agonist. This technical guide provides a comprehensive overview of its pharmacological properties, including quantitative data, signaling pathways, and experimental protocols, to aid researchers and drug development professionals in harnessing the full potential of this intriguing molecule for advancing our understanding of C3aR biology and developing novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 5. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound: A novel antagonist of C3aR attenuates neuroinflammation in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Programm [herzmedizin.de]
The Dual-Faceted Thiophene Derivative JR14a: A Novel Modulator of the Complement C3a Receptor
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
JR14a, a novel thiophene-based small molecule, has emerged as a potent and selective modulator of the human complement C3a receptor (C3aR). Initially developed as a C3aR antagonist with significant anti-inflammatory properties, recent evidence suggests a more complex pharmacological profile, including agonist activity. This document provides a comprehensive technical overview of the discovery, development, and experimental evaluation of this compound, presenting key in vitro and in vivo data, detailed experimental methodologies, and a visualization of its role in C3aR signaling. The conflicting reports of its antagonist versus agonist functions are explored, offering a nuanced perspective for researchers in inflammation, neurobiology, and drug development.
Introduction
The complement system, a crucial component of innate immunity, plays a dual role in host defense and the inflammatory response. The anaphylatoxin C3a, a cleavage product of complement component C3, exerts its potent pro-inflammatory effects through the G protein-coupled receptor, C3aR.[1][2] Dysregulation of the C3a/C3aR axis is implicated in a range of inflammatory and neurological disorders, making C3aR a compelling target for therapeutic intervention.[2][3] this compound, a thiophene (B33073) derivative, was developed as a small-molecule antagonist to probe C3aR function and has demonstrated significant therapeutic potential in preclinical models.[1][4] This whitepaper synthesizes the current understanding of this compound, from its initial characterization as a potent antagonist to more recent findings that reveal a multifaceted interaction with its target.
In Vitro Characterization of this compound
This compound was initially identified as a potent and selective antagonist of the human C3a receptor, demonstrating approximately 100-fold greater potency than the well-known antagonist SB290157.[1][4] However, subsequent studies have revealed that this compound can also function as a C3aR agonist.[5][6][7]
Antagonistic Activity
Initial in vitro assessments highlighted this compound's ability to inhibit C3a-induced cellular responses.
Table 1: In Vitro Antagonistic Activity of this compound [1][4]
| Assay | Cell Type | Agonist | IC50 (nM) |
| Inhibition of Intracellular Calcium Release | Human Monocyte-Derived Macrophages | 100 nM C3a | 10 |
| Inhibition of β-hexosaminidase Secretion | Human LAD2 Mast Cells | 100 nM C3a | 8 |
Agonistic Activity
More recent evidence has demonstrated that this compound can directly activate C3aR, leading to downstream signaling events.
Table 2: In Vitro Agonistic Activity of this compound [7]
| Assay | Cell Type | Effect |
| Inhibition of Forskolin-Induced cAMP Production | HEK293 cells expressing C3aR | Dose-dependent inhibition |
| Inhibition of Forskolin-Induced cAMP Production | Human Monocyte THP-1 cells | Dose-dependent inhibition |
| β-arrestin Recruitment | Induced with similar potency to C3a | |
| Intracellular Calcium Elevation | HEK293 cells expressing C3aR and Gα16 | Dose-dependent elevation |
| Chemotaxis | Mouse Neutrophils and Monocytes | Induced chemotaxis |
In Vivo Pharmacology and Pharmacokinetics
In vivo studies in rodent models have demonstrated the therapeutic potential of this compound in inflammatory and neurological conditions.
Pharmacokinetic Profile in Rats
Table 3: Pharmacokinetic Parameters of this compound in Rats [8]
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | t1/2 (min) | Clearance (mL/min/kg) |
| Intravenous (i.v.) | 1 | - | - | 3795 | 191 | 4.4 |
| Oral (p.o.) | 10 | 88 | 300 | 478 | - | - |
Efficacy in Preclinical Models
-
Anti-Inflammatory Effects: In a rat paw model of inflammation, oral administration of this compound (10 mg/kg) reduced paw swelling by 65% at 30 minutes after agonist injection.[8] this compound was shown to suppress macrophage and mast cell activation.[1][4]
-
Neuroprotection in Stroke Models: this compound has demonstrated robust neuroprotective effects in various experimental stroke models.[9][10] It reduced cerebral infarct volume and neurological impairment in a middle cerebral artery occlusion (MCAO) model in mice.[2] this compound also attenuated microglial activation, neutrophil infiltration, and blood-brain barrier disruption.[2] Furthermore, it has been shown to be more potent than the existing C3aR antagonist SB290157 in reducing brain infarction in both photothrombotic and embolic stroke models.[9][10]
-
Cardio-Metabolic Syndrome: In a diet-induced obesity mouse model, administration of the C3aR1 antagonist this compound led to a significant reduction in body weight and improved insulin (B600854) sensitivity, suggesting a role for hypothalamic complement inhibition in metabolic syndrome.[3]
Mechanism of Action and Signaling Pathways
This compound's dual functionality as both an antagonist and an agonist highlights the complexity of its interaction with C3aR. The prevailing hypothesis is that this compound can induce receptor desensitization, which may explain its antagonist-like effects in certain contexts.[6]
Structural studies have provided insights into the binding of this compound to C3aR.[5][6][7] It occupies a unique cavity within the receptor, with a binding mode that resembles peptide agonists but also involves an additional interaction site.[7] This distinct binding pocket is not conserved in related complement receptors, which likely accounts for this compound's selectivity for C3aR.[7] The activation mechanism induced by this compound is nearly identical to that of the endogenous agonist C3a, involving similar structural rearrangements in key receptor motifs.[5][7]
Below is a diagram illustrating the proposed signaling pathway of C3aR and the modulatory effect of this compound.
Figure 1: C3aR signaling cascade and modulation by this compound.
Experimental Protocols
This section outlines the general methodologies employed in the characterization of this compound, based on the available literature.
In Vitro Assays
-
Intracellular Calcium Release Assay:
-
Human monocyte-derived macrophages are seeded in 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
C3a (e.g., 100 nM) is added to induce calcium mobilization.
-
Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
The IC50 value is calculated from the dose-response curve of this compound's inhibition of the C3a-induced calcium signal.
-
-
β-Hexosaminidase Secretion Assay (Mast Cell Degranulation):
-
Human LAD2 mast cells are cultured and sensitized.
-
Cells are washed and resuspended in a suitable buffer.
-
Cells are pre-incubated with this compound or vehicle control.
-
Degranulation is induced by the addition of C3a (e.g., 100 nM).
-
The reaction is stopped, and the supernatant is collected.
-
The activity of released β-hexosaminidase in the supernatant is measured using a colorimetric substrate.
-
The IC50 value is determined from the dose-response curve of this compound's inhibition of C3a-induced degranulation.
-
-
cAMP Assay:
-
HEK293 cells stably expressing C3aR or THP-1 cells are seeded in 96-well plates.
-
Cells are pre-treated with a phosphodiesterase inhibitor.
-
Cells are stimulated with forskolin (B1673556) to induce cAMP production, in the presence of varying concentrations of this compound or C3a.
-
Intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
The dose-dependent inhibition of forskolin-induced cAMP production is determined.
-
In Vivo Models
-
Rat Paw Edema Model:
-
Wistar rats are fasted overnight.
-
This compound (e.g., 10 mg/kg) or vehicle is administered orally.
-
After a set time (e.g., 2 hours), a C3aR agonist is injected into the plantar surface of the right hind paw.
-
Paw volume is measured at various time points using a plethysmometer.
-
The percentage reduction in paw swelling compared to the vehicle-treated control group is calculated.
-
-
Middle Cerebral Artery Occlusion (MCAO) Stroke Model:
-
C57BL/6 mice are anesthetized.
-
The middle cerebral artery is occluded for a defined period (e.g., 60 minutes) using an intraluminal filament.
-
Reperfusion is initiated by withdrawing the filament.
-
This compound or vehicle is administered intraperitoneally at a specific time point post-MCAO (e.g., 1 hour).
-
Neurological deficits are assessed at various time points using a standardized scoring system.
-
After a set period (e.g., 24 hours), brains are harvested, and infarct volume is determined by TTC staining or MRI.
-
Immunohistochemistry or immunofluorescence is performed on brain sections to assess neuroinflammation (e.g., microglial activation, neutrophil infiltration).
-
Below is a diagram illustrating a general experimental workflow for evaluating this compound in a preclinical stroke model.
Figure 2: Experimental workflow for MCAO stroke model.
Conclusion and Future Directions
This compound is a potent and selective small-molecule modulator of the C3a receptor with a complex pharmacological profile. While initially characterized as an antagonist with promising anti-inflammatory and neuroprotective effects in preclinical models, emerging evidence demonstrates its capacity to act as a C3aR agonist. This dual activity warrants further investigation to fully elucidate its mechanism of action and to understand the contexts in which it behaves as an antagonist versus an agonist. The therapeutic potential of this compound, particularly in inflammatory diseases and ischemic stroke, is significant. Future research should focus on detailed structure-activity relationship studies to potentially separate the agonistic and antagonistic properties, as well as further preclinical and clinical evaluation to establish its safety and efficacy in human diseases. The development of this compound represents a significant advancement in the modulation of the complement system and offers a valuable tool for dissecting the role of C3aR in health and disease.
References
- 1. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A novel antagonist of C3aR attenuates neuroinflammation in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Programm [herzmedizin.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 7. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
The Selective C3a Receptor Antagonist JR14a: A Technical Guide to its C3aR over C5aR Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of JR14a, a potent and selective antagonist of the human complement C3a receptor (C3aR). A critical aspect of its therapeutic potential lies in its high selectivity for C3aR over the closely related C5a receptor (C5aR), thereby minimizing off-target effects. This document details the quantitative measures of this selectivity, the experimental protocols used for its determination, and the underlying signaling pathways.
Executive Summary
This compound is a thiophene-based antagonist that demonstrates nanomolar potency in inhibiting C3aR-mediated cellular responses.[1][2][3][4] Crucially, functional assays confirm that this compound does not exhibit agonistic activity towards C5aR1 or C5aR2, underscoring its specificity.[5] This high selectivity is paramount for the development of targeted therapeutics for complement-driven inflammatory diseases. Recent structural and functional studies have provided a deeper understanding of the molecular interactions that govern this selectivity.
Quantitative Selectivity Profile of this compound
The selectivity of this compound for C3aR over C5aR has been quantified through various functional assays. The following table summarizes the key inhibitory concentrations (IC50) for this compound at C3aR and its lack of agonistic activity at C5aR.
| Receptor | Assay Type | Cell Line | Ligand (Concentration) | IC50 / Activity | Reference |
| Human C3aR | Intracellular Ca2+ Release | Human Monocyte-Derived Macrophages | C3a (100 nM) | 10 nM | [1][2][3][4] |
| Human C3aR | β-Hexosaminidase Secretion | Human LAD2 Mast Cells | C3a (100 nM) | 8 nM | [1][2][3] |
| Human C5aR1 | Calcium Release Assay | HEK293 cells expressing C5aR1 | This compound | No agonist activity observed | [5] |
| Human C5aR2 | Calcium Release Assay | HEK293 cells expressing C5aR2 | This compound | No agonist activity observed | [5] |
Signaling Pathways of C3aR and C5aR
Both C3aR and C5aR are G protein-coupled receptors (GPCRs) that play pivotal roles in the inflammatory cascade.[1][6][7][8][9] Upon binding their respective ligands, C3a and C5a, these receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][6] Activation of these receptors also triggers the phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium concentration.[6] Furthermore, stimulation of C3aR and C5aR can activate the mitogen-activated protein kinase (MAPK) pathway and the NF-κB signaling pathway.[6][7]
Experimental Protocols
The determination of this compound's selectivity for C3aR over C5aR involves several key in vitro assays. The following are detailed methodologies based on published literature.
Intracellular Calcium Release Assay (for C3aR Antagonism)
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by the C3a agonist.
Methodology:
-
Cell Culture: Human monocyte-derived macrophages are cultured in appropriate media and seeded into 96-well plates.[1][4]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions. This is typically done in a buffer solution for a specific duration at 37°C.
-
Compound Incubation: The cells are then incubated with various concentrations of this compound for a predetermined period to allow for receptor binding.
-
Agonist Stimulation: Following incubation with this compound, the cells are stimulated with a fixed concentration of C3a (e.g., 100 nM) to induce calcium mobilization.[1][4]
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition of the C3a-induced calcium response by this compound is calculated for each concentration. The IC50 value is then determined by fitting the data to a four-parameter logistic equation.
β-Hexosaminidase Secretion Assay (Mast Cell Degranulation)
This assay assesses the inhibitory effect of this compound on C3a-induced degranulation of mast cells, a key event in the inflammatory response.
Methodology:
-
Cell Culture: Human LAD2 mast cells are cultured under appropriate conditions and sensitized overnight with IgE.[1][4]
-
Compound Incubation: The sensitized cells are washed and then incubated with varying concentrations of this compound for a specific time.
-
Agonist Stimulation: The cells are subsequently stimulated with C3a (e.g., 100 nM) to trigger degranulation.[1][4]
-
Supernatant Collection: After stimulation, the cell suspension is centrifuged, and the supernatant is collected.
-
Enzyme Activity Measurement: The amount of β-hexosaminidase released into the supernatant is quantified by incubating an aliquot of the supernatant with a substrate that produces a colored or fluorescent product upon enzymatic cleavage. The absorbance or fluorescence is then measured.
-
Data Analysis: The percentage of inhibition of C3a-induced β-hexosaminidase release by this compound is calculated, and the IC50 value is determined.
C5aR Selectivity Assay (Calcium Release)
To confirm the selectivity of this compound, a similar calcium release assay is performed using cells that express C5aR1 or C5aR2.
Methodology:
-
Cell Culture: HEK293 cells are transiently or stably transfected to express either human C5aR1 or C5aR2.[5]
-
Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye as described previously.
-
Compound Application: Varying concentrations of this compound are added to the cells.
-
Fluorescence Measurement: The fluorescence intensity is monitored to detect any agonist activity (i.e., an increase in intracellular calcium).
-
Data Analysis: The results are analyzed to determine if this compound, on its own, can induce a calcium response in C5aR-expressing cells. The lack of a response indicates that this compound is not an agonist for C5aR.[5]
Conclusion
The available data robustly supports the high selectivity of this compound as an antagonist for the C3a receptor over the C5a receptor. This specificity, demonstrated through well-defined in vitro functional assays, is a critical attribute for its development as a targeted therapeutic agent for inflammatory and immune-related disorders. The detailed experimental protocols provided herein serve as a guide for researchers aiming to replicate or further investigate the pharmacological profile of this compound and other complement modulators.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two different transduction pathways are activated by C3a and C5a anaphylatoxins on astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The complement C3a-C3aR and C5a-C5aR pathways promote viability and inflammation of human retinal pigment epithelium cells by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rupress.org [rupress.org]
Cryo-EM Structure of the JR14a-C3aR Complex: A Technical Guide for Researchers
Introduction
The complement system is a cornerstone of innate immunity, and its activation results in the production of potent inflammatory mediators, including the anaphylatoxin C3a. C3a exerts its effects by binding to the C3a receptor (C3aR), a Class A G protein-coupled receptor (GPCR), which is a key player in numerous inflammatory and neurodegenerative diseases.[1][2][3] The development of modulators targeting C3aR is of significant therapeutic interest. JR14a, a synthetic small molecule, has recently been identified as a potent agonist of C3aR, despite initial reports suggesting it was an antagonist.[4][5][6] The determination of the cryogenic electron microscopy (cryo-EM) structure of C3aR in complex with this compound and its downstream signaling partner, the Gi protein, provides unprecedented insight into the molecular basis of receptor activation by a non-peptide ligand.[7][8] This guide offers an in-depth technical overview of this structure, presenting key data, experimental protocols, and the elucidated signaling mechanisms for researchers in structural biology and drug development.
Data Presentation: Structural and Functional Summaries
The following tables summarize the key quantitative data derived from the structural and functional studies of the this compound-C3aR complex.
Table 1.1: Cryo-EM Data and Refinement Statistics
| Complex | PDB ID | EMDB ID | Resolution (Å) |
|---|---|---|---|
| This compound-C3aR-Gi-scFv16 | 8WKL | EMD-60783 | 2.42 |
| This compound-C3aR-Gi | - | - | 2.5 |
| This compound-C3aR (Intermediate) | - | - | 3.5 |
| Apo C3aR | - | - | 3.6 |
Data sourced from multiple structural reports.[8][9]
Table 1.2: Functional Activity of this compound on Human C3aR
| Assay | Cell Line | Metric | Value (nM) |
|---|---|---|---|
| Inhibition of C3a-induced Ca²⁺ Release | Human Monocyte-Derived Macrophages | IC₅₀ | 10 |
| Inhibition of C3a-induced β-hexosaminidase Secretion | Human LAD2 Mast Cells | IC₅₀ | 8 |
| Gᵢ Activation (cAMP Inhibition) | HEK293 cells expressing C3aR | Potency | Higher than C3a |
This compound was initially characterized as an antagonist based on its ability to inhibit C3a-induced responses.[10] However, further studies confirmed it acts as a potent agonist in G protein activation pathways.[4]
Table 1.3: Key Structural Features of the this compound-C3aR Complex
| Feature | Measurement | Description |
|---|---|---|
| This compound Buried Surface Area | 577 Ų | Represents the contact area between the small molecule and the receptor.[4] |
| TM6 Outward Movement | ~5 Å | A canonical movement of transmembrane helix 6 upon receptor activation, creating a binding site for the G protein.[8] |
| TM7 Inward Shift | ~5 Å | Inward motion of the cytoplasmic end of transmembrane helix 7, also contributing to the active state conformation.[8] |
Molecular Interactions and Activation Mechanism
The cryo-EM structure reveals that this compound binds in a unique orthosteric pocket within the transmembrane (TM) bundle of C3aR.[4] Its binding mode functionally mimics the C-terminal pentapeptide of the endogenous C3a ligand, engaging in highly conserved interactions.[8] However, this compound also forms unique contacts with residues in TM1, TM2, and TM7.[4] This binding event triggers a cascade of conformational changes, including rearrangements in conserved GPCR activation motifs (e.g., DRY, NPxxY), culminating in the significant outward displacement of TM6 to accommodate and activate the Gi protein.[4][8]
C3aR Signaling Pathway
Upon activation by an agonist like this compound or C3a, C3aR couples primarily to the pertussis toxin-sensitive Gi protein.[11] The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] Concurrently, the liberated Gβγ subunits can activate other pathways, such as the ERK1/2 pathway.[11] C3aR activation is also known to cause an increase in intracellular calcium (Ca²⁺) and can trigger β-arrestin recruitment, which mediates receptor desensitization and internalization.[4][11]
Experimental Methodologies
The determination of a high-resolution GPCR structure is a multi-step process requiring meticulous optimization at each stage.
4.1 Protein Expression and Purification
-
C3aR Construct: Human C3aR was likely modified for stability. A common strategy involves inserting a highly stable, soluble protein like T4 lysozyme (B549824) or BRIL into an intracellular loop (e.g., ICL3).[8]
-
Expression System: The receptor construct is typically expressed in insect cells (e.g., Spodoptera frugiperda, Sf9) using a baculovirus expression system, which is well-suited for producing complex membrane proteins.
-
Purification: Cells are harvested and solubilized in a mild detergent (e.g., DDM/CHS). The receptor is then purified using affinity chromatography (e.g., anti-Flag M1 antibody resin), followed by size-exclusion chromatography to isolate monodisperse protein.
-
Gi Protein: The heterotrimeric Gi protein (Gαi1, Gβ1, Gγ2) is expressed separately in E. coli (Gαi1) and insect cells (Gβ1γ2) and purified.
4.2 this compound-C3aR-Gi Complex Formation
-
The purified C3aR is incubated with the agonist this compound to form the ligand-receptor sub-complex.
-
The purified Gi heterotrimer is added in molar excess.
-
Apyrase is included to hydrolyze any GDP, facilitating the formation of a stable, nucleotide-free complex.
-
A stabilizing single-chain variable fragment (scFv16), which binds to the Gα/Gβ interface, is often added to increase complex homogeneity and stability.[12]
-
The entire complex is purified by size-exclusion chromatography to remove excess unbound components.
4.3 Cryo-EM Grid Preparation and Data Acquisition
-
Grid Preparation: A small volume (2-3 µL) of the purified complex is applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3). The grid is then blotted to create a thin film and plunge-frozen into liquid ethane (B1197151) using a vitrification robot like the Vitrobot Mark IV.
-
Data Acquisition: Grids are screened for ice quality and particle distribution on a transmission electron microscope (TEM). Data is typically collected on a high-end 200 or 300 kV microscope (e.g., Titan Krios) equipped with a direct electron detector (e.g., Gatan K2/K3 or Falcon).[13][14] Automated data collection software (e.g., EPU) is used to acquire thousands of movies of the particle-containing areas.
4.4 Image Processing and 3D Structure Determination The computational workflow transforms the 2D movie frames into a high-resolution 3D density map.
-
Movie Correction: Raw movies are corrected for beam-induced motion and dose-weighted.[15]
-
CTF Estimation: The contrast transfer function (CTF) of each micrograph is estimated.
-
Particle Picking: Particles corresponding to the this compound-C3aR-Gi complex are automatically selected from the micrographs.
-
2D Classification: The extracted particles are classified into different 2D class averages to remove junk particles and identify distinct views.
-
Ab Initio Reconstruction: An initial 3D model is generated from the cleaned particle stack.
-
3D Refinement: The particles are aligned to the initial model and iteratively refined to produce a high-resolution 3D map. Advanced techniques like Bayesian polishing can be used to further improve resolution.[13]
-
Model Building and Validation: An atomic model of the complex is built into the cryo-EM density map and refined against it.
Conclusion
The cryo-EM structure of the this compound-C3aR-Gi complex provides a landmark in understanding complement receptor activation. It clarifies the agonist role of this compound and reveals a detailed blueprint of how a small molecule can hijack the binding site of a large peptide ligand to induce a fully active receptor state.[4][8] These structural insights not only define the molecular basis for C3aR's high basal activity but also offer a powerful template for the rational design of novel, specific therapeutics targeting inflammatory disorders associated with the complement system.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. Complement C3/C3aR Signaling Pathway Inhibition Ameliorates Retinal Damage in Experimental Retinal Vein Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 8. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EMDB < EMD-60783 [ebi.ac.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]
- 12. EMDB-60526: cryoEM structure of this compound bound C3aR-Gi complex - Yorodumi [pdbj.org]
- 13. biorxiv.org [biorxiv.org]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Molecular Interaction of JR14a with the C3a Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the small-molecule modulator JR14a and the human complement C3a receptor (C3aR), a G protein-coupled receptor (GPCR) implicated in inflammatory and immune responses. This document details the specific amino acid residues crucial for this interaction, summarizes quantitative binding and functional data, outlines relevant experimental methodologies, and visualizes key pathways and interactions.
Introduction to C3aR and this compound
The complement C3a receptor (C3aR) is a key component of the innate immune system.[1] Upon activation by its endogenous ligand, the anaphylatoxin C3a, C3aR triggers a cascade of intracellular signaling events that contribute to pro-inflammatory and chemotactic functions.[2][3] Dysregulation of the C3a/C3aR signaling axis has been linked to various inflammatory diseases, making it a promising therapeutic target.[1][4]
This compound is a synthetic, small-molecule thiophene (B33073) derivative that has been characterized as a modulator of C3aR activity.[5][6][7] While initially investigated as an antagonist, recent structural and functional studies have revealed that this compound can act as a C3aR agonist, capable of inducing downstream signaling.[5][7][8] This guide delves into the structural basis of this compound's interaction with C3aR, providing insights crucial for the rational design of novel therapeutics targeting this receptor.
Molecular Interactions between this compound and C3aR
Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of C3aR in complex with this compound, revealing a detailed picture of the binding pocket and the key residues involved in the interaction.[2][5][7] this compound binds to a unique cavity within the transmembrane (TM) domain of C3aR, overlapping with the binding site of the C-terminal region of the endogenous ligand C3a.[5][8]
The interaction is multifaceted, involving a combination of polar contacts, hydrophobic interactions, and hydrogen bonds. The arginine moiety of this compound forms crucial polar contacts with several C3aR residues, mimicking the interaction of the C-terminal arginine of C3a (Arg77), which is critical for receptor activation.[5]
Key Interacting Residues:
The binding of this compound to C3aR involves residues from multiple transmembrane helices and extracellular loops (ECLs). These interactions are crucial for both the binding affinity and the functional activity of this compound.
Table 1: Key C3aR Residues Involved in the Interaction with this compound
| C3aR Residue | Location | Type of Interaction with this compound | Reference |
| H812.63 | TM2 | Hydrophobic | [5][7] |
| L822.64 | TM2 | Hydrophobic | [7][9] |
| I983.28 | TM3 | Hydrophobic | [5][7] |
| P993.29 | TM3 | Hydrophobic | [5][7] |
| I1023.32 | TM3 | Hydrophobic | [7][9] |
| V1033.33 | TM3 | Hydrophobic | [7] |
| M1063.36 | TM3 | Hydrophobic | [7][9] |
| Y174ECL2 | ECL2 | Polar Contact, Hydrogen Bond | [5][7] |
| R3405.42 | TM5 | Polar Contact, Hydrogen Bond | [5] |
| Y3936.51 | TM6 | Polar Contact, Hydrogen Bond | [5] |
| D4177.35 | TM7 | Polar Contact, Hydrogen Bond | [5] |
| H4187.36 | TM7 | Hydrophobic | [7] |
| I4217.39 | TM7 | Hydrophobic | [5][7][8][9] |
| A4227.40 | TM7 | Hydrophobic | [7] |
Quantitative Analysis of this compound-C3aR Interaction
The interaction of this compound with C3aR has been quantified through various functional assays, including mutagenesis studies that probe the importance of individual residues.
Table 2: Functional Data for this compound at C3aR
| Assay | Cell Line | Parameter | Value | Reference |
| Inhibition of C3a-induced Ca2+ release | Human monocyte-derived macrophages | IC50 | 10 nM | [6][10][11] |
| Inhibition of C3a-induced β-hexosaminidase secretion | Human LAD2 mast cells | IC50 | 8 nM | [6][10][11] |
| Inhibition of forskolin-induced cAMP production | HEK293 cells expressing C3aR | pIC50 | Higher potency than C3a | [8] |
| Inhibition of forskolin-induced cAMP production | THP-1 cells | Dose-dependent | - | [5][8] |
Table 3: Impact of C3aR Mutations on this compound-Mediated Gi Signaling
| C3aR Mutant | Change in pIC50 (ΔpIC50) vs. Wild Type | Significance | Reference |
| H812.63A | Significant reduction | Crucial for Gi signaling | [5] |
| I983.28A | Significant reduction | Crucial for Gi signaling | [5] |
| R3405.42A | Significant reduction | Crucial for Gi signaling | [5] |
| Y3936.51A | Significant reduction | Crucial for Gi signaling | [5] |
| D4177.35A | Significant reduction | Crucial for Gi signaling | [5] |
| I4217.39A | Significant reduction | Crucial for Gi signaling | [5] |
| P993.29A | Mild effect (<10-fold decrease in IC50) | Less critical for Gi signaling | [5] |
| R161ECL2A | Mild effect (<10-fold decrease in IC50) | Less critical for Gi signaling | [5] |
| Y174ECL2A | Mild effect (<10-fold decrease in IC50) | Less critical for Gi signaling | [5] |
Experimental Protocols
The characterization of the this compound-C3aR interaction has relied on a combination of structural biology, molecular biology, and cell-based functional assays.
Cryo-Electron Microscopy (Cryo-EM)
Objective: To determine the high-resolution three-dimensional structure of the this compound-C3aR complex.
Methodology:
-
Protein Expression and Purification: Human C3aR is expressed in insect or mammalian cells and purified using affinity chromatography.
-
Complex Formation: Purified C3aR is incubated with a saturating concentration of this compound to form the complex. For G protein-bound structures, a purified, stabilized G protein heterotrimer (e.g., Gi) is added.
-
Vitrification: The complex solution is applied to a cryo-EM grid and rapidly frozen in liquid ethane (B1197151) to create a thin layer of vitrified ice.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures.
-
Image Processing and 3D Reconstruction: A large dataset of particle images is processed to reconstruct a high-resolution 3D map of the complex.
-
Model Building and Refinement: An atomic model of the this compound-C3aR complex is built into the cryo-EM density map and refined.
Site-Directed Mutagenesis
Objective: To assess the functional importance of specific C3aR residues for this compound binding and receptor activation.
Methodology:
-
Mutant Plasmid Generation: A plasmid containing the wild-type C3aR cDNA is used as a template. Site-directed mutagenesis is performed using PCR with primers containing the desired mutation to generate plasmids encoding mutant C3aR.
-
Sequence Verification: The entire coding region of the mutant C3aR is sequenced to confirm the presence of the desired mutation and the absence of other mutations.
-
Cell Transfection: The mutant C3aR plasmids are transfected into a suitable cell line (e.g., HEK293) for functional assays.
cAMP Accumulation Assay
Objective: To measure the effect of this compound on Gi-mediated inhibition of adenylyl cyclase.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with wild-type or mutant C3aR.
-
Cell Stimulation: Transfected cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by stimulation with forskolin (B1673556) to increase intracellular cAMP levels. Cells are then treated with varying concentrations of this compound.
-
cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The concentration-response curves for this compound are plotted, and pIC50 values are calculated.
Calcium Mobilization Assay
Objective: To measure the ability of this compound to inhibit C3a-induced calcium release.
Methodology:
-
Cell Loading: Cells endogenously or recombinantly expressing C3aR (e.g., human monocyte-derived macrophages) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
C3a Stimulation: Cells are then stimulated with a fixed concentration of C3a.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorometric imaging plate reader.
-
Data Analysis: The inhibitory effect of this compound on the C3a-induced calcium response is quantified, and IC50 values are determined.
Visualizations of Pathways and Interactions
C3aR Signaling Pathway
Caption: C3aR signaling pathway activated by this compound.
Experimental Workflow for Mutagenesis Studies
Caption: Workflow for site-directed mutagenesis of C3aR.
This compound Interaction with Key C3aR Residues
Caption: Key residue interactions between this compound and C3aR.
Conclusion
The interaction between this compound and C3aR is characterized by a specific set of molecular contacts that are critical for its modulatory activity. This technical guide provides a detailed summary of these interactions, supported by quantitative data and an overview of the experimental methodologies used for their characterization. The structural and functional insights presented here are invaluable for the ongoing development of novel therapeutics targeting the C3a/C3aR signaling axis for the treatment of inflammatory and immune-mediated diseases. The provided visualizations offer a clear representation of the complex biological processes involved.
References
- 1. Complement C3/C3aR Signaling Pathway Inhibition Ameliorates Retinal Damage in Experimental Retinal Vein Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. What are C3aR inhibitors and how do they work? [synapse.patsnap.com]
- 5. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 8. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of JR14a, a C3a Receptor Modulator
For research, scientific, and drug development professionals.
Introduction
JR14a is a potent small-molecule modulator of the human complement C3a receptor (C3aR), a G protein-coupled receptor (GPCR) involved in inflammatory responses.[1][2][3] Initially identified as a C3aR antagonist, subsequent research has revealed that this compound can also exhibit agonist activity in various cellular contexts.[4][5][6][7] This dual functionality makes a thorough in vitro characterization essential to understand its mechanism of action in specific experimental systems. These application notes provide detailed protocols for key in vitro assays to assess the activity of this compound on C3aR signaling.
Data Presentation
Summary of this compound In Vitro Activity
| Assay Type | Cell Line/System | Agonist/Antagonist Activity | Potency (IC50/EC50) | Reference |
| Intracellular Calcium Release Inhibition | Human Monocyte-Derived Macrophages (HMDM) | Antagonist | IC50: 10 nM | [1][2] |
| β-Hexosaminidase Secretion Inhibition | Human LAD2 Mast Cells | Antagonist | IC50: 8 nM | [1][2] |
| Gαi Recruitment (BRET Assay) | HEK293 cells expressing C3aR | Agonist | EC50: 5 nM | [7] |
| cAMP Accumulation Inhibition | HEK293 cells expressing C3aR | Agonist | IC50: 4 nM | [7] |
| cAMP Accumulation Inhibition | Human Monocyte THP-1 cells | Agonist | Dose-dependent inhibition | [6][7] |
| β-Arrestin Recruitment | HEK293 cells expressing C3aR | Agonist | Similar potency to C3a | [6] |
| Intracellular Calcium Elevation | HEK293 cells expressing C3aR and Gα16 | Agonist | Dose-dependent elevation | [6] |
| Chemotaxis | Mouse Neutrophils and Monocytes | Agonist | Induces chemotaxis | [6] |
Experimental Protocols
Intracellular Calcium Mobilization Assay (Antagonist Mode)
This assay measures the ability of this compound to inhibit C3a-induced intracellular calcium release.
Materials:
-
Human Monocyte-Derived Macrophages (HMDM)
-
C3a peptide (agonist)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorescent plate reader with kinetic reading capabilities
Protocol:
-
Cell Preparation: Plate HMDMs in a black, clear-bottom 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Antagonist Incubation: Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of C3a (e.g., 100 nM) to the wells.
-
Data Acquisition: Immediately measure the change in fluorescence over time using a fluorescent plate reader.
-
Data Analysis: Determine the inhibitory concentration 50 (IC50) of this compound by plotting the percentage of inhibition against the log concentration of this compound.
Gαi Recruitment BioLuminescence Resonance Energy Transfer (BRET) Assay (Agonist Mode)
This assay measures the ability of this compound to induce the recruitment of Gαi to the C3aR.
Materials:
-
HEK293 cells co-expressing C3aR fused to a Renilla luciferase (Rluc) and a Gαi subunit fused to a yellow fluorescent protein (YFP).
-
This compound
-
Coelenterazine (B1669285) h (luciferase substrate)
-
Assay buffer
-
Luminometer capable of measuring dual-wavelength emissions
Protocol:
-
Cell Seeding: Seed the engineered HEK293 cells in a white, opaque 96-well plate.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Substrate Addition: Add coelenterazine h to all wells.
-
Incubation: Incubate the plate at room temperature in the dark for 5-10 minutes.
-
Data Acquisition: Measure the light emission at the wavelengths corresponding to Rluc and YFP.
-
Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). Determine the effective concentration 50 (EC50) of this compound by plotting the BRET ratio against the log concentration of this compound.
cAMP Accumulation Inhibition Assay (Agonist Mode)
This assay measures the ability of this compound to inhibit forskolin-induced cAMP production, indicative of Gαi activation.
Materials:
-
HEK293 cells expressing C3aR or THP-1 cells (endogenous C3aR)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Cell lysis buffer
Protocol:
-
Cell Seeding: Plate the cells in a suitable microplate.
-
Compound Incubation: Pre-incubate the cells with serial dilutions of this compound.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to stimulate adenylyl cyclase and induce cAMP production.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.
-
cAMP Detection: Measure the intracellular cAMP levels using the chosen detection method.
-
Data Analysis: Calculate the percentage of inhibition of forskolin-induced cAMP production. Determine the IC50 of this compound by plotting the percentage of inhibition against the log concentration of this compound.
Mandatory Visualizations
C3aR Signaling Pathway Modulation by this compound
Caption: C3aR signaling modulation by this compound.
Experimental Workflow for In Vitro Characterization of this compound
Caption: Workflow for this compound in vitro characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 6. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JR14a in Mast Cell Degranulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
JR14a is a potent and selective small molecule modulator of the human complement C3a receptor (C3aR).[1][2] The complement component C3a is an anaphylatoxin that plays a significant role in inflammatory and immune responses, in part by activating mast cells.[3][4] Mast cell activation, or degranulation, involves the release of pre-formed mediators, such as histamine (B1213489) and β-hexosaminidase, from intracellular granules. This process is a key event in allergic reactions and other inflammatory conditions.[3]
Initially identified as a C3aR antagonist, this compound has been shown to effectively inhibit C3a-induced degranulation in human mast cells.[1][2] However, more recent studies suggest that this compound can also act as a C3aR agonist, with its inhibitory effects on C3a-mediated responses potentially arising from receptor desensitization.[5][6][7] This dual activity makes this compound a valuable tool for dissecting the intricacies of C3aR signaling and its role in mast cell function.
These application notes provide a comprehensive guide for utilizing this compound in mast cell degranulation assays, including detailed protocols, data interpretation, and a summary of its known effects.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound in inhibiting C3a-induced mast cell degranulation.
| Cell Line | Assay | Inducer | IC50 | Reference |
| Human LAD2 Mast Cells | β-hexosaminidase secretion | C3a (100 nM) | 8 nM | [2] |
| Human Monocyte-Derived Macrophages | Intracellular Ca2+ release | C3a (100 nM) | 10 nM | [2] |
Signaling Pathway
The C3a receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like C3a, the receptor activates intracellular signaling cascades, leading to mast cell degranulation. This process typically involves an increase in intracellular calcium levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]
- 4. mastattack.org [mastattack.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
Application Notes and Protocols for JR14a in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JR14a is a small molecule modulator of the complement C3a receptor (C3aR), a G protein-coupled receptor implicated in a variety of inflammatory and neurological conditions. Initially identified as a potent C3aR antagonist, recent studies have elucidated a more complex mechanism of action, suggesting this compound functions as a C3aR agonist that leads to rapid receptor internalization and desensitization, effectively behaving as a functional antagonist[1][2]. This unique property makes this compound a valuable tool for investigating the role of the C3a/C3aR signaling axis in various disease models. These application notes provide an overview of this compound's mechanism of action, recommended dosages for in vivo mouse studies, and detailed experimental protocols for its use in models of cerebral ischemia-reperfusion injury and diet-induced obesity.
Mechanism of Action: A Functional Antagonist
This compound was first described as a potent and selective antagonist of the human C3a receptor, demonstrating efficacy in suppressing C3aR-mediated inflammation[3][4]. However, subsequent research has revealed that this compound is a full agonist of C3aR[1][2]. Its apparent antagonist activity stems from its ability to induce robust β-arrestin recruitment, leading to potent receptor internalization and desensitization[1]. This rapid downregulation of C3aR on the cell surface prevents further signaling by the endogenous ligand C3a, thus conferring a "functional antagonism"[1]. This dual characteristic is crucial for interpreting experimental outcomes and designing studies.
C3aR Signaling Pathway
The binding of an agonist, such as C3a or this compound, to C3aR activates intracellular signaling cascades. C3aR primarily couples to the inhibitory G protein, Gαi, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can modulate the activity of downstream effectors like protein kinase A (PKA). Additionally, C3aR activation can trigger other pathways, including the activation of phospholipase C (PLC), modulation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, and activation of STAT3[5]. The recruitment of β-arrestin following agonist binding not only leads to receptor desensitization and internalization but can also initiate G protein-independent signaling.
Figure 1. C3aR Signaling Pathway.
Quantitative Data Summary for In Vivo Mouse Studies
The following tables summarize the recommended dosages and administration routes for this compound in different mouse models based on available literature.
| Parameter | Cerebral Ischemia-Reperfusion Injury (MCAO) | Diet-Induced Obesity (Metabolic Syndrome) |
| Mouse Strain | C57BL/6J | C57BL/6J |
| Dosage | 1 mg/kg | 30 mg/kg/day (oral gavage) |
| Administration Route | Intraperitoneal (i.p.) injection | Oral (p.o.) |
| Frequency | Single dose 1-hour post-MCAO | Daily for the duration of the study |
| Vehicle | PBS with 1.16% DMSO | Not specified |
| Reference | Based on a similar C3aR antagonist in a mouse ICH model[6] | Based on a C3aR antagonist in a rat DIO model[7] |
Note: The dosage for the diet-induced obesity model is extrapolated from a study in rats using a different C3aR antagonist. Researchers should perform dose-response studies to determine the optimal dosage for their specific mouse model and experimental conditions.
Experimental Protocols
Cerebral Ischemia-Reperfusion Injury (Middle Cerebral Artery Occlusion - MCAO) Model
This protocol describes the induction of focal cerebral ischemia in mice and subsequent treatment with this compound.
Materials:
-
This compound
-
Vehicle (PBS with 1.16% DMSO)
-
Male C57BL/6J mice (23-30 g)
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)
-
Surgical instruments for MCAO
-
Monofilament suture
-
Heating pad and rectal probe for temperature monitoring
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume analysis
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature at 37°C. Make a midline neck incision to expose the common carotid artery (CCA) and its bifurcation into the external carotid artery (ECA) and internal carotid artery (ICA).
-
MCAO Induction: Ligate the ECA and temporarily clamp the CCA. Introduce a monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). The duration of occlusion is typically 60-90 minutes.
-
This compound Administration: One hour after the onset of MCAO, administer a single intraperitoneal injection of this compound (1 mg/kg) or vehicle.
-
Reperfusion: After the designated occlusion time, withdraw the monofilament to allow for reperfusion of the MCA.
-
Post-Operative Care: Suture the incision and allow the mouse to recover in a heated cage. Monitor for neurological deficits.
-
Endpoint Analysis: At 24-72 hours post-MCAO, euthanize the mice and harvest the brains. Section the brains and stain with TTC to visualize and quantify the infarct volume.
Figure 2. MCAO Experimental Workflow.
Diet-Induced Obesity (DIO) and Metabolic Syndrome Model
This protocol outlines the induction of obesity and metabolic syndrome in mice and a proposed treatment regimen with this compound.
Materials:
-
This compound
-
Vehicle for oral administration
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Control low-fat diet (LFD; e.g., 10% kcal from fat)
-
Metabolic cages for monitoring food and water intake
-
Glucometer and insulin (B600854) assay kits
-
Equipment for glucose tolerance tests (GTT) and insulin tolerance tests (ITT)
Procedure:
-
Acclimation and Diet Induction: Acclimate mice for one week on a standard chow diet. Then, randomize mice into two groups: one receiving LFD and the other HFD. Maintain mice on these diets for 8-12 weeks to induce obesity and insulin resistance in the HFD group.
-
This compound Treatment: After the diet induction period, divide the HFD-fed mice into two subgroups: one receiving daily oral gavage of this compound (30 mg/kg) and the other receiving vehicle. Continue the LFD and HFD feeding throughout the treatment period (e.g., 4-8 weeks).
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitor body weight and food intake weekly.
-
Glucose and Insulin Levels: Measure fasting blood glucose and insulin levels at baseline and at the end of the treatment period.
-
GTT and ITT: Perform GTT and ITT at the end of the study to assess glucose metabolism and insulin sensitivity. For GTT, administer an oral glucose bolus (2 g/kg) after an overnight fast and measure blood glucose at various time points. For ITT, administer an intraperitoneal insulin injection (0.75 U/kg) after a 4-6 hour fast and measure blood glucose.
-
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect blood and tissues (e.g., liver, adipose tissue) for further analysis (e.g., lipid profiles, gene expression, histology).
Figure 3. DIO Experimental Workflow.
Conclusion
This compound is a valuable pharmacological tool for studying the C3a/C3aR axis in mouse models of disease. Its unique mechanism as a functional antagonist through agonist-induced receptor internalization offers a powerful way to modulate this signaling pathway. The provided protocols for cerebral ischemia-reperfusion injury and diet-induced obesity serve as a starting point for in vivo studies. Researchers should carefully consider the dual agonist/antagonist nature of this compound when interpreting their findings and optimize the dosage and treatment regimen for their specific experimental needs.
References
- 1. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 2. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. C3a receptor antagonist attenuates brain injury after intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C5aR and C3aR antagonists each inhibit diet-induced obesity, metabolic dysfunction, and adipocyte and macrophage signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of JR14a in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JR14a, a potent modulator of the complement C3a receptor (C3aR), in rodent models. This document includes a summary of its mechanism of action, key quantitative data from preclinical studies, and detailed protocols for its oral administration and evaluation in various disease models.
Introduction
This compound is a small-molecule thiophene (B33073) compound that has been investigated for its therapeutic potential in inflammatory and neurological conditions.[1][2][3] It is a potent and selective ligand for the human C3a receptor.[1][3] While initially reported as a C3aR antagonist, more recent evidence suggests it can also act as an agonist, potentially through receptor desensitization.[4][5][6] This dual activity highlights the complexity of C3aR signaling and warrants careful consideration in experimental design. This compound exhibits oral bioavailability, making it a valuable tool for in vivo studies in rodent models.[1]
Mechanism of Action
This compound interacts with the C3a receptor, a G-protein-coupled receptor (GPCR), which is a key component of the complement system's inflammatory cascade.[7] The binding of ligands like the anaphylatoxin C3a to C3aR triggers a variety of cellular responses, including inflammation, immune cell chemotaxis, and smooth muscle contraction. This compound has been shown to inhibit C3a-induced intracellular calcium release and mast cell degranulation.[1][3] However, other studies have demonstrated that this compound can independently activate C3aR, leading to downstream signaling events such as Gi activation, β-arrestin recruitment, and chemotaxis of immune cells.[4][5] This suggests that this compound may function as a biased agonist or that its antagonist-like effects could be due to receptor desensitization following initial activation.[4][6]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo pharmacokinetic and efficacy data for this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Type | Measurement | IC50 | Reference |
| C3a-induced Intracellular Ca2+ Release | Human Monocyte-Derived Macrophages | Inhibition of Ca2+ release | 10 nM | [1] |
| C3a-induced β-hexosaminidase Secretion | Human LAD2 Mast Cells | Inhibition of degranulation | 8 nM | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Male Wistar Rats
| Administration Route | Dose | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | t1/2 (min) | Clearance (mL/min/kg) | Reference |
| Intravenous (i.v.) | 1 mg/kg | - | - | 3795 | 191 | 4.4 | [1] |
| Oral (p.o.) | 10 mg/kg | 88 | 300 | 478 | - | - | [1] |
Table 3: In Vivo Efficacy of Orally Administered this compound in a Rat Paw Edema Model
| Animal Model | Dose (p.o.) | Pre-treatment Time | Effect | Reference |
| Male Wistar Rats | 10 mg/kg | 2 hours prior to agonist | 65% reduction in paw swelling at 30 min | [1] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its oral administration in rodent studies.
Caption: Proposed dual agonist/antagonist signaling of this compound at the C3a receptor.
Caption: Experimental workflow for in vivo studies with oral this compound.
Experimental Protocols
Preparation of this compound for Oral Administration
A suspension of this compound suitable for oral gavage can be prepared as follows:
-
For a final concentration of 2.5 mg/mL, dissolve this compound in DMSO to create a stock solution (e.g., 25 mg/mL).
-
Take 100 µL of the this compound DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the suspension before each use to ensure homogeneity.
This protocol yields a 2.5 mg/mL suspended solution suitable for oral and intraperitoneal administration.[1]
Acute Rat Paw Edema Model
This protocol is designed to assess the anti-inflammatory effects of this compound.
-
Animals: Male Wistar rats (8 weeks old, 250-300 g) are used.[1]
-
Acclimatization: Animals are acclimatized to the facility for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to a vehicle control group and a this compound treatment group.
-
This compound Administration: The treatment group receives a 10 mg/kg dose of this compound via oral gavage. The control group receives an equivalent volume of the vehicle.[1]
-
Pre-treatment Period: Wait for 2 hours after oral administration to allow for drug absorption.[1]
-
Induction of Edema: Inject a C3aR agonist (e.g., BR103) into the plantar surface of the rat's hind paw.[1]
-
Measurement of Edema: Measure the paw volume using a plethysmometer at baseline and at various time points after agonist injection (e.g., 30 minutes).[1]
-
Data Analysis: Calculate the percentage of swelling inhibition in the this compound-treated group compared to the vehicle control group.
Murine Model of Cerebral Ischemia-Reperfusion Injury (CIRI)
This protocol evaluates the neuroprotective effects of this compound.
-
Animals: Adult male C57BL/6J mice are commonly used.
-
Model Induction: Induce cerebral ischemia via middle cerebral artery occlusion (MCAO) for a defined period (e.g., 60 minutes), followed by reperfusion.
-
This compound Administration: Administer this compound intraperitoneally at a specified time point relative to the MCAO, for example, 1-hour post-MCAO.[2] While this study used intraperitoneal injection, oral administration protocols can be adapted based on the pharmacokinetic profile.
-
Neurofunctional Assessment: Perform neurological scoring at various time points post-MCAO to assess motor and sensory deficits.[2]
-
Infarct Volume Measurement: At the study endpoint (e.g., 24 or 48 hours post-MCAO), euthanize the animals and perfuse the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.[2]
-
Immunohistochemistry and Molecular Analysis: Analyze brain tissue for markers of inflammation (e.g., TNF-α, IL-6), microglial activation, and neutrophil infiltration to elucidate the mechanism of neuroprotection.[2]
Murine Model of Diet-Induced Obesity (DIO) and Metabolic Syndrome
This protocol assesses the therapeutic potential of this compound in metabolic disorders.
-
Animals: C57BL/6J mice are a suitable model for diet-induced obesity.[8]
-
Diet: Feed mice a high-fat diet (HFD) for an extended period (e.g., 9-18 weeks) to induce obesity and metabolic dysfunction. A control group is fed a normal chow diet.[8]
-
This compound Treatment: Initiate treatment with this compound or vehicle in a subset of HFD-fed mice. The administration can be done via oral gavage or by incorporating the compound into the diet.[8]
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitor body weight and food consumption regularly.
-
Glucose and Insulin (B600854) Tolerance Tests: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.[8]
-
Leptin Resistance Test: Evaluate the response to exogenous leptin to determine central leptin sensitivity.[8]
-
-
Endpoint Analysis: At the end of the study, collect blood and tissues (e.g., hypothalamus, liver, adipose tissue) for analysis of inflammatory markers, gene expression, and histological changes.[8]
Concluding Remarks
This compound is a versatile research tool for investigating the role of the C3a receptor in various physiological and pathological processes. Its oral bioavailability makes it particularly suitable for chronic in vivo studies in rodent models of inflammation, neurological disorders, and metabolic diseases. Researchers should be mindful of the compound's complex pharmacology, exhibiting both antagonistic and agonistic properties at the C3aR, and design their experiments accordingly to properly interpret the results. The protocols provided herein serve as a foundation for the application of this compound in preclinical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A novel antagonist of C3aR attenuates neuroinflammation in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 7. researchgate.net [researchgate.net]
- 8. Programm [herzmedizin.de]
JR14a solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JR14a is a potent and selective small molecule modulator of the human Complement C3a receptor (C3aR).[1][2][3][4] Initially identified as a C3aR antagonist, recent structural and functional studies have provided evidence that this compound can also act as an agonist, demonstrating a complex mechanism of action.[5][6][7] This document provides detailed information on the solubility of this compound and comprehensive protocols for its preparation and use in experimental settings. This compound has demonstrated anti-inflammatory activity in preclinical models, making it a valuable tool for research into the complement system's role in various diseases.[2][4][8]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C25H26Cl2N4O3S | [1][9] |
| Molecular Weight | 533.47 g/mol | [1][3][9] |
| CAS Number | 2411440-41-8 | [1][2][9] |
| Appearance | White to off-white solid | N/A |
Solubility Data
This compound exhibits limited solubility in aqueous solutions but is soluble in organic solvents and specific formulations. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can significantly impact solubility, particularly with DMSO.[2][3]
| Solvent/Vehicle | Solubility | Notes | Reference |
| DMSO | ≥ 50 mg/mL (93.73 mM) | Ultrasonic warming and heating to 60°C may be required. Use of newly opened DMSO is recommended. | [2][10] |
| Ethanol | ~50 mg/mL | [3] | |
| Water | Insoluble | [3] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.69 mM) | Clear solution suitable for in vivo use. | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.69 mM) | Clear solution suitable for in vivo use. | [2] |
| 10% DMSO, 90% Corn Oil | ~2.5 mg/mL (4.69 mM) | Suspended solution; requires sonication. Suitable for oral and intraperitoneal injection. | [2] |
| CMC-Na | ≥ 5 mg/mL | Homogeneous suspension for oral administration. | [3] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
High-concentration stock solutions are typically prepared in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to minimize moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If precipitation occurs, gentle warming in a water bath (up to 60°C) and/or sonication can be used to facilitate complete dissolution.[2][10]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[2]
Preparation of Working Solutions for Cell-Based Assays
Working solutions are prepared by diluting the DMSO stock solution into the appropriate cell culture medium.
Protocol:
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Serially dilute the stock solution in cell culture medium to achieve the final desired concentrations for your experiment.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) should always be included in experiments.
-
Use the prepared working solutions immediately.
Preparation of Formulations for In Vivo Experiments
The choice of formulation depends on the route of administration.
a) Clear Solution for Intravenous or Intraperitoneal Injection (PEG300/Tween-80 Formulation)
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline
Protocol (for a 1 mL working solution of 2.5 mg/mL): [2]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix well.
-
The final concentrations of the components will be: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administer the freshly prepared solution.
b) Suspended Solution for Oral or Intraperitoneal Injection (Corn Oil Formulation)
Materials:
-
This compound
-
DMSO
-
Corn Oil
Protocol (for a 1 mL working solution of 5 mg/mL): [3]
-
Prepare a 100 mg/mL stock solution of this compound in fresh DMSO.
-
In a sterile tube, add 50 µL of the 100 mg/mL this compound DMSO stock solution.
-
Add 950 µL of corn oil and mix thoroughly by vortexing.
-
Sonication may be necessary to achieve a uniform suspension.
-
Use the suspension immediately for administration.
Mechanism of Action: C3aR Signaling
This compound targets the C3a receptor, a G protein-coupled receptor (GPCR). The binding of an agonist, such as the complement component C3a or potentially this compound itself, initiates a signaling cascade.[5][6][7] This can lead to various cellular responses, including intracellular calcium mobilization, mast cell degranulation, and chemotaxis.[2][3][4][7] The dual agonist/antagonist activity reported for this compound suggests that its effect may be context-dependent, potentially influenced by factors such as cell type and the presence of the endogenous ligand C3a.[5][6][7]
Caption: C3a Receptor Signaling Pathway.
Experimental Workflow: In Vitro Cell-Based Assay
The following diagram outlines a general workflow for assessing the effect of this compound on a cellular response, such as calcium mobilization.
Caption: General workflow for an in vitro calcium flux assay.
Stability and Storage
-
Solid Form: Store this compound powder in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[9]
-
Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or -80°C for up to two years.[2]
-
Working Solutions: It is recommended to prepare fresh working solutions for each experiment and use them promptly.
Safety Precautions
This compound is for research use only and has not been fully validated for medical applications.[1] Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.
For further information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. probechem.com [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A novel antagonist of C3aR attenuates neuroinflammation in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes: Preparation and Use of JR14a in Cell Culture
Introduction
JR14a is a potent and selective small-molecule modulator of the human complement C3a receptor (C3aR).[1][2] Initially identified as an antagonist, it is approximately 100-fold more potent than the commonly reported antagonist SB290157.[3] this compound effectively inhibits C3a-induced intracellular calcium release and mast cell degranulation.[3] However, recent structural and functional studies have revealed that this compound can also act as a C3aR agonist, inducing receptor desensitization, G protein signaling, and β-arrestin recruitment.[4][5] This dual functionality makes it a critical tool for investigating C3aR signaling in inflammation, immunity, and neurodegenerative diseases.[3][5][6] These notes provide detailed protocols for dissolving, storing, and utilizing this compound in a cell culture setting.
Physicochemical and Biological Properties
A summary of the key properties of this compound is essential for accurate preparation and application in experimental settings.
| Property | Value | Source |
| IUPAC Name | (5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carbonyl)-L-arginine | [7] |
| Molecular Formula | C₂₅H₂₆Cl₂N₄O₃S | [7] |
| Molecular Weight | 533.47 g/mol | [7] |
| CAS Number | 2411440-41-8 | [1][7] |
| Appearance | Solid powder | [7] |
| Target | Human Complement C3a Receptor (C3aR) | [1] |
| IC₅₀ (in vitro) | ~10 nM (inhibition of C3a-induced Ca²⁺ release in human monocyte-derived macrophages)~8 nM (inhibition of C3a-induced β-hexosaminidase secretion in LAD2 human mast cells) | [1][3] |
Solubility Data
This compound is insoluble in water but readily soluble in organic solvents, particularly dimethyl sulfoxide (B87167) (DMSO). Fresh, anhydrous DMSO is recommended as moisture-absorbing DMSO can reduce solubility.
| Solvent | Solubility | Source |
| DMSO | ≥ 100 mg/mL (187.45 mM) | |
| Ethanol | ~50 mg/mL | |
| Water | Insoluble | |
| 10% DMSO / 90% Corn Oil | ~2.5 mg/mL (Suspension, requires sonication) | [1] |
Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be aliquoted and stored for long-term use, minimizing repeated freeze-thaw cycles.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Analytical balance and weighing paper/boat
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the mass of this compound required. To prepare 1 mL of a 10 mM stock solution (MW = 533.47 g/mol ):
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 533.47 g/mol x 1000 mg/g = 5.33 mg
-
-
Weighing: In a sterile environment (e.g., a chemical fume hood), carefully weigh out 5.33 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure it is clear and free of any particulates.
-
Sonication (Optional): If dissolution is slow or incomplete, place the tube in a sonicator water bath for 5-10 minutes.[1][8]
-
Aliquoting & Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
For long-term storage (up to 1 year), store aliquots at -80°C.
-
For short-term storage (up to 1 month), store at -20°C.
-
Note: Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into a complete cell culture medium for treating cells. It is critical to maintain a final DMSO concentration that is non-toxic to the specific cell line being used, typically below 0.5%, with <0.1% being ideal.[9]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes for dilution
Procedure:
-
Determine Final Concentration: Decide the final concentration of this compound needed for your experiment (e.g., 10 nM, 100 nM, 1 µM).
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in pre-warmed complete cell culture medium. It is best practice to perform dilutions in a stepwise manner to ensure accuracy.
-
Example for a final concentration of 100 nM in 10 mL of medium:
-
Step A (Intermediate Dilution): Dilute the 10 mM stock 1:100. Add 2 µL of the 10 mM stock to 198 µL of sterile medium. This creates a 100 µM intermediate solution.
-
Step B (Final Dilution): Dilute the 100 µM intermediate solution 1:1000. Add 10 µL of the 100 µM solution to 10 mL of complete cell culture medium. This yields a final this compound concentration of 100 nM.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution. In the example above, the final DMSO concentration would be 0.001%, which is well below toxic levels.[9]
-
Application: Remove the existing medium from your cell culture plates and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period under standard conditions (e.g., 37°C, 5% CO₂).
Visualizations
Signaling Pathway of this compound at the C3a Receptor
Experimental Workflow: From Stock to Cell-Based Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 5. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Programm [herzmedizin.de]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for JR14a in Stroke Research Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
JR14a, a potent and selective antagonist of the complement C3a receptor (C3aR), has emerged as a promising neuroprotective agent in preclinical stroke research. These application notes provide a comprehensive overview of the use of this compound in various in vitro and in vivo stroke models. The document details its mechanism of action, summarizes key quantitative outcomes, and offers detailed experimental protocols to guide researchers in their study design. The provided information aims to facilitate the investigation of this compound as a potential therapeutic for ischemic stroke.
Introduction
Stroke is a leading cause of death and long-term disability worldwide, with ischemic stroke accounting for the majority of cases. The pathophysiology of ischemic stroke is complex, involving a cascade of events including excitotoxicity, oxidative stress, and neuroinflammation. The complement system, a crucial component of innate immunity, has been implicated in the inflammatory response following cerebral ischemia. Activation of the complement cascade generates anaphylatoxins such as C3a, which binds to its receptor, C3aR, exacerbating neuroinflammation and neuronal injury.
This compound is a novel, potent thiophene (B33073) antagonist of the human C3aR.[1] It has demonstrated superior efficacy and metabolic stability compared to older C3aR antagonists like SB290157.[2][3][4] By blocking the C3a/C3aR signaling axis, this compound mitigates the detrimental inflammatory response in the ischemic brain, offering a promising therapeutic strategy for stroke.
Mechanism of Action
In the context of ischemic stroke, this compound exerts its neuroprotective effects primarily by inhibiting the pro-inflammatory signaling cascade initiated by the binding of C3a to C3aR on various central nervous system (CNS) cells, including microglia, astrocytes, and neurons.[2] The binding of C3a to C3aR, a G-protein coupled receptor, triggers downstream signaling pathways that contribute to neuroinflammation and secondary brain injury. This compound has been shown to downregulate the expression of C3aR and key inflammatory mediators.[5]
Key signaling pathways modulated by this compound in stroke models include:
-
NF-κB Pathway: this compound treatment leads to a reduction in the phosphorylation of p65, a key subunit of the NF-κB complex, thereby inhibiting the transcription of pro-inflammatory genes.[5]
-
MAPK and STAT Pathways: this compound has been observed to reduce the phosphorylation of ERK and STAT3 in cortical neurons following oxygen-glucose deprivation/reperfusion (OGD/R), suggesting an interference with these pro-inflammatory and apoptotic signaling cascades.[6]
The culmination of these actions results in attenuated microglial activation, reduced infiltration of neutrophils, and preservation of the blood-brain barrier integrity.[5]
Signaling Pathway Diagram
Caption: Mechanism of this compound in attenuating neuroinflammation.
Quantitative Data from Preclinical Stroke Models
The following tables summarize the key findings from in vivo and in vitro studies investigating the efficacy of this compound in stroke models.
In Vivo Efficacy of this compound in Mouse Models of Stroke
| Stroke Model | Animal | This compound Administration | Key Outcomes | Reference |
| Middle Cerebral Artery Occlusion (MCAO) | C57BL/6 Mice | Intraperitoneal injection 1-hour post-MCAO | Significantly reduced brain infarction and microglial activation compared to SB290157.[3][4] Attenuated neurological impairment.[5] | [3][4][5] |
| Photothrombotic (PT) Stroke | C57BL/6 Mice | Not specified | Significantly reduced brain infarction relative to SB290157.[6] | [6] |
| Embolic Stroke | C57BL/6 Mice | Not specified | Significantly reduced brain infarction relative to SB290157.[6] | [6] |
In Vitro Neuroprotective Effects of this compound
| Cell Type | In Vitro Model | Key Outcomes | Reference |
| Mouse Primary Brain Endothelial Cells | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Reduced LDH release.[3][4] Significantly reduced TNF-α, IL-6, and ICAM-1 expression.[3][4] | [3][4] |
| Mouse Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Reduced cell death.[6] Reduced phosphorylation of ERK/STAT3 relative to SB290157.[6] | [6] |
Experimental Protocols
In Vivo: Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol describes the induction of transient focal cerebral ischemia followed by the administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO/PEG300/Tween-80/saline mixture)[1]
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
6-0 nylon monofilament with a silicone-coated tip
-
Surgical instruments
-
Heating pad and rectal probe for temperature monitoring
-
Laser-Doppler flowmetry (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and maintain its body temperature at 37°C using a heating pad.[7] Place the mouse in a supine position and make a midline neck incision.
-
Vessel Exposure: Carefully dissect the soft tissues to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Filament Insertion: Ligate the distal end of the ECA. Introduce a 6-0 silicone-coated nylon monofilament through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA). A successful occlusion is often confirmed by a significant drop in cerebral blood flow as measured by Laser-Doppler flowmetry.
-
Occlusion Period: Maintain the filament in place for the desired duration of ischemia (typically 60 minutes).
-
Reperfusion: Gently withdraw the filament to allow for reperfusion.
-
This compound Administration: One hour after the onset of reperfusion, administer this compound or vehicle via intraperitoneal injection.[5] The optimal dose should be determined empirically, with reports suggesting a "low-dose" is effective.[2] A starting point could be extrapolated from non-stroke inflammation models which used 1 mg/kg intravenously or 10 mg/kg orally in rats.[1]
-
Post-operative Care and Assessment: Suture the incision and allow the animal to recover. Monitor for any adverse effects. Neurological function can be assessed at various time points (e.g., 24, 48, 72 hours) using a standardized neurological scoring system. Infarct volume is typically measured at 72 hours post-MCAO using TTC staining of brain sections.
In Vitro: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
This protocol outlines the procedure for inducing ischemia-like conditions in primary cell cultures to assess the neuroprotective effects of this compound.
Materials:
-
This compound
-
Primary cortical neurons or brain endothelial cells
-
Glucose-free DMEM or Neurobasal medium
-
Hypoxic chamber (95% N₂, 5% CO₂)
-
Standard cell culture incubator (95% air, 5% CO₂)
-
Reagents for viability assays (e.g., MTT, LDH) and protein analysis (e.g., ELISA, Western blot)
Procedure:
-
Cell Culture: Plate primary cells at an appropriate density (e.g., 5000 cells/well in a 96-well plate) and culture until they reach the desired confluency.[3]
-
Oxygen-Glucose Deprivation: Replace the normal culture medium with pre-warmed, deoxygenated, glucose-free medium. Place the culture plates in a hypoxic chamber for a duration that induces significant but not complete cell death (e.g., 90 minutes to 6 hours).
-
Reperfusion and this compound Treatment: Remove the plates from the hypoxic chamber and replace the OGD medium with normal, pre-warmed culture medium containing either this compound at the desired concentration or vehicle. The optimal concentration of this compound should be determined through dose-response studies, with a range of 0.1 nM to 100 µM being a reasonable starting point based on in vitro IC₅₀ values for C3aR inhibition.[1]
-
Incubation: Return the plates to a standard cell culture incubator for a reperfusion period (e.g., 24 hours).
-
Assessment of Neuroprotection: Following the reperfusion period, assess cell viability using assays such as MTT or measure cell death by quantifying LDH release into the culture medium. The supernatant can be collected for ELISA-based quantification of inflammatory cytokines (e.g., TNF-α, IL-6), and cell lysates can be prepared for Western blot analysis of key signaling proteins (e.g., p-ERK, p-STAT3, p-p65).
Experimental Workflows
In Vivo Experimental Workflow
Caption: Workflow for in vivo MCAO studies with this compound.
In Vitro Experimental Workflow
Caption: Workflow for in vitro OGD/R studies with this compound.
Conclusion
This compound represents a significant advancement in the pharmacological targeting of the C3aR for the treatment of ischemic stroke. Its potent antagonist activity and favorable preclinical profile make it a valuable tool for stroke research. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to elucidate the intricate role of the complement system in the pathophysiology of stroke. Further studies are warranted to establish optimal dosing and treatment windows for this compound in various stroke models to facilitate its translation to the clinical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. | BioWorld [bioworld.com]
- 5. This compound: A novel antagonist of C3aR attenuates neuroinflammation in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Neuroinflammation with JR14a: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. A key mediator in the inflammatory cascade is the complement system, and specifically, the complement component 3a receptor (C3aR). JR14a is a potent and selective thiophene (B33073) antagonist of the human C3a receptor, demonstrating significant promise in attenuating neuroinflammatory processes.[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in neuroinflammation. This compound has been shown to be more potent than the commonly used C3aR antagonist, SB290157, and possesses the ability to penetrate the blood-brain barrier.[1][2]
Mechanism of Action
This compound exerts its anti-inflammatory effects by antagonizing the C3aR, a G-protein-coupled receptor.[2] Activation of C3aR in the central nervous system, particularly on microglia and astrocytes, triggers a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.[2] this compound has been demonstrated to downregulate the expression of C3aR, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4] Furthermore, it inhibits the phosphorylation of key inflammatory signaling molecules, including p65, a subunit of the NF-κB complex, as well as ERK and STAT3.[4][5] While some in vitro studies suggest this compound may exhibit partial agonist activity under certain conditions, its in vivo effects are predominantly neuroprotective and anti-inflammatory.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Parameter Measured | IC50 | Reference |
| Calcium Release Inhibition | Human Monocyte-Derived Macrophages | C3a-induced intracellular Ca2+ release | 10 nM | [1][3] |
| Degranulation Inhibition | Human LAD2 Mast Cells | C3a-induced β-hexosaminidase secretion | 8 nM | [1][3] |
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Administration Route | Dose | Cmax | Tmax | AUC (0-t) | Elimination Half-life (t1/2) | Clearance | Reference |
| Intravenous (i.v.) | 1 mg/kg | - | - | 3795 ng·h/mL | 191 min | 4.4 mL/min/kg | [1] |
| Oral (p.o.) | 10 mg/kg | 88 ng/mL | 300 min | 478 ng·h/mL | - | - | [1] |
Table 3: In Vivo Anti-Inflammatory Efficacy of this compound
| Animal Model | Administration | Outcome Measured | Effect | Reference |
| Acute Rat Paw Edema | 10 mg/kg, p.o. | Paw swelling | 65% reduction | [1] |
| Mouse MCAO Stroke Model | Intraperitoneal injection | Infarct volume, microglial activation | Significant reduction compared to SB290157 | [8] |
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Complex Role of the Complement C3a Receptor (C3aR) in Cerebral Injury and Recovery Following Ischemic Stroke | MDPI [mdpi.com]
- 3. How to Identify Activated Microglia | Proteintech Group [ptglab.com]
- 4. This compound: A novel antagonist of C3aR attenuates neuroinflammation in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for JR14a in Cerebral Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebral ischemia-reperfusion (I/R) injury, a primary contributor to the pathophysiology of stroke, triggers a complex cascade of inflammatory and apoptotic events leading to significant neuronal damage. The complement system, a key component of the innate immune response, has been identified as a critical mediator in the inflammatory processes following cerebral ischemia.[1][2][3] Specifically, the complement component 3a receptor (C3aR) plays a prominent role in post-stroke neuroinflammation.[2][4] JR14a, a novel and potent thiophene (B33073) antagonist of C3aR, has emerged as a promising neuroprotective agent in preclinical models of stroke.[1][4][5] These application notes provide a comprehensive overview of the use of this compound in cerebral I/R injury models, including its mechanism of action, experimental protocols, and key findings.
Mechanism of Action
This compound exerts its neuroprotective effects by selectively antagonizing the C3a receptor (C3aR).[6] During cerebral ischemia, the complement cascade is activated, leading to the production of the anaphylatoxin C3a.[4] Binding of C3a to its receptor, C3aR, on various central nervous system (CNS) cells, including microglia, astrocytes, and neurons, initiates a pro-inflammatory cascade.[3][4] This activation leads to the recruitment of immune cells, release of inflammatory cytokines, and disruption of the blood-brain barrier (BBB), all of which contribute to secondary brain injury.[1][4]
This compound, by blocking the C3aR, attenuates these detrimental inflammatory responses.[1][5] Studies have shown that this compound administration leads to a downregulation of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2] Furthermore, this compound has been shown to suppress the phosphorylation of p65, a subunit of the transcription factor NF-κB, and modulate the ERK/STAT3 signaling pathways, which are critically involved in inflammatory and apoptotic processes.[1][5]
Data Presentation
The following tables summarize the key quantitative and qualitative findings from preclinical studies investigating the efficacy of this compound in cerebral I/R injury models.
| In Vivo Efficacy of this compound in MCAO Mouse Model | |
| Parameter | Observation with this compound Treatment |
| Infarct Volume | Significant reduction compared to vehicle-treated controls.[1][2][4] |
| Neurological Deficit Score | Significant improvement in neurological function.[1] |
| Microglial Activation | Attenuated activation in the ischemic hemisphere.[1][2] |
| Neutrophil Infiltration | Reduced infiltration into the ischemic brain tissue.[1] |
| Blood-Brain Barrier Disruption | Attenuated disruption following I/R injury.[1] |
| In Vitro Efficacy of this compound in Oxygen-Glucose Deprivation (OGD) Model | |
| Parameter | Observation with this compound Treatment |
| Cell Death (Endothelial Cells) | Reduced LDH release and increased cell viability.[2] |
| Inflammatory Cytokine Expression (TNF-α, IL-6) | Significant reduction in expression levels.[1][2] |
| Adhesion Molecule Expression (ICAM-1) | Significant reduction in expression.[2] |
| ERK Phosphorylation | Reduced phosphorylation in cortical neurons.[5] |
| STAT3 Phosphorylation | Reduced phosphorylation in cortical neurons.[5] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This protocol describes the induction of transient focal cerebral ischemia in mice, a widely used model to mimic human ischemic stroke.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthetic (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
6-0 nylon monofilament with a silicon-coated tip
-
This compound solution (for intraperitoneal injection)
-
Vehicle control (e.g., saline or DMSO solution)
Procedure:
-
Anesthetize the mouse and maintain anesthesia throughout the surgical procedure. Monitor and maintain body temperature at 37°C.
-
Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA and insert the silicon-coated nylon monofilament.
-
Advance the filament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). A successful occlusion is often confirmed by a drop in cerebral blood flow as measured by laser Doppler flowmetry.
-
After 60-90 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
Administer this compound or vehicle via intraperitoneal injection 1 hour post-MCAO.[1]
Neurological Deficit Scoring
Neurological function is assessed at 24 and 48 hours post-MCAO using a standardized scoring system.
Example Scoring System (Modified Bederson Score):
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Decreased resistance to lateral push (and forelimb flexion).
-
3: Unidirectional circling.
-
4: Spontaneous circling or barrel rolling.
Infarct Volume Measurement (TTC Staining)
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)
-
Brain matrix
-
Formalin solution (10%)
Procedure:
-
At 48 hours post-MCAO, euthanize the mouse and perfuse transcardially with cold saline.
-
Carefully remove the brain and place it in a brain matrix.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the brain slices in 2% TTC solution at 37°C for 15-20 minutes in the dark.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Fix the stained slices in 10% formalin.
-
Capture images of the slices and quantify the infarct area and volume using image analysis software. The infarct volume is often expressed as a percentage of the total brain volume or the contralateral hemisphere volume to correct for edema.
Visualizations
Conclusion
This compound demonstrates significant neuroprotective potential in preclinical models of cerebral ischemia-reperfusion injury. Its mechanism of action, centered on the antagonism of the C3a receptor, effectively mitigates the detrimental neuroinflammatory cascade that follows an ischemic event. The data consistently show a reduction in infarct volume, improvement in neurological function, and a decrease in inflammatory markers. The provided protocols offer a framework for researchers to further investigate the therapeutic efficacy and underlying mechanisms of this compound and other C3aR antagonists in the context of stroke and other neuroinflammatory disorders. Further research is warranted to fully elucidate the downstream signaling pathways and to translate these promising preclinical findings into clinical applications.
References
- 1. This compound: A novel antagonist of C3aR attenuates neuroinflammation in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for JR14a Treatment in Primary Cortical Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of JR14a, a modulator of the complement C3a receptor (C3aR), in primary cortical neuron cultures. The protocols detailed below are intended for investigating the neuroprotective effects of this compound in an in vitro model of ischemic injury.
Introduction
This compound is a small molecule that has been investigated for its neuroprotective properties, particularly in the context of stroke and neuroinflammation.[1][2] It targets the C3a receptor (C3aR), a G protein-coupled receptor involved in the complement system, which plays a role in the central nervous system's response to injury.[1] Notably, there are reports suggesting that this compound may act as both a C3aR antagonist and a partial agonist, a factor to consider in experimental design and data interpretation.[1][3]
In primary cortical neurons, this compound has been shown to reduce cell death following oxygen-glucose deprivation (OGD), a common in vitro model for stroke.[1] The mechanism of this neuroprotective effect is associated with the modulation of intracellular signaling pathways, specifically the reduction of Extracellular signal-regulated kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.[1]
These notes provide detailed protocols for the culture of primary cortical neurons, induction of OGD, treatment with this compound, and subsequent analysis of cell viability and signaling pathway modulation.
Data Presentation
The following tables summarize the expected qualitative and hypothetical quantitative outcomes of this compound treatment in primary cortical neuron cultures subjected to oxygen-glucose deprivation. Researchers should replace the hypothetical data with their own experimental findings.
Table 1: Effect of this compound on Neuronal Viability Following Oxygen-Glucose Deprivation (OGD)
| Treatment Group | This compound Concentration | Cell Viability (% of Control) | Statistical Significance (vs. OGD) |
| Normoxia Control | - | 100% | N/A |
| OGD + Vehicle | - | Value | N/A |
| OGD + this compound | Concentration 1 | Value | p-value |
| OGD + this compound | Concentration 2 | Value | p-value |
| OGD + this compound | Concentration 3 | Value | p-value |
Table 2: Effect of this compound on ERK and STAT3 Phosphorylation Following OGD
| Treatment Group | This compound Concentration | p-ERK / Total ERK Ratio (Fold Change vs. OGD) | p-STAT3 / Total STAT3 Ratio (Fold Change vs. OGD) |
| Normoxia Control | - | Value | Value |
| OGD + Vehicle | - | 1.0 | 1.0 |
| OGD + this compound | Effective Concentration | Value | Value |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or mouse)
-
Hibernate-E medium (or similar)
-
Papain dissociation system
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates/coverslips
-
Sterile dissection tools
-
37°C, 5% CO₂ incubator
Procedure:
-
Euthanize the pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the embryonic cortices in ice-cold Hibernate-E medium.
-
Mince the cortical tissue and enzymatically digest using a papain dissociation system according to the manufacturer's instructions.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the neurons onto Poly-D-lysine coated plates at a density of 5,000 cells/well for 96-well plates (for viability assays) or higher densities for larger formats (e.g., for Western blotting).[1]
-
Culture the neurons in Neurobasal medium with supplements in a humidified incubator at 37°C and 5% CO₂.
-
Perform half-media changes every 2-3 days. Cultures are typically ready for experimentation after 7-10 days in vitro (DIV).
Protocol 2: Oxygen-Glucose Deprivation (OGD) and this compound Treatment
This protocol induces an ischemic-like injury in the cultured neurons.
Materials:
-
De-gassed, glucose-free DMEM or Neurobasal medium
-
Anaerobic chamber or hypoxic incubator (95% N₂, 5% CO₂)
-
This compound compound
-
Vehicle (e.g., sterile DMSO, ensure final concentration is non-toxic, typically ≤0.1%)[4][5]
Procedure:
-
On the day of the experiment, replace the culture medium with pre-warmed, de-gassed, glucose-free medium.
-
Place the culture plates in a hypoxic chamber at 37°C for a duration determined by preliminary experiments to induce significant but not complete cell death (e.g., 1-3 hours).
-
Following OGD, remove the plates from the chamber and replace the OGD medium with fresh, pre-warmed Neurobasal medium containing either this compound at the desired concentrations or the vehicle control.
-
It is recommended to perform a dose-response curve to determine the optimal neuroprotective concentration of this compound.
-
The duration of this compound treatment should also be optimized, with typical post-injury treatment times ranging from 24 to 48 hours for viability assays.
-
For signaling studies, a shorter treatment duration (e.g., 15-60 minutes) may be appropriate to capture transient phosphorylation events.
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
This protocol quantifies cell viability based on mitochondrial activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
At the end of the this compound treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the normoxia control group.
Protocol 4: Western Blotting for p-ERK and p-STAT3
This protocol assesses the phosphorylation status of key signaling proteins.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-STAT3, anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Following OGD and this compound treatment for the desired duration, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathway of C3aR in Neurons
Caption: C3aR signaling pathway in neurons and the modulatory role of this compound.
Experimental Workflow for this compound Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Class of Complement 3a Receptor Agonists and Antagonists Derived from the TLQP-21 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
JR14a stability in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and use of JR14a in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO.[1] For aqueous-based experiments, it is common to first prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous buffer or formulation vehicle.
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What can I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue. Here are some troubleshooting steps:
-
Use of Co-solvents: For in vivo studies, specific formulations using co-solvents are recommended to improve solubility. These include mixtures of DMSO with PEG300, Tween-80, and saline, or with SBE-β-CD in saline.[2][3]
-
Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution of this compound if precipitation occurs during preparation.[2][3]
-
Fresh Solutions: It is highly recommended to prepare fresh aqueous working solutions and use them promptly.[1][2]
Q3: How should I store this compound?
A3:
-
Powder: The solid form of this compound should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for short-term storage (up to 2 years).[3]
-
Stock Solutions: Stock solutions in DMSO can be stored at -80°C for up to 1 year or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions.[1]
Q4: Is this compound an antagonist or an agonist of the C3a receptor?
A4: this compound was initially reported as a potent antagonist of the human complement C3a receptor (C3aR).[1][2][4][5][6] However, several recent studies have suggested that this compound may also act as a C3aR agonist under certain conditions.[4] Researchers should be aware of this dual activity when designing experiments and interpreting results.
Q5: Is there any data on the long-term stability of this compound in aqueous solutions?
A5: There is limited publicly available data on the long-term stability of this compound in aqueous solutions. The general recommendation from suppliers is to prepare aqueous working solutions fresh on the day of use.[2] This suggests that the stability in aqueous buffers over extended periods may be a concern. For critical applications, it is advisable to conduct your own stability studies under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer | Low aqueous solubility of this compound. | - Prepare a higher concentration stock in 100% DMSO and use a smaller volume for dilution.- Employ a formulation with co-solvents such as PEG300, Tween-80, or SBE-β-CD.[2][3]- Use sonication or gentle heating to aid dissolution.[2][3] |
| Inconsistent experimental results | - Degradation of this compound in aqueous solution.- Repeated freeze-thaw cycles of stock solution. | - Prepare fresh working solutions for each experiment.[2]- Aliquot DMSO stock solutions to avoid multiple freeze-thaw cycles.[1] |
| Unexpected biological activity | This compound can exhibit both agonist and antagonist effects on the C3a receptor. | - Carefully review recent literature on this compound's dual activity.[4]- Include appropriate controls to characterize the specific effect in your experimental system. |
Data Presentation
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | Concentration Achieved | Solution Appearance | Reference |
| DMSO | 50 mg/mL (93.73 mM) | Clear solution (with ultrasonic and warming to 60°C) | [2][3] |
| DMSO | 100 mg/mL (187.45 mM) | Clear solution | [7] |
| Ethanol | 50 mg/mL | - | [7] |
| Water | Insoluble | - | [7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.69 mM) | Clear solution | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.69 mM) | Clear solution | [2][3] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (4.69 mM) | Suspended solution (requires ultrasonic) | [2][3] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Dosing | Reference |
| Elimination half-life (t½) | 191 min | 1 mg/kg, i.v. | [2] |
| Clearance | 4.4 mL/min/kg | 1 mg/kg, i.v. | [2] |
| AUC | 3795 ng·h/mL | 1 mg/kg, i.v. | [2] |
| Cmax | 88 ng/mL | 10 mg/kg, p.o. | [2] |
| Tmax | 300 min | 10 mg/kg, p.o. | [2] |
| AUC | 478 ng·h/mL | 10 mg/kg, p.o. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL or 100 mg/mL).[2][3][7]
-
To aid dissolution, use an ultrasonic bath and/or warm the solution to 60°C.[2][3] Ensure the tube is tightly capped during this process.
-
Vortex until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[1]
Protocol 2: Formulation for In Vivo Aqueous Administration (with PEG300 and Tween-80)
This protocol is an example for preparing a 1 mL working solution.
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 25.0 mg/mL this compound DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. The final concentration of this compound will be 2.5 mg/mL.
-
This protocol should yield a clear solution. If precipitation occurs, gentle warming or sonication can be used.[2]
-
It is recommended to use this formulation immediately after preparation.[2]
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound.
Caption: Simplified C3a receptor signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biopharma-asia.com [biopharma-asia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. vsr.biohorizons.com [vsr.biohorizons.com]
- 7. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting JR14a insolubility in media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address insolubility issues encountered when using the C3a receptor antagonist, JR14a, in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
A1: this compound is a potent and selective thiophene (B33073) antagonist of the human complement C3a receptor (C3aR).[1][2][3] Due to its hydrophobic nature, this compound is practically insoluble in water. The recommended primary solvent is dimethyl sulfoxide (B87167) (DMSO).[2]
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound can be dissolved in fresh, anhydrous DMSO at concentrations up to 100 mg/mL (187.45 mM).[2] A certificate of analysis for one batch showed a solubility of 90 mg/mL in DMSO.[1] It is crucial to use newly opened or properly stored anhydrous DMSO, as moisture can significantly reduce solubility.[2]
Q3: My this compound solution in DMSO appears hazy or has particulates. What should I do?
A3: If you observe haziness after dissolving this compound in DMSO, gentle warming of the solution to 37°C and brief vortexing or sonication can help ensure the compound is fully dissolved.[4][5] If precipitation persists, it may indicate that the DMSO has absorbed moisture or the solubility limit has been exceeded. Preparing a fresh stock solution with new, anhydrous DMSO is recommended.
Q4: What is the reported biological activity of this compound?
A4: this compound is primarily reported as a C3aR antagonist, inhibiting C3a-induced intracellular calcium release and mast cell degranulation with IC50 values in the low nanomolar range.[3][6] However, some recent studies have suggested that this compound may also act as a C3aR agonist under certain experimental conditions, capable of inducing chemotaxis and inhibiting cAMP production.[6][7]
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
A common issue for researchers is the precipitation of this compound when the DMSO stock solution is diluted into aqueous cell culture media. This "crashing out" occurs because the compound's solubility limit is exceeded in the aqueous environment.[4] The following guide provides a systematic approach to resolving this issue.
Issue 1: Immediate Precipitate Formation Upon Dilution
When adding the this compound DMSO stock to your cell culture medium, a precipitate forms instantly.
Root Cause Analysis and Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The target concentration of this compound in the media is higher than its aqueous solubility limit. | 1. Decrease Working Concentration: Test a lower final concentration of this compound. 2. Determine Max Solubility: Perform a solubility test (see protocol below) to find the highest concentration that remains in solution in your specific medium. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly into a large volume of media causes a rapid shift in solvent polarity, forcing the hydrophobic compound out of solution.[4] | 1. Use Pre-warmed Media: Always use media pre-warmed to 37°C, as solubility often increases with temperature.[4][5] 2. Gradual Addition: Add the DMSO stock drop-wise to the media while gently vortexing or swirling to ensure rapid mixing and prevent localized high concentrations.[4] 3. Intermediate Dilution: Create an intermediate dilution of the this compound stock in pre-warmed media before adding it to the final culture volume. |
| Low Media Temperature | Compound solubility is generally lower in cold solutions. | Ensure your cell culture medium is fully equilibrated to 37°C in an incubator or water bath before adding the this compound stock solution.[4] |
| High Final DMSO Concentration | While DMSO aids solubility, high concentrations (>0.5%) can be toxic to cells. The goal is to keep the final DMSO percentage as low as possible. | Prepare a higher concentration DMSO stock solution (e.g., 50-100 mM) so that a smaller volume is needed for the final dilution, keeping the final DMSO concentration typically below 0.1%. |
Issue 2: Precipitate Forms Over Time in the Incubator
The this compound-media solution is initially clear, but cloudiness or precipitate appears after hours or days of incubation.
Root Cause Analysis and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term experiments, evaporation from culture plates or flasks can increase the concentration of all components, including this compound, pushing it past its solubility limit.[5] | 1. Ensure Proper Humidification: Check and maintain the humidity level in your incubator. 2. Seal Culture Vessels: Use sealing tape or plates with low-evaporation lids for long-term cultures. |
| Interaction with Media Components | This compound may interact with proteins (e.g., in serum) or other components in the media over time, leading to aggregation or precipitation.[5] | 1. Test in Serum-Free Media: If using a serum-containing medium, test the solubility of this compound in the basal medium alone to see if serum is a contributing factor. 2. Reduce Serum Concentration: If possible for your cell type, try reducing the percentage of serum during the treatment period. |
| pH and Temperature Fluctuations | Repeatedly removing cultures from the incubator can cause temperature and pH shifts (due to re-equilibration with atmospheric CO2), which can affect compound solubility.[5] | 1. Minimize Handling: Plan experiments to minimize the number of times cultures are removed from the stable incubator environment. 2. Use Buffered Media: Ensure the medium is adequately buffered for the CO2 concentration being used. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 50 mM stock from 5.33 mg of this compound, add 200 µL of DMSO).
-
Vortex the tube vigorously until the powder is completely dissolved.
-
If dissolution is slow, gently warm the tube to 37°C for 5-10 minutes and vortex again. Brief sonication can also be applied.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]
Protocol 2: Determining Maximum Soluble Concentration in Media
This experiment helps you find the highest working concentration of this compound that your specific cell culture medium can support without precipitation.
Materials:
-
High-concentration this compound DMSO stock (e.g., 100 mM)
-
Your complete cell culture medium (including serum and supplements)
-
Sterile 96-well clear-bottom plate or microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare a serial dilution of your this compound DMSO stock in DMSO (e.g., 2-fold dilutions). This step is optional but helps in precise additions.
-
In a 96-well plate, add 200 µL of pre-warmed medium to each well.
-
Add a small, fixed volume (e.g., 0.2 µL) of each this compound DMSO concentration to the corresponding wells to create a range of final this compound concentrations. Include a "DMSO only" vehicle control.
-
Gently mix the plate.
-
Immediately inspect the wells for any signs of precipitation (cloudiness, crystals).
-
Incubate the plate under standard culture conditions (37°C, 5% CO2).
-
Observe the wells for precipitation at several time points (e.g., 1, 4, 12, and 24 hours).
-
The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for your experimental conditions.
Visualizations
Experimental Workflow: Troubleshooting this compound Precipitation
This diagram outlines the logical steps to diagnose and solve this compound insolubility in cell culture media.
A flowchart for troubleshooting this compound precipitation issues.
Signaling Pathway: C3a Receptor (C3aR) Activation
This compound acts on the C3a receptor (C3aR), a G protein-coupled receptor (GPCR). Its activation triggers multiple downstream signaling cascades.
Simplified signaling pathways activated by the C3a receptor.
References
- 1. abmole.com [abmole.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing JR14a Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JR14a in in vitro experiments. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule that acts on the human complement C3a receptor (C3aR).[1][2][3] Initially identified as a C3aR antagonist, recent studies have revealed that this compound also possesses agonist properties.[4][5][6] Its observed antagonist effects are often a result of receptor desensitization and internalization following initial activation.[4][5] This dual activity is a critical factor to consider when designing and interpreting experiments.
Q2: In what concentration range is this compound typically effective?
The effective concentration of this compound is assay and cell-type dependent. For antagonistic activity, such as inhibiting C3a-induced calcium release or degranulation, IC50 values are in the low nanomolar range (8-10 nM).[1][3][7] For agonistic activities, such as G-protein recruitment and inhibition of cAMP production, EC50 and IC50 values are also in the low nanomolar range (4-5 nM).[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: Is this compound cytotoxic?
Some studies have evaluated the cytotoxicity of this compound using LDH and MTT assays, indicating that at therapeutic concentrations, it shows low cytotoxicity.[2][8] However, as with any small molecule, cytotoxicity can be observed at higher concentrations and is cell-line dependent. It is crucial to determine the cytotoxic concentration (CC50) of this compound in your specific cell line and experimental conditions. A standard cytotoxicity assay, such as the MTT assay, should be performed to establish a non-toxic working concentration range.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][7] To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to a concentration of 10 mM. To avoid weighing very small amounts, it is advisable to prepare a larger volume of the stock solution. For example, dissolve 1 mg of this compound in the appropriate volume of DMSO based on its molecular weight (533.47 g/mol ) to achieve a 10 mM stock. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Data Presentation
Table 1: Reported In Vitro Efficacy of this compound
| Assay | Cell Type | Activity | Parameter | Reported Value (nM) | Reference(s) |
| Intracellular Calcium Release | Human Monocyte-Derived Macrophages | Antagonist | IC50 | 10 | [1][3] |
| β-Hexosaminidase Secretion | Human LAD2 Mast Cells | Antagonist | IC50 | 8 | [1][3] |
| Gi Recruitment (BRET) | HEK293 cells expressing C3aR | Agonist | EC50 | 5 | [4] |
| cAMP Inhibition | HEK293 cells expressing C3aR | Agonist | IC50 | 4 | [4] |
| cAMP Inhibition | Human Monocyte THP-1 Cells | Agonist | - | Dose-dependent | [4] |
Experimental Protocols
Protocol 1: Intracellular Calcium Flux Assay
This protocol is designed to measure changes in intracellular calcium concentration in response to this compound, either as an antagonist of C3a-induced flux or as a direct agonist.
Materials:
-
Cells expressing C3aR (e.g., HEK293-C3aR, THP-1)
-
Calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (10 mM in DMSO)
-
C3a (agonist control)
-
Ionomycin (B1663694) (positive control)
-
EGTA (negative control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with excitation/emission filters appropriate for the chosen dye (e.g., 490/525 nm for Fluo-4)
Procedure:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye. For Fluo-4 AM, a final concentration of 1-5 µM is common. Add Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with pre-warmed HBSS with HEPES to remove extracellular dye. After the final wash, leave a small volume of buffer in the wells to prevent the cells from drying out.
-
Compound Addition and Measurement:
-
For Antagonist Activity: Pre-incubate the cells with various concentrations of this compound for 10-30 minutes at 37°C. Subsequently, add a pre-determined concentration of C3a (typically at its EC80) and immediately begin measuring fluorescence.
-
For Agonist Activity: Establish a baseline fluorescence reading for a short period, then add various concentrations of this compound and continue to measure the fluorescence signal over time.
-
-
Data Acquisition: Measure fluorescence intensity at appropriate intervals (e.g., every 1-5 seconds) for a total of 2-5 minutes using a fluorescence plate reader.
-
Controls: Include wells with cells treated with C3a alone, ionomycin (to determine maximal calcium influx), and EGTA (to chelate extracellular calcium and determine baseline).
-
Data Analysis: The change in fluorescence intensity over time is indicative of intracellular calcium mobilization. Calculate the response over baseline for each well and plot the dose-response curve to determine IC50 or EC50 values.
Protocol 2: β-Hexosaminidase Release Assay (Mast Cell Degranulation)
This assay measures the release of the granular enzyme β-hexosaminidase from mast cells as an indicator of degranulation.
Materials:
-
LAD2 human mast cells
-
Tyrode's buffer (supplemented with 0.1% BSA)
-
This compound stock solution (10 mM in DMSO)
-
C3a (stimulant)
-
Triton X-100 (0.1% in Tyrode's buffer for cell lysis)
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate (B86180) buffer
-
Stop solution: Glycine (B1666218) buffer (pH 10.7)
-
96-well plates
-
Spectrophotometer (405 nm)
Procedure:
-
Cell Preparation: Wash LAD2 cells with Tyrode's buffer and resuspend to the desired concentration.
-
Compound Incubation:
-
For Antagonist Activity: Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
-
Stimulation: Add C3a to the cell suspension to induce degranulation and incubate for 30 minutes at 37°C.
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Enzymatic Reaction:
-
In a new 96-well plate, add a portion of the supernatant to the PNAG substrate solution.
-
To determine the total β-hexosaminidase content, lyse the cell pellets with 0.1% Triton X-100 and add a portion of the lysate to the substrate solution.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Stopping the Reaction: Add the glycine stop solution to each well.
-
Measurement: Read the absorbance at 405 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from lysed cells. Plot the dose-response curve to determine the IC50 of this compound.
Protocol 3: cAMP Assay
This protocol measures the inhibition of forskolin-induced cAMP production by this compound, demonstrating its agonist activity through the Gi-coupled C3aR.
Materials:
-
HEK293 cells expressing C3aR or THP-1 cells
-
Cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
96-well or 384-well plates
Procedure:
-
Cell Plating: Seed cells into the appropriate assay plate and grow to the desired confluency.
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of this compound for 15-30 minutes at room temperature or 37°C.
-
-
Stimulation: Add forskolin to all wells (except for the negative control) to stimulate adenylate cyclase and induce cAMP production. A final concentration of 10 µM forskolin is commonly used.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Cell Lysis and cAMP Detection: Follow the specific instructions of the chosen cAMP assay kit to lyse the cells and detect the levels of intracellular cAMP.
-
Data Analysis: Generate a standard curve according to the kit's instructions. Calculate the concentration of cAMP in each sample. Plot the this compound concentration against the percentage of inhibition of the forskolin-induced cAMP response to determine the IC50 value.
Mandatory Visualizations
Caption: Signaling pathway of this compound at the C3a receptor.
Caption: General experimental workflow for in vitro assays with this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No antagonistic effect observed | 1. This compound is acting as an agonist: At certain concentrations and in some cell systems, the agonist effect of this compound may predominate. 2. Receptor Desensitization: Pre-incubation with this compound may have already caused C3aR desensitization or internalization, thus preventing a subsequent response to C3a.[4][5] 3. Incorrect Concentration: The concentration of this compound or C3a may be suboptimal. | 1. Perform a direct agonist test by applying this compound alone and measuring the response (e.g., calcium flux, cAMP inhibition). 2. Vary the pre-incubation time with this compound. A shorter pre-incubation might reveal the antagonistic effect before significant desensitization occurs. 3. Perform a full dose-response curve for both this compound and C3a to identify the optimal concentrations for your assay. |
| Unexpected agonist effect observed | 1. Dual Agonist/Antagonist Nature: this compound has been shown to be a C3aR agonist in several functional assays.[4][9] 2. Cell Line Specificity: The signaling outcome may vary depending on the G-protein and β-arrestin expression levels in the specific cell line used. | 1. Acknowledge the agonist properties of this compound in your experimental design and interpretation. 2. Characterize the signaling pathway in your cell line (e.g., by measuring both G-protein and β-arrestin mediated signaling). |
| High background or variability in results | 1. This compound Precipitation: High concentrations of this compound from a DMSO stock may precipitate in aqueous buffer. 2. Cell Health: Poor cell viability or inconsistent cell numbers can lead to variable results. 3. Reagent Issues: Degradation of this compound or other reagents. | 1. Ensure the final DMSO concentration in your assay is low (typically <0.5%). Prepare intermediate dilutions in assay buffer. If precipitation is observed, sonication or gentle warming might help.[1] 2. Check cell viability before and after the experiment. Ensure consistent cell seeding density. 3. Use freshly prepared solutions and store stock solutions properly. |
| Cell death observed | 1. Cytotoxicity: The concentration of this compound used may be cytotoxic to the cells. 2. Solvent Toxicity: The final concentration of DMSO may be too high. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50 of this compound in your cell line. Use concentrations well below the CC50 for your functional assays. 2. Ensure the final DMSO concentration is at a non-toxic level for your cells (typically <0.5%). Include a vehicle control (DMSO alone) in your experiments. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
Potential off-target effects of JR14a
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JR14a. The information is designed to address specific issues that may be encountered during experiments and to provide guidance on investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its reported mechanism of action?
A1: The primary molecular target of this compound is the human complement C3a receptor (C3aR), a G protein-coupled receptor (GPCR) involved in inflammatory and immune responses.[1][2][3][4] There are conflicting reports in the scientific literature regarding its precise mechanism of action. While some studies describe this compound as a potent antagonist of C3aR, inhibiting C3a-induced intracellular calcium release and mast cell degranulation[2][3][4], more recent structural and functional evidence suggests that this compound acts as a C3aR agonist.[1][5][6] This agonistic activity has been demonstrated through G protein activation assays, cAMP accumulation assays, and β-arrestin recruitment studies.[1][6]
Q2: Why are there conflicting reports about this compound being an agonist versus an antagonist?
A2: The conflicting reports on this compound's function as either an agonist or antagonist may stem from several factors, including the specific experimental system, cell type, and assay conditions used. For instance, receptor desensitization following initial agonist stimulation by this compound could be misinterpreted as antagonism in certain assay formats.[1] It is crucial for researchers to be aware of this discrepancy and to carefully select and validate their experimental models to accurately characterize the activity of this compound.
Q3: What is known about the selectivity of this compound?
A3: this compound has been reported to be selective for the human C3a receptor over the human C5a receptor (C5aR1).[2][5] However, it is important to note that this compound is a thiophene (B33073) derivative of SB290157.[1] SB290157 has been shown to have off-target effects, including partial agonist activity at the C5aR2 receptor.[7] Therefore, when using this compound, it is advisable to test for potential cross-reactivity with C5aR2, especially in experimental systems where this receptor is expressed and functionally relevant.
Q4: What are potential off-target effects of this compound and how can I assess them?
A4: Beyond the known on-target activity at C3aR and potential cross-reactivity with C5aR2, the broader off-target profile of this compound is not extensively characterized in the public domain. To ensure the specificity of your experimental findings, it is recommended to perform comprehensive off-target profiling. Two common approaches for this are:
-
Kinase Profiling: To assess whether this compound inhibits or activates any protein kinases, screening against a panel of recombinant kinases is recommended. Several commercial services offer kinase profiling panels of varying sizes.[8][9][10][11][12]
-
Chemical Proteomics: This approach can identify protein binding partners of this compound in an unbiased manner within a cellular context.[13][14] Techniques such as affinity chromatography coupled with mass spectrometry can be employed to pull down and identify proteins that interact with this compound.[14]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: The dual agonist/antagonist nature of this compound reported in the literature could be a factor. The observed effect may be dependent on the specific signaling pathway being measured, the level of C3aR expression, or the presence of other interacting partners in your cell model.
-
Troubleshooting Steps:
-
Validate C3aR Expression: Confirm the expression of C3aR in your cell line at the protein level.
-
Dose-Response Curve: Perform a full dose-response curve for this compound to characterize its activity profile (EC50 for agonism or IC50 for antagonism) in your specific assay.
-
Orthogonal Assays: Use multiple, distinct assays to measure C3aR activation or inhibition. For example, complement a calcium flux assay with a measure of G protein activation or second messenger production (e.g., cAMP).
-
Control Compounds: Include well-characterized C3aR agonists (e.g., C3a peptide) and antagonists as controls in your experiments.
-
Issue 2: Observed phenotype does not align with known C3aR signaling.
-
Possible Cause: The phenotype may be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Test for C5aR2 Activity: If your experimental system expresses C5aR2, test the effect of this compound on this receptor directly.
-
Perform Kinase Profiling: As detailed in the FAQ, a broad kinase screen can identify unintended interactions with signaling kinases.
-
Employ a Structurally Unrelated C3aR Ligand: Use a different, structurally distinct C3aR agonist or antagonist to see if the same phenotype is produced. If the phenotype is specific to this compound, it is more likely to be an off-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of C3aR. If the phenotype persists in the absence of the intended target, it is likely an off-target effect.
-
Data Summary
Table 1: Reported In Vitro Activity of this compound
| Assay | Cell Line | Reported Activity | IC50 / EC50 | Reference(s) |
| C3a-induced Intracellular Ca2+ Release | Human Monocyte-Derived Macrophages | Antagonist | 10 nM (IC50) | [2][3] |
| C3a-induced β-hexosaminidase Secretion | Human LAD2 Mast Cells | Antagonist | 8 nM (IC50) | [2] |
| Gi Recruitment BRET Assay | HEK293 | Agonist | 5 nM (EC50) | [1] |
| cAMP Accumulation Assay | HEK293 | Agonist | 4 nM (IC50) | [1] |
| Forskolin-induced cAMP Inhibition | HEK293 expressing C3aR | Agonist | Higher potency than C3a | [6] |
| Forskolin-induced cAMP Inhibition | Human Monocyte THP-1 Cells | Agonist | Dose-dependent inhibition | [6] |
| β-arrestin Recruitment | HEK293 | Agonist | Similar potency to C3a | [6] |
Experimental Protocols
Protocol 1: Assessing C3aR Agonism using a cAMP Inhibition Assay
-
Cell Culture: Culture HEK293 cells stably expressing human C3aR in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound and a known C3aR agonist (e.g., C3a peptide) in assay buffer.
-
Assay Procedure: a. Wash the cells once with assay buffer. b. Add this compound or control agonist to the wells and incubate for 15 minutes at 37°C. c. Add a fixed concentration of forskolin (B1673556) (to stimulate cAMP production) to all wells and incubate for a further 15 minutes at 37°C. d. Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: General Workflow for Chemical Proteomics-based Off-Target Identification
-
Probe Synthesis (Optional but Recommended): Synthesize a derivative of this compound that incorporates a reactive group (e.g., alkyne, photo-affinity label) and a purification handle (e.g., biotin).
-
Cell Lysate Preparation: Prepare a lysate from the cell line or tissue of interest under native conditions to preserve protein complexes.
-
Probe Incubation: Incubate the cell lysate with the this compound probe. For photo-affinity labeling, expose the mixture to UV light to induce covalent crosslinking.
-
Affinity Purification: Use streptavidin-coated beads to capture the biotinylated this compound probe and its interacting proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Use a protein database search engine to identify the proteins from the mass spectrometry data. Compare the proteins identified in the this compound-probe pulldown to those from a control pulldown (e.g., beads only or a control compound) to identify specific interactors.
Visualizations
Caption: Agonist activity of this compound at the C3a receptor.
Caption: Workflow for investigating potential off-target effects.
References
- 1. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. assayquant.com [assayquant.com]
- 12. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JR14a-Induced Receptor Desensitization in Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with JR14a-induced receptor desensitization in their experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound a C3a receptor (C3aR) agonist or antagonist?
A1: this compound has been reported as both a potent C3aR antagonist and a functional agonist.[1][2][3] This discrepancy can be explained by this compound-induced receptor desensitization.[4] While it can act as an agonist by activating G-protein signaling and β-arrestin recruitment, prolonged exposure can lead to a state where the receptor is unresponsive to subsequent stimulation by either this compound or the endogenous ligand C3a, thus appearing as an antagonist.[4][5]
Q2: What is receptor desensitization and how does it relate to this compound?
A2: Receptor desensitization is a process where a receptor becomes less responsive to a stimulus after prolonged or repeated exposure to an agonist.[6][7] In the case of this compound, its binding to C3aR can trigger downstream signaling, but it also initiates processes that lead to the uncoupling of G-proteins and the internalization of the receptor from the cell surface, mediated by β-arrestin.[4][5] This renders the cell less sensitive to further stimulation.
Q3: Why am I seeing inhibitory effects of this compound in my assay?
A3: The inhibitory or "antagonist-like" effects of this compound are likely due to receptor desensitization. If cells are pre-incubated with this compound or if the assay duration is long, significant desensitization can occur.[4] When a subsequent stimulation with an agonist (like C3a) is applied, the desensitized receptors are unable to respond, leading to an apparent inhibition of the signal.[4]
Q4: How can I minimize receptor desensitization in my experiments with this compound?
A4: To minimize desensitization, consider the following:
-
Reduce pre-incubation times: Limit the exposure of cells to this compound before adding the primary agonist.
-
Use shorter assay durations: Measure signaling at earlier time points before significant desensitization occurs.
-
Optimize this compound concentration: Use the lowest concentration of this compound that gives a measurable effect to avoid excessive receptor activation and subsequent desensitization.
-
Perform washout steps: If pre-incubation is necessary, consider washing the cells to remove this compound before stimulating with another agonist to measure receptor resensitization.[6]
Troubleshooting Guides
Problem 1: Inconsistent results between different functional assays (e.g., potent in a G-protein activation assay but weak or inhibitory in a calcium mobilization assay).
| Possible Cause | Troubleshooting Step |
| Assay-dependent desensitization kinetics: Different signaling pathways (G-protein vs. β-arrestin/calcium) may have different rates of desensitization. | Profile this compound across multiple assays with varying pre-incubation times. A time-course experiment can reveal the onset of desensitization for each pathway. |
| Probe dependence or biased signaling: this compound may preferentially activate one pathway over another.[5] | Characterize the signaling profile of this compound in your specific cell system using assays for G-protein activation (e.g., [³⁵S]GTPγS binding or cAMP accumulation), β-arrestin recruitment, and downstream effectors like calcium mobilization. |
Problem 2: Complete loss of signal after pre-incubation with this compound.
| Possible Cause | Troubleshooting Step |
| Profound receptor desensitization and internalization: Prolonged exposure to a potent agonist like this compound can lead to significant receptor downregulation.[6] | Reduce the pre-incubation time and/or the concentration of this compound. Perform washout steps to assess if the receptor response can be recovered (resensitization). |
| Cell toxicity at high concentrations: Although not widely reported for this compound, high concentrations of any compound can induce cytotoxicity. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with the concentrations of this compound used in your experiments. |
Quantitative Data Summary
The following tables summarize the reported potency of this compound in various in vitro assays. Note that values can vary depending on the cell type and experimental conditions.
Table 1: this compound Potency in G-protein Signaling Assays
| Assay | Cell Line | Parameter | Value | Reference |
| Gαi Recruitment (BRET) | HEK293 | EC₅₀ | 5 nM | [4] |
| cAMP Inhibition | HEK293 expressing C3aR | IC₅₀ | 4 nM | [4] |
| cAMP Inhibition | THP-1 (human monocytes) | IC₅₀ | Dose-dependent inhibition | [5] |
Table 2: this compound Potency in Other Functional Assays
| Assay | Cell Line | Parameter | Value | Reference |
| Intracellular Ca²⁺ Release Inhibition | Human monocyte-derived macrophages | IC₅₀ | 10 nM | [2][8][9] |
| β-hexosaminidase Secretion Inhibition | LAD2 human mast cells | IC₅₀ | 8 nM | [2][8] |
| β-arrestin Recruitment | HEK293 | EC₅₀ | Similar potency to C3a | [5] |
Experimental Protocols
1. Calcium Mobilization Assay to Assess Desensitization
-
Principle: This assay measures the ability of this compound to induce receptor desensitization by pre-treating cells with this compound and then measuring the calcium response to a subsequent C3a challenge.
-
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing C3aR and a calcium indicator (e.g., Fluo-4 AM) in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound and C3a in assay buffer.
-
Pre-treatment (Desensitization): Add this compound to the wells and incubate for a defined period (e.g., 10 minutes).[4]
-
Stimulation: Add C3a to the wells and immediately measure the intracellular calcium fluorescence using a plate reader.
-
Data Analysis: Compare the C3a-induced calcium response in cells pre-treated with this compound to those pre-treated with vehicle control. A reduced response indicates desensitization.
-
2. cAMP Accumulation Assay
-
Principle: C3aR couples to Gαi, which inhibits adenylyl cyclase and reduces intracellular cAMP levels. This assay measures the agonist activity of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production.[4][5]
-
Methodology:
-
Cell Culture: Plate HEK293 cells expressing C3aR in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Stimulation: Pre-incubate cells with this compound for a short period (e.g., 15-30 minutes), then stimulate with forskolin (B1673556) to induce cAMP production.
-
Cell Lysis and Detection: Lyse the cells and quantify intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA).
-
Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP levels. Generate a dose-response curve to determine the IC₅₀ of this compound.
-
Visualizations
Caption: this compound signaling pathway leading to G-protein activation and β-arrestin-mediated desensitization.
Caption: Experimental workflow to assess this compound-induced receptor desensitization.
References
- 1. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
How to prevent JR14a precipitation in buffer
Technical Support Center: JR14a
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with this compound in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent, small-molecule thiophene (B33073) antagonist of the human complement C3a receptor (C3aR), playing a role in suppressing C3aR-mediated inflammation.[1][2][3] While initially described as an antagonist, recent studies suggest it can also act as an agonist under certain conditions.[4][5][6] Like many small molecules with hydrophobic regions, this compound has limited solubility in aqueous solutions, making precipitation a common issue during the preparation of stock and working solutions.[1][7] Maintaining its solubility is critical for accurate dosing and ensuring its biological activity in experiments.
Q2: I observed precipitation after preparing my this compound solution. What are the common causes?
Precipitation of this compound can be attributed to several factors:
-
Low Aqueous Solubility: this compound is inherently hydrophobic and insoluble in water.[7] Preparing it in a purely aqueous buffer like saline or PBS without co-solvents will likely cause it to precipitate.
-
Incorrect Solvent System: The choice and ratio of co-solvents are critical. Using an insufficient amount of an organic solvent like DMSO can lead to precipitation when the solution is diluted into an aqueous buffer.[1][7]
-
Temperature Changes: A decrease in temperature can significantly reduce the solubility of many compounds, causing them to fall out of solution. This is particularly relevant when moving solutions from room temperature to 4°C or when performing experiments on ice.
-
High Concentration: Exceeding the solubility limit of this compound in a given buffer system will inevitably lead to precipitation.
-
pH of the Buffer: While less documented for this compound specifically, the pH of a solution can influence the charge state of a compound and affect its solubility.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to the formation of aggregates and precipitation.[8][9]
Q3: How can I prepare a stable, precipitation-free solution of this compound?
Several protocols have been successfully used to dissolve this compound. The key is to use a combination of solvents to create a stable formulation.[1] It is recommended to prepare fresh solutions for experiments and use them promptly.[1]
Recommended Solubilization Protocols:
-
Protocol 1 (DMSO/PEG300/Tween-80/Saline):
-
First, dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL or 50 mg/mL).[1][7] Use gentle warming (up to 60°C) and sonication if necessary to aid dissolution.[1]
-
To prepare a working solution, add the solvents sequentially. For a final volume of 1 mL, combine 100 µL of the 25 mg/mL DMSO stock with 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. This method can yield a clear solution with a this compound concentration of at least 2.5 mg/mL.[1]
-
-
Protocol 2 (DMSO/SBE-β-CD/Saline):
-
Prepare a stock solution in 100% DMSO.
-
For the working solution, combine 10% DMSO with 90% of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline. This can also achieve a solubility of at least 2.5 mg/mL.[1]
-
Troubleshooting Guide
Issue: My this compound precipitated after dilution into my aqueous experimental buffer.
This is a common problem when a compound dissolved in a strong organic solvent (like DMSO) is diluted into a buffer where it has poor solubility.
Solutions:
-
Reduce Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment.
-
Increase Co-Solvent Percentage: Ensure your final experimental buffer contains a sufficient percentage of the co-solvents used in the stock solution. For example, maintain a final DMSO concentration of 0.5% - 1%. However, always check the tolerance of your specific cell line or assay for any co-solvents.
-
Use Additives in the Final Buffer: Including solubilizing agents in your final aqueous buffer can help maintain this compound solubility.
| Additive | Typical Concentration | Purpose |
| DMSO | 0.1% - 1% (v/v) | Organic co-solvent to increase solubility. |
| Tween-80 | 0.01% - 0.1% (v/v) | Non-ionic surfactant to prevent aggregation.[10][11] |
| PEG300/400 | 1% - 10% (v/v) | Polymer that can enhance solubility.[][13] |
| Cyclodextrins (e.g., SBE-β-CD) | 1% - 20% (w/v) | Forms inclusion complexes to shield hydrophobic regions.[1] |
Issue: My this compound solution is cloudy or has visible particles after storage at 4°C or -20°C.
This indicates that the compound is precipitating out at lower temperatures or due to freeze-thaw stress.
Solutions:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your concentrated stock solution to avoid repeated freeze-thaw cycles, which can degrade proteins and cause small molecules to precipitate.[8][9][14]
-
Add Cryoprotectants: For storage at -20°C, adding a cryoprotectant like glycerol (B35011) to a final concentration of 25-50% can prevent the formation of ice crystals and help keep compounds in solution.[10][14][15]
-
Re-dissolve Before Use: Before use, allow the solution to warm to room temperature. If precipitation is observed, gentle warming and sonication can be used to re-dissolve the compound.[1]
-
Storage Conditions: For long-term storage (up to 2 years), store the powdered form of this compound or a concentrated DMSO stock solution at -80°C.[1] For shorter periods (up to 1 year), -20°C is suitable.[1]
Experimental Protocols
Protocol: Screening for Optimal Buffer Conditions
This protocol helps determine the best buffer additives to prevent this compound precipitation at your desired working concentration.
Materials:
-
Concentrated this compound stock in DMSO.
-
Base experimental buffer (e.g., PBS, Tris-HCl).
-
Stock solutions of additives (e.g., 10% Tween-80, 50% PEG400, 40% SBE-β-CD).
-
Microcentrifuge tubes or a 96-well plate.
Procedure:
-
Setup: Label tubes or wells for each condition to be tested (e.g., "Buffer + 0.1% Tween-80", "Buffer + 5% PEG400").
-
Prepare Additive Buffers: In each tube, prepare the final buffer with the desired concentration of the additive.
-
Spike with this compound: Add the concentrated this compound stock to each buffer to achieve the final working concentration. Ensure the final DMSO concentration remains constant across all conditions.
-
Incubate: Incubate the solutions under the conditions where you normally see precipitation (e.g., 1 hour at 4°C).
-
Observe: Visually inspect each tube for signs of precipitation or cloudiness.
-
Quantify (Optional): To quantify solubility, centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes. Carefully remove the supernatant and measure the absorbance at a relevant wavelength to determine the concentration of soluble this compound remaining.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors influencing this compound solubility in buffer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 6. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. genextgenomics.com [genextgenomics.com]
- 9. neb.com [neb.com]
- 10. biocompare.com [biocompare.com]
- 11. neb.com [neb.com]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. westbioscience.com [westbioscience.com]
JR14a shelf life and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the shelf life, storage, and handling of JR14a, a potent modulator of the human complement C3a receptor (C3aR).
Frequently Asked Questions (FAQs)
Q1: What is the recommended shelf life and storage condition for this compound?
The shelf life of this compound depends on its form (powder or in solvent) and the storage temperature. For optimal stability, it is crucial to adhere to the supplier's recommendations. Below is a summary of storage conditions from various suppliers.
Q2: How should I prepare stock solutions of this compound?
This compound is soluble in organic solvents like DMSO.[1][2] It is important to use fresh, moisture-free DMSO for the best solubility.[2] For a 10 mM stock solution, you would dissolve 5.33 mg of this compound (MW: 533.47 g/mol ) in 1 mL of DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2]
Q3: Can I store this compound solutions at room temperature?
No, it is not recommended to store this compound solutions at room temperature for extended periods. Stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[2][3] For short-term storage of a few days to weeks, 0-4°C can be used.[1]
Q4: What is the stability of this compound in aqueous solutions?
This compound is insoluble in water.[2] Working solutions for in vitro and in vivo experiments are typically prepared fresh from a DMSO stock solution and diluted into an appropriate buffer or vehicle immediately before use.[3] It is advised to use these freshly prepared solutions promptly.[3]
Q5: There is some debate in the literature about this compound being an antagonist or an agonist of the C3a receptor. What is the current understanding?
Initially reported as a C3aR antagonist, recent studies have shown that this compound can also exhibit agonist activity.[4][5] It has been shown to inhibit forskolin-induced cAMP production, a characteristic of C3aR activation, and induce β-arrestin recruitment and receptor internalization.[5] The dual agonist/antagonist nature may depend on the specific experimental conditions and cell type used.
Data Summary
Table 1: Shelf Life and Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life | Source |
| Powder | -20°C | 3 years | [3] |
| Stock Solution in DMSO | -80°C | 2 years | [3] |
| Stock Solution in DMSO | -20°C | 1 year | [3] |
| Stock Solution in Solvent | -80°C | 1 year | [2] |
| Stock Solution in Solvent | -20°C | 1 month | [2] |
| Short-term Storage | 0 - 4°C | Days to weeks | [1] |
Experimental Protocols & Troubleshooting
This section provides an overview of key experimental methodologies involving this compound and troubleshooting tips for common issues.
Protocol 1: In Vitro C3a-induced Intracellular Calcium Release Assay
This assay is used to determine the potency of this compound in inhibiting C3a-induced calcium mobilization in human monocyte-derived macrophages.
Methodology:
-
Cell Preparation: Culture human monocyte-derived macrophages according to standard protocols.
-
Loading with Calcium Indicator: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM) as per the manufacturer's instructions.
-
This compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 µM) for a specified time (e.g., 30 minutes).[3]
-
C3a Stimulation: Add a fixed concentration of C3a to induce intracellular calcium release.
-
Measurement: Measure the change in fluorescence intensity using a suitable plate reader or microscope to determine the intracellular calcium concentration.
-
Data Analysis: Calculate the IC50 value of this compound, which is the concentration that inhibits 50% of the C3a-induced calcium response. This compound has been reported to have an IC50 of 10 nM in this assay.[3]
Troubleshooting Guide: Calcium Release Assay
Caption: Troubleshooting guide for the intracellular calcium release assay.
Protocol 2: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the ability of this compound to inhibit C3a-induced degranulation in human mast cells (e.g., LAD2 cell line) by quantifying the release of the granular enzyme β-hexosaminidase.
Methodology:
-
Cell Culture: Culture LAD2 mast cells in appropriate media.
-
Pre-incubation with this compound: Pre-incubate the LAD2 cells with different concentrations of this compound for 30 minutes.[3]
-
Stimulation with C3a: Induce degranulation by adding C3a.
-
Supernatant Collection: After incubation, centrifuge the cells and collect the supernatant.
-
β-Hexosaminidase Assay: Measure the β-hexosaminidase activity in the supernatant and the cell lysate (total release) using a colorimetric or fluorometric substrate.
-
Calculation: Express the β-hexosaminidase release as a percentage of the total amount in the cells. This compound has been shown to inhibit C3a-induced β-hexosaminidase secretion with an IC50 of 8 nM.[3]
Protocol 3: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This model is used to evaluate the neuroprotective effects of this compound in a model of ischemic stroke.
Methodology:
-
Animal Preparation: Use adult male C57BL/6 mice. Anesthetize the mice and maintain their body temperature.
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal suture method.[6][7]
-
This compound Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection) at a specific time point relative to the MCAO surgery (e.g., 1 hour post-MCAO).[8] A common vehicle for in vivo administration is a formulation of DMSO, PEG300, Tween-80, and saline.[3]
-
Reperfusion: After a defined period of occlusion (e.g., 60 minutes), withdraw the suture to allow reperfusion.
-
Neurological Assessment: At various time points post-reperfusion, assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours post-MCAO), euthanize the animals, and determine the cerebral infarct volume using TTC staining.[7]
Signaling Pathway and Experimental Workflow
C3a Receptor Signaling Pathway
This compound modulates the C3a receptor, a G-protein coupled receptor (GPCR). Upon activation, the C3aR couples to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[9] This initiates a cascade of downstream signaling events, including the activation of the PI3K/AKT and MAPK/ERK1/2 pathways, which are involved in various cellular responses, including inflammation.[9]
Caption: Simplified C3a receptor signaling pathway modulated by this compound.
General Experimental Workflow for this compound
The following diagram outlines a typical workflow for conducting experiments with this compound, from initial preparation to data analysis.
Caption: General experimental workflow for studies involving this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A novel antagonist of C3aR attenuates neuroinflammation in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Assessing JR14a Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the cytotoxic effects of JR14a in various cell lines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a small molecule modulator of the complement C3a receptor (C3aR), a G protein-coupled receptor (GPCR) involved in the innate immune response.[1][2][3][4] While initially identified as a C3aR antagonist, recent studies have demonstrated that this compound can also act as an agonist, activating C3aR signaling.[1][2] This activation can lead to downstream cellular responses such as the inhibition of cAMP production, recruitment of β-arrestin, and mobilization of intracellular calcium.[1][2] Its cytotoxic effects on various cell lines are a subject of ongoing research.
Q2: I am observing high variability in my cytotoxicity assay results with this compound. What are the common causes?
A2: High variability in cytotoxicity assays can stem from several factors. Common causes include inconsistent cell seeding density, improper handling and mixing of cell suspensions leading to clumping, and errors in the serial dilution of this compound.[5] Additionally, the presence of bubbles in the wells of your microplate can interfere with absorbance or fluorescence readings.[5] Ensure your cell culture is healthy and free from contamination, as this can also significantly impact results.
Q3: My untreated control cells show low viability. What could be the issue?
A3: Low viability in untreated control wells often points to issues with the initial cell culture conditions. This can include using cells with a high passage number, which may have reduced viability, or the presence of microbial contamination (e.g., mycoplasma).[6] The cell culture medium itself could also be a source of the problem; for instance, a high concentration of certain components in the medium can lead to increased background absorbance in some assays.[5] It is also crucial to handle the cell suspension gently during plating to avoid causing mechanical stress to the cells.[5]
Q4: How do I choose the most appropriate cytotoxicity assay for my experiments with this compound?
A4: The choice of cytotoxicity assay depends on the specific question you are asking.
-
MTT or WST-1 assays are suitable for assessing metabolic activity as an indicator of cell viability. However, be aware that this compound could potentially interfere with mitochondrial function, leading to misleading results.
-
Lactate (B86563) dehydrogenase (LDH) assays measure membrane integrity by quantifying the release of LDH from damaged cells into the culture medium. This is a direct measure of cytotoxicity.[5]
-
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a robust method to differentiate between apoptotic and necrotic cell death.[6]
-
Real-time impedance-based assays offer the advantage of continuously monitoring cell viability and cytotoxicity over time.[7]
Q5: What is the recommended solvent for dissolving this compound and what is the maximum concentration to use in cell culture?
A5: this compound is soluble in DMSO.[3] It is critical to prepare a high-concentration stock solution in DMSO and then dilute it in your cell culture medium to the final working concentrations. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) in your experiments to account for any effects of the solvent.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity Across All this compound Concentrations
| Possible Cause | Troubleshooting Step |
| Compound Concentration Error | Verify calculations for this compound dilutions. Prepare a fresh serial dilution from a new stock solution. |
| Cell Culture Contamination | Visually inspect cell cultures for any signs of microbial contamination. Consider testing for mycoplasma. |
| Solvent Toxicity | Ensure the final DMSO concentration in all wells is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle control with the highest DMSO concentration. |
| Compound Instability | Assess the stability of this compound in your culture medium over the duration of the experiment. |
Issue 2: No Dose-Dependent Cytotoxic Effect Observed
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range | The tested concentration range of this compound may be too narrow or too low. Perform a broad-range dose-response experiment to identify the effective concentration range. |
| Assay Incubation Time | The incubation time may be too short for this compound to induce a cytotoxic effect. Perform a time-course experiment (e.g., 24, 48, and 72 hours). |
| Cell Line Resistance | The chosen cell line may be resistant to the cytotoxic effects of this compound. Consider testing on a panel of different cell lines. |
| Assay Interference | This compound may interfere with the assay chemistry. For example, in an MTT assay, it might affect the mitochondrial reductase activity. Consider using an alternative cytotoxicity assay. |
Data Presentation
Table 1: Cytotoxicity of this compound on A549 Lung Carcinoma Cells after 48-hour exposure, as measured by MTT assay.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0 |
| 1 | 1.198 | 0.075 | 95.5 |
| 5 | 1.053 | 0.061 | 84.0 |
| 10 | 0.876 | 0.055 | 69.8 |
| 25 | 0.621 | 0.042 | 49.5 |
| 50 | 0.345 | 0.031 | 27.5 |
| 100 | 0.158 | 0.023 | 12.6 |
Table 2: Induction of Apoptosis by this compound in Jurkat T-lymphocyte Cells after 24-hour exposure, as measured by Annexin V/PI staining.
| This compound Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95.2 | 2.1 | 1.5 | 1.2 |
| 10 | 85.6 | 8.3 | 4.2 | 1.9 |
| 25 | 65.1 | 22.5 | 9.8 | 2.6 |
| 50 | 35.8 | 45.3 | 15.7 | 3.2 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To assess the effect of this compound on cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle controls (medium with solvent) and untreated controls (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
Objective: To quantify this compound-induced cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle, untreated, and maximum LDH release).
-
Incubate for the desired duration.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature.
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to all wells according to the kit manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance or fluorescence according to the kit manufacturer's instructions.
Protocol 3: Annexin V/PI Staining for Apoptosis Detection
Objective: To differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
6-well plates or culture tubes
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as in the cytotoxicity assay.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Agonistic signaling pathway of this compound upon binding to the C3a receptor.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.
References
- 1. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. benchchem.com [benchchem.com]
- 7. A protocol for quantifying lymphocyte-mediated cytotoxicity using an impedance-based real-time cell analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JR14a and Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JR14a in fluorescence-based assays. The information is designed to help identify and mitigate potential interference from this compound, ensuring the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule modulator of the human complement C3a receptor (C3aR), a G protein-coupled receptor (GPCR).[1][2][3][4] Initially reported as a potent antagonist, more recent studies have provided evidence that this compound can also act as an agonist, capable of inducing downstream signaling events such as G protein activation, β-arrestin recruitment, and intracellular calcium mobilization.[1][3] Its primary use in research is to investigate the role of C3aR signaling in inflammatory processes, particularly in the context of neuroinflammation and stroke.[5]
Q2: What is the chemical structure of this compound?
This compound is a thiophene (B33073) derivative. Its structure consists of two 4-chlorotoluene (B122035) moieties, a 3-methylthiophene (B123197) group, and an arginine methyl ester.[1][3] The presence of multiple aromatic ring structures is a key feature to consider when evaluating its potential for fluorescence interference.
Q3: Can this compound interfere with fluorescence-based assays?
While there are no specific reports detailing fluorescence interference by this compound, its chemical structure, which contains multiple aromatic rings, suggests a potential for such interactions.[1][3] Small molecules with similar structural motifs can sometimes exhibit intrinsic fluorescence (autofluorescence) or absorb light at wavelengths used to excite or detect common fluorophores (quenching or inner filter effect).[6] Therefore, it is crucial for researchers to perform control experiments to rule out these possibilities.
Q4: What are the common mechanisms of compound interference in fluorescence assays?
There are two primary mechanisms by which a compound like this compound can interfere with fluorescence-based assays:
-
Autofluorescence: The compound itself may fluoresce when excited by the light source of the plate reader or microscope. This emitted light can be mistakenly detected as a signal from the assay's fluorophore, leading to false positives in "gain-of-signal" assays.[6][7]
-
Quenching/Inner Filter Effect: The compound may absorb light at the excitation or emission wavelength of the assay's fluorophore. This absorption reduces the amount of light that reaches the fluorophore for excitation or the amount of emitted light that reaches the detector, leading to a decrease in the measured signal (false negatives in "gain-of-signal" assays or false positives in "loss-of-signal" assays).[6][8]
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating potential fluorescence interference from this compound.
Problem 1: Unexpected increase in fluorescence signal in a "gain-of-signal" assay.
This could be indicative of this compound autofluorescence.
Troubleshooting Steps:
-
Perform an Autofluorescence Control Experiment:
-
Prepare a set of wells containing your assay buffer and this compound at the same concentrations used in your main experiment, but without the assay's fluorescent probe or cells.
-
Read the plate using the same excitation and emission wavelengths as your main experiment.
-
A significant signal in these control wells suggests that this compound is autofluorescent under your experimental conditions.
-
-
Mitigation Strategies:
-
Wavelength Shift: If possible, switch to a fluorophore that excites and emits at longer, red-shifted wavelengths (e.g., using Cy5 instead of FITC). Many interfering compounds fluoresce in the blue-green spectrum.[9][10]
-
Data Correction: If the autofluorescence is moderate and consistent, you may be able to subtract the signal from the this compound-only control wells from your experimental wells. However, this is less ideal as it can increase data variability.
-
Assay Format Change: Consider an alternative, non-fluorescence-based assay format, such as a BRET (Bioluminescence Resonance Energy Transfer) or a label-free assay, to confirm your findings.
-
Problem 2: Unexpected decrease in fluorescence signal.
This could be due to this compound-mediated quenching or the inner filter effect.
Troubleshooting Steps:
-
Perform a Quenching Control Experiment:
-
Prepare a set of wells containing your assay buffer, the fluorescent probe at the concentration used in your experiment, and a range of this compound concentrations.
-
Measure the fluorescence at each this compound concentration.
-
A dose-dependent decrease in the fluorophore's signal in the presence of this compound indicates quenching.
-
-
Mitigation Strategies:
-
Lower this compound Concentration: If your experimental window allows, reduce the concentration of this compound to a range where quenching is minimal.
-
Measure Absorbance: Scan the absorbance spectrum of this compound to see if it overlaps with the excitation or emission spectra of your fluorophore. This can confirm an inner filter effect.
-
Use a Different Fluorophore: Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound.
-
Data Presentation
When investigating potential interference, it is crucial to present the data from your control experiments clearly. The following tables serve as templates for summarizing your findings.
Table 1: Autofluorescence of this compound
| This compound Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation |
| 0 (Buffer Only) | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 20 | ||
| 50 |
Table 2: Quenching Effect of this compound on [Fluorophore Name]
| This compound Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | % Quenching |
| 0 | 0% | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 20 | |||
| 50 |
% Quenching = (1 - (RFU with this compound / RFU without this compound)) * 100
Experimental Protocols
Protocol 1: Autofluorescence Assessment
-
Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's wavelengths.
-
Materials:
-
Assay buffer (the same used in the main experiment)
-
This compound stock solution
-
Multi-well plates (black, clear bottom recommended for microscopy)
-
Fluorescence plate reader or microscope
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer to cover the range of concentrations used in your primary assay.
-
Include a "buffer only" control (0 µM this compound).
-
Dispense the solutions into the wells of the multi-well plate.
-
Incubate the plate under the same conditions (time, temperature) as your main assay.
-
Read the plate using the exact same excitation and emission wavelengths and instrument settings as your primary assay.
-
Analyze the data by plotting the mean fluorescence intensity against the this compound concentration.
-
Protocol 2: Quenching Assessment
-
Objective: To determine if this compound quenches the fluorescence of the assay's probe.
-
Materials:
-
Assay buffer
-
This compound stock solution
-
Fluorescent probe (e.g., Fluo-4 AM, a fluorescent ligand) at the final assay concentration
-
Multi-well plates (black)
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a solution of the fluorescent probe in the assay buffer at its final working concentration.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the multi-well plate, add the this compound dilutions.
-
To each well, add the fluorescent probe solution.
-
Include a control with the fluorescent probe but no this compound.
-
Incubate as required by your assay protocol.
-
Measure the fluorescence intensity using the appropriate instrument settings.
-
Calculate the percentage of quenching for each this compound concentration relative to the control without this compound.
-
Visualizations
The following diagrams illustrate the decision-making process when troubleshooting potential fluorescence interference.
References
- 1. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Technical Support Center: Overcoming JR14a Variability in Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the experimental variability associated with the C3a receptor modulator, JR14a.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small-molecule thiophene (B33073) compound that acts as a modulator of the human complement C3a receptor (C3aR), a G protein-coupled receptor (GPCR) involved in inflammatory and immune responses.[1][2] While initially reported as a selective antagonist of C3aR, subsequent studies have revealed that this compound can also exhibit agonist activity.[3][4][5] This dual functionality is a primary source of experimental variability.
Q2: Why am I seeing conflicting results (both antagonism and agonism) with this compound in my experiments?
The dual agonist/antagonist behavior of this compound is a key challenge. The observed effect can depend on several factors:
-
Receptor Desensitization: this compound can act as a potent agonist, leading to rapid C3aR phosphorylation, β-arrestin recruitment, and subsequent receptor internalization and desensitization.[6][7][8] This can result in a state where the receptor is unresponsive to further stimulation by either this compound or the endogenous ligand C3a, giving the appearance of antagonism.
-
Experimental Conditions: The specific cell type, receptor expression level, incubation time, and the functional assay being used can all influence whether the agonistic or antagonistic properties of this compound are more prominent.
-
Signal Bias: Like many GPCR modulators, this compound may exhibit biased agonism, preferentially activating one downstream signaling pathway (e.g., G protein activation) over another (e.g., β-arrestin recruitment).
Q3: How should I store and prepare this compound to ensure its stability and activity?
Proper storage and handling are critical for consistent results.
-
Storage: this compound stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[1]
-
Solvents: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[9] For in vivo experiments, various solvent mixtures including PEG300, Tween-80, and saline have been used.[1]
-
Working Solutions: It is recommended to prepare fresh working solutions for each experiment to avoid degradation and precipitation.[1] If precipitation occurs upon dilution, gentle warming or sonication can be used to aid dissolution.[1]
Q4: What cell lines are commonly used to study this compound's effects on C3aR?
Several cell lines have been successfully used in this compound research, including:
-
Human Mast Cell Line (LAD2): For studying degranulation (β-hexosaminidase release).[1][2]
-
Human Monocytic Cell Line (THP-1): For cAMP and calcium flux assays.[3]
-
Human Embryonic Kidney Cells (HEK293): Often used for heterologous expression of C3aR to study specific signaling pathways like cAMP modulation and β-arrestin recruitment.[3]
-
Primary Cells: Including human monocyte-derived macrophages and mouse primary brain endothelial cells, have also been used to investigate the effects of this compound.[1][10]
C3aR Signaling Pathway
The complement C3a receptor (C3aR) is a versatile GPCR that can couple to multiple G proteins, primarily Gαi and Gαq, to initiate diverse downstream signaling cascades.
Caption: C3aR signaling pathways activated by this compound.
Troubleshooting Guides and Experimental Protocols
This section provides detailed troubleshooting guides and standardized protocols for key experiments used to characterize the activity of this compound.
Experimental Workflow Overview
The following diagram outlines a general workflow for characterizing the effects of this compound.
Caption: General experimental workflow for this compound studies.
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration upon C3aR activation.
Detailed Protocol:
-
Cell Preparation:
-
Culture cells (e.g., HEK293-C3aR, THP-1) to 80-90% confluency.
-
Harvest and resuspend cells in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend in assay buffer.
-
-
Assay Procedure:
-
Aliquot the dye-loaded cells into a 96-well plate.
-
Use a fluorescence plate reader with an automated injection system.
-
Establish a baseline fluorescence reading for approximately 30 seconds.
-
Inject this compound at various concentrations and continue to measure fluorescence in real-time for at least 2-3 minutes to capture the transient calcium response.
-
Include positive controls (e.g., C3a, ionomycin) and a vehicle control (e.g., DMSO).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline.
-
Plot the peak fluorescence response against the this compound concentration.
-
Determine the EC50 value from the dose-response curve.
-
Troubleshooting Guide: Calcium Flux Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No response to this compound or C3a | Low C3aR expression; inactive this compound/C3a; improper dye loading. | Verify C3aR expression via qPCR or Western blot. Use a fresh aliquot of this compound and C3a. Optimize dye loading concentration and incubation time. |
| High background signal | Cell death; dye leakage; constitutive receptor activity. | Check cell viability. Ensure gentle handling of cells. Use a lower dye concentration. If high basal activity is suspected, consider using an inverse agonist. |
| Variable results between replicates | Inconsistent cell numbers; pipetting errors; this compound precipitation. | Ensure a homogenous cell suspension. Calibrate pipettes. Prepare fresh this compound dilutions and vortex thoroughly before use. |
| Initial agonist response followed by loss of signal (antagonist-like effect) | Receptor desensitization and internalization. | This may be an inherent property of this compound. To investigate, pre-treat cells with this compound for varying times before adding C3a to see if the C3a response is blunted. |
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a measure of degranulation.
Detailed Protocol:
-
Cell Preparation:
-
Culture LAD2 mast cells according to established protocols.
-
Sensitize cells with IgE overnight if studying IgE-mediated degranulation.
-
Wash the cells and resuspend them in a suitable buffer (e.g., HEPES buffer with BSA).
-
-
Assay Procedure:
-
Aliquot cells into a 96-well plate.
-
To measure antagonism, pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Induce degranulation by adding a C3aR agonist (e.g., C3a).
-
Incubate for 30 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
-
Enzyme Activity Measurement:
-
Transfer the supernatant to a new plate.
-
Lyse the remaining cells with Triton X-100 to determine the total β-hexosaminidase content.
-
Add the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) to both the supernatant and lysate samples.
-
Incubate for 60-90 minutes at 37°C.
-
Stop the reaction with a stop solution (e.g., glycine (B1666218) buffer).
-
Read the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Troubleshooting Guide: β-Hexosaminidase Release Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High spontaneous release | Poor cell health; rough handling of cells. | Ensure cells are healthy and not over-confluent. Handle cells gently during washing and plating. |
| Low signal window (low release with agonist) | Insufficient agonist concentration; low C3aR expression. | Optimize the concentration of the C3aR agonist. Confirm C3aR expression on the mast cells. |
| This compound shows agonist activity (induces degranulation) | This may occur at high concentrations of this compound. | Test a wider range of this compound concentrations to identify a window where it acts as an antagonist without causing degranulation itself. |
| Inconsistent results | Variation in cell number; temperature fluctuations. | Use a cell counter for accurate plating. Ensure all incubations are performed at a stable 37°C. |
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity (and thus cAMP production) following the activation of the Gαi-coupled C3aR.
Detailed Protocol:
-
Cell Preparation:
-
Culture cells (e.g., HEK293-C3aR, THP-1) in 96-well plates.
-
On the day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
-
Assay Procedure:
-
Pre-incubate the cells with the PDE inhibitor for 15-30 minutes.
-
Add various concentrations of this compound to the cells.
-
Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells.
-
Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known cAMP concentrations.
-
Calculate the amount of cAMP produced in each sample.
-
Plot the inhibition of forskolin-induced cAMP production against the this compound concentration to determine the IC50 value.
-
Troubleshooting Guide: cAMP Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High basal cAMP levels | Constitutive C3aR activity; issues with the cell line. | Ensure the use of low-passage cells. If constitutive activity is high, it may be a characteristic of the receptor expression level. |
| Poor forskolin stimulation | Inactive forskolin; insufficient incubation time. | Use a fresh preparation of forskolin. Optimize the forskolin concentration and stimulation time. |
| No inhibition by this compound | Low C3aR coupling to Gαi; inactive this compound. | Confirm that C3aR is functionally coupled to the Gαi pathway in your cell line. Use a fresh aliquot of this compound. |
| High variability | Cell plating inconsistency; assay edge effects. | Ensure uniform cell seeding. Avoid using the outer wells of the plate or fill them with buffer to minimize edge effects. |
Quantitative Data Summary
The following tables summarize key quantitative data reported for this compound in various in vitro and in vivo models.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| β-Hexosaminidase Release Inhibition | Human LAD2 Mast Cells | IC50 | 8 nM | [1][2] |
| Intracellular Ca²⁺ Release Inhibition | Human Monocyte-Derived Macrophages | IC50 | 10 nM | [1][2] |
| cAMP Inhibition (Gi activation) | HEK293-C3aR | EC50 | ~1 nM | [3] |
| β-Arrestin Recruitment | HEK293-C3aR | EC50 | ~5 nM | [3] |
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Route of Administration | Dose | Cmax | Tmax | t1/2 | AUC | Reference |
| Intravenous (i.v.) | 1 mg/kg | - | - | 191 min | 3795 ng·h/mL | [1] |
| Oral (p.o.) | 10 mg/kg | 88 ng/mL | 300 min | - | 478 ng·h/mL | [1] |
Table 3: Troubleshooting Logic for this compound Variability
Caption: A logical approach to troubleshooting this compound variability.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmgood.com [abmgood.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Class of Complement 3a Receptor Agonists and Antagonists Derived from the TLQP-21 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detecting degranulation via hexosaminidase assay [protocols.io]
- 10. benchchem.com [benchchem.com]
JR14a batch-to-batch consistency issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch consistency issues with JR14a. Our goal is to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small-molecule thiophene (B33073) compound that targets the human complement C3a receptor (C3aR).[1][2] Initially identified as a selective antagonist of C3aR, it has been shown to inhibit C3a-induced intracellular calcium release and mast cell degranulation.[1][2][3] However, more recent studies have revealed that this compound can also exhibit agonist activity, stimulating C3aR-mediated signaling pathways.[4][5] This dual functionality is a critical consideration in experimental design and data interpretation.
Q2: What are the potential sources of batch-to-batch variability with this compound?
While specific batch-to-batch issues for this compound are not widely documented, general principles of chemical synthesis suggest that variability can arise from:
-
Purity Levels: Minor variations in the final purity of different batches.
-
Impurity Profiles: The presence of different types or levels of impurities from the synthesis process. These impurities could potentially have off-target effects or interfere with this compound's activity.
-
Degradation Products: Improper storage or handling can lead to the degradation of this compound, resulting in altered pharmacological activity.
-
Solubility Differences: Variations in the physical properties of the powder between batches could affect its solubility and the final concentration of prepared solutions.
Q3: How should I prepare and store this compound to ensure consistency?
For optimal and consistent results, follow these preparation and storage guidelines:
-
Storage of Powder: Store the solid compound at -20°C for long-term stability.[3]
-
Stock Solutions: Prepare stock solutions in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[3] It is recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[3]
-
Working Solutions: Prepare fresh working solutions for each experiment from the stock solution.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline have been described.[1]
Troubleshooting Guides
Problem 1: Inconsistent EC50/IC50 values in cell-based assays between different batches of this compound.
-
Potential Cause: This is a common indicator of batch-to-batch variability in purity or the presence of active impurities. The dual agonist/antagonist nature of this compound can also contribute to varied responses depending on the specific experimental conditions and cell type used.[4][6]
-
Troubleshooting Steps:
-
Confirm Solubility: Ensure that each batch is fully dissolved and that the final concentration is accurate. Perform a solubility test for each new batch.
-
Perform a Dose-Response Curve: Run a full dose-response curve for each new batch and compare it to a reference batch that yielded expected results.
-
Review Certificate of Analysis (CoA): Compare the purity and impurity profiles on the CoAs for the different batches.
-
Consider Agonist vs. Antagonist Activity: Depending on your assay, you may be observing the agonistic properties of this compound.[4][5] Consider running an agonist-mode assay (in the absence of C3a) to characterize this activity for each batch.
-
Problem 2: Unexpected or off-target effects observed with a new batch of this compound.
-
Potential Cause: The presence of an active impurity or a degradation product in the new batch could be responsible for the unexpected biological effects.
-
Troubleshooting Steps:
-
Analytical Chemistry: If possible, perform analytical tests such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to compare the purity and impurity profiles of the current batch with a previous, reliable batch.
-
Orthogonal Assays: Test the problematic batch in a counterscreening assay to check for activity at other related receptors (e.g., C5aR) to ensure its selectivity is maintained.[1][2]
-
Contact Supplier: Reach out to the supplier with the batch number and a detailed description of the issue. They may have additional quality control data or reports from other users.
-
Quantitative Data Summary
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (C3a-induced Ca2+ release) | Human monocyte-derived macrophages | 10 nM | [1] |
| IC50 (β-hexosaminidase secretion) | Human LAD2 mast cells | 8 nM | [1] |
| In Vivo Efficacy (Paw Swelling Reduction) | Rat paw model | 65% reduction at 10 mg/kg (p.o.) | [1] |
| Pharmacokinetics (Rat, i.v.) | |||
| Elimination Half-life (t1/2) | 191 min | [1] | |
| Clearance | 4.4 mL/min/kg | [1] | |
| AUC | 3795 ng·h/mL | [1] | |
| Pharmacokinetics (Rat, p.o.) | |||
| Cmax | 88 ng/mL | [1] | |
| Tmax | 300 min | [1] | |
| AUC | 478 ng·h/mL | [1] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
-
Cell Culture: Culture human monocyte-derived macrophages or a cell line expressing human C3aR (e.g., HEK293) in appropriate media.
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound from different batches in an appropriate assay buffer.
-
Assay Procedure (Antagonist Mode):
-
Add this compound dilutions to the cells and incubate for a predetermined time.
-
Stimulate the cells with a fixed concentration of C3a (e.g., EC80).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis: Calculate the IC50 value for each batch by fitting the dose-response data to a four-parameter logistic equation.
Protocol 2: General Workflow for Investigating Batch-to-Batch Consistency
This protocol outlines a systematic approach to qualifying a new batch of this compound against a previously validated reference batch.
-
Documentation Review: Compare the Certificate of Analysis (CoA) for the new batch and the reference batch. Note any differences in purity, impurity profiles, and other reported specifications.
-
Physical and Chemical Characterization:
-
Solubility Test: Determine the solubility of the new batch in the intended solvent (e.g., DMSO) and compare it to the reference batch.
-
(Optional) Analytical Chemistry: If available, perform HPLC or LC-MS analysis to confirm the identity and purity of the new batch.
-
-
In Vitro Functional Assay:
-
Perform a well-characterized in vitro assay, such as the calcium mobilization assay described above or a β-hexosaminidase release assay.[1]
-
Run a full dose-response curve for both the new and reference batches in parallel.
-
Compare the EC50/IC50 values and the maximal response. The results for the new batch should fall within an acceptable range of the reference batch.
-
-
Data Analysis and Decision:
-
If the results from the new batch are consistent with the reference batch, the new batch is qualified for use in further experiments.
-
If significant discrepancies are observed, do not proceed with critical experiments. Contact the supplier and consider further analytical investigation.
-
Visualizations
Caption: C3aR signaling and the dual role of this compound.
Caption: Workflow for this compound batch consistency validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 5. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of JR14a and SB290157 Potency at the C3a Receptor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological activity of JR14a and SB290157, two small-molecule modulators of the complement C3a receptor (C3aR). This document synthesizes experimental data to highlight their contrasting potencies and evolving understanding of their mechanisms of action.
The complement C3a receptor, a G protein-coupled receptor (GPCR), plays a significant role in inflammatory and immune responses.[1] Modulation of C3aR activity is a therapeutic target for a variety of inflammatory diseases.[2] this compound and SB290157 have been pivotal tools in studying the function of this receptor. While both were initially developed as antagonists, their pharmacological profiles are now understood to be more complex.
Potency and Efficacy Comparison
This compound, a thiophene (B33073) derivative of SB290157, has consistently demonstrated higher potency as an inhibitor of C3a-induced cellular responses.[1][3] Experimental data indicate that this compound is approximately 100-fold more potent than SB290157.[3][4] However, the classification of these compounds as pure antagonists has been challenged, with multiple studies now providing evidence for agonistic activity, which appears to be dependent on the specific cell type and experimental context.[2][5][6][7] The apparent antagonist effect of both molecules may be attributed to potent β-arrestin recruitment leading to receptor internalization and desensitization.[1][8]
Quantitative Analysis of Inhibitory Potency
| Compound | Assay | Cell Type | IC50 | Reference |
| This compound | Inhibition of C3a-induced intracellular Ca2+ release | Human monocyte-derived macrophages | 10 nM | [3][9] |
| This compound | Inhibition of C3a-induced β-hexosaminidase secretion | Human LAD2 mast cells | 8 nM | [3][9] |
| SB290157 | Inhibition of C3a-induced responses | Various | ~100-fold less potent than this compound | [3][4] |
Mechanism of Action: A Dual Role as Agonist and Antagonist
Both this compound and SB290157 bind to the C3aR.[1] Cryo-electron microscopy studies of this compound in complex with C3aR have revealed the structural basis for its interaction and how it can induce conformational changes leading to receptor activation.[1][10] While initially characterized as antagonists, subsequent research has demonstrated that both this compound and SB290157 can act as agonists in various cell-based assays, including those measuring cAMP production and intracellular calcium mobilization.[1][5] This agonist activity is a critical consideration for interpreting experimental results. For instance, the observed "antagonism" of C3a-mediated signaling may, in some cases, be the result of receptor desensitization following initial agonist-induced activation by this compound or SB290157.[1] Furthermore, SB290157 has been shown to exhibit off-target effects, including partial agonism at the C5aR2 receptor, which adds another layer of complexity to its use as a specific C3aR probe.[6][7]
Signaling Pathways and Experimental Workflow
The interaction of this compound and SB290157 with the C3aR can initiate multiple downstream signaling events. The following diagrams illustrate the C3aR signaling pathway and a general workflow for assessing the potency of these compounds.
Caption: C3aR Signaling Pathway Modulation.
Caption: Workflow for Antagonist Potency Assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of compound potency. Below are summaries of common experimental protocols used to evaluate this compound and SB290157.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit C3a-induced calcium release, a hallmark of C3aR activation.
-
Cell Culture: Human monocyte-derived macrophages (or other C3aR-expressing cells) are cultured under standard conditions.
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Compound Incubation: Cells are pre-incubated with various concentrations of this compound or SB290157 for a specified period (e.g., 30 minutes).
-
Stimulation: A fixed concentration of C3a (e.g., 100 nM) is added to induce calcium mobilization.
-
Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the compound is calculated relative to the response induced by C3a alone. IC50 values are determined by fitting the data to a dose-response curve.[3]
β-Hexosaminidase Release Assay (Mast Cell Degranulation)
This assay quantifies the inhibitory effect of a compound on C3a-induced degranulation of mast cells.
-
Cell Culture: Human LAD2 mast cells are cultured in the appropriate medium.
-
Compound Incubation: Cells are pre-incubated with a range of concentrations of this compound or SB290157 for 30 minutes.
-
Stimulation: Degranulation is induced by stimulating the cells with 100 nM C3a.
-
Supernatant Collection: The cell supernatant is collected after a defined incubation period.
-
Enzyme Assay: The activity of β-hexosaminidase in the supernatant is measured using a colorimetric substrate.
-
Data Analysis: The percentage of inhibition of β-hexosaminidase release is calculated for each compound concentration, and the IC50 value is determined.[3]
Conclusion
References
- 1. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Class of Complement 3a Receptor Agonists and Antagonists Derived from the TLQP-21 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Validating JR14a Antagonist Activity In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro antagonist activity of JR14a against the human complement C3a receptor (C3aR), with a focus on its performance relative to the alternative antagonist, SB290157. Experimental data, detailed protocols, and signaling pathway diagrams are presented to facilitate a thorough understanding of this compound's pharmacological profile.
Executive Summary
This compound is a potent, selective, non-peptide antagonist of the human C3a receptor. In vitro studies have consistently demonstrated its ability to inhibit C3a-induced cellular responses, such as intracellular calcium mobilization and mast cell degranulation. Quantitative data indicate that this compound is significantly more potent than the commonly used C3aR antagonist, SB290157. However, it is crucial to note that recent research has suggested that under certain experimental conditions, both this compound and SB290157 may exhibit agonist properties. This dual activity should be carefully considered when designing and interpreting in vitro and in vivo studies.
Quantitative Data Summary
The following table summarizes the in vitro antagonist potency of this compound and SB290157 from key functional assays.
| Compound | Assay | Cell Line | Agonist | IC50 (nM) | Reference |
| This compound | Intracellular Calcium Release | Human monocyte-derived macrophages | C3a | 10 | [1] |
| β-Hexosaminidase Secretion | Human LAD2 mast cells | C3a | 8 | [1] | |
| SB290157 | Intracellular Calcium Release | RBL-C3aR cells | C3a | 27.7 | [2] |
| Intracellular Calcium Release | Human neutrophils | C3a | 28 | [2] | |
| Radioligand Binding | RBL-C3aR cells | 125I-C3a | 200 | [2] |
Signaling Pathway and Experimental Workflow
Activation of the C3a receptor, a G-protein coupled receptor (GPCR), by its ligand C3a initiates a signaling cascade that leads to various inflammatory responses. A key event in this pathway is the mobilization of intracellular calcium, which triggers downstream effects such as the degranulation of mast cells. The following diagrams illustrate the C3aR signaling pathway and a typical experimental workflow for validating antagonist activity.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to validate this compound's antagonist activity are provided below.
Intracellular Calcium Release Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by an agonist.
Materials:
-
Human monocyte-derived macrophages or other C3aR-expressing cells
-
This compound and SB290157
-
Recombinant human C3a
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation:
-
Plate C3aR-expressing cells in a 96-well black, clear-bottom microplate and culture overnight.
-
Wash the cells with HBSS.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C, according to the manufacturer's instructions.
-
Wash the cells with HBSS to remove extracellular dye.
-
-
Antagonist Pre-incubation:
-
Add varying concentrations of this compound or SB290157 to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of C3a (at a pre-determined EC80 concentration) into each well.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Plot the percentage inhibition of the C3a-induced calcium response against the log concentration of the antagonist.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
β-Hexosaminidase Secretion Assay (Mast Cell Degranulation)
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a measure of degranulation.
Materials:
-
Human LAD2 mast cells or other suitable mast cell line
-
This compound and SB290157
-
Recombinant human C3a
-
Tyrode's buffer or other suitable physiological buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)
-
96-well microplate
-
Spectrophotometer (plate reader) capable of reading absorbance at 405 nm
Procedure:
-
Cell Preparation:
-
Wash mast cells with Tyrode's buffer and resuspend to the desired cell density.
-
-
Antagonist Pre-incubation:
-
Aliquot the cell suspension into a 96-well plate.
-
Add varying concentrations of this compound or SB290157 and incubate for 15-30 minutes at 37°C. Include a vehicle control.
-
-
Agonist Stimulation:
-
Add C3a (at a pre-determined EC50 concentration) to the wells to induce degranulation.
-
Incubate for 30 minutes at 37°C.
-
Include a control for total β-hexosaminidase release by lysing a set of cells with a detergent (e.g., Triton X-100).
-
-
Enzyme Reaction:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the pNAG substrate solution to each well and incubate for 60-90 minutes at 37°C.
-
-
Measurement and Data Analysis:
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.
-
Plot the percentage inhibition of C3a-induced degranulation against the log concentration of the antagonist.
-
Determine the IC50 value using non-linear regression.
-
Discussion of Agonist Activity
It is important for researchers to be aware that both this compound and SB290157 have been reported to exhibit agonist activity in some cellular systems, particularly at higher concentrations or in cells with high receptor expression levels.[3][4][5] This phenomenon, where a compound can act as both an antagonist and a partial agonist, is not uncommon for GPCR ligands. Therefore, when validating the antagonist activity of this compound, it is recommended to:
-
Perform agonist-mode experiments in parallel to antagonist-mode experiments to fully characterize the compound's activity.
-
Carefully titrate the concentration of both the antagonist and the agonist to define the window of antagonist activity.
-
Consider the expression level of the C3a receptor in the chosen cell model, as this can influence the observed pharmacological effect.
By taking these factors into account, researchers can obtain a more accurate and complete understanding of this compound's in vitro antagonist profile and its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The C3a receptor antagonist SB 290157 has agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to JR14a and C3a Peptide in C3a Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic non-peptide molecule JR14a and the endogenous C3a peptide in their interaction with the complement C3a receptor (C3aR). The information presented is supported by experimental data to assist researchers in understanding the nuanced pharmacology of these two important ligands.
Introduction to C3a and this compound
The complement component 3a (C3a) is a 77-amino acid pro-inflammatory anaphylatoxin that plays a crucial role in the innate immune response.[1] It exerts its effects by binding to the G protein-coupled C3a receptor (C3aR), triggering a variety of cellular responses, including chemotaxis, degranulation of mast cells and basophils, and smooth muscle contraction. The C-terminal region of C3a is essential for its binding and biological activity.
This compound is a potent, small-molecule thiophene (B33073) derivative that was initially developed as a selective antagonist of the human C3aR.[2][3][4] However, recent studies have revealed a more complex pharmacological profile, demonstrating that this compound can also act as a C3aR agonist.[5][6][7] Its ability to induce robust receptor desensitization and internalization through β-arrestin recruitment leads to a state of functional antagonism against the endogenous ligand, C3a.[5][8][9]
Quantitative Comparison of C3aR Binding and Functional Activity
The following table summarizes the key quantitative parameters for this compound and C3a in their interaction with C3aR, based on published experimental data.
| Parameter | This compound | C3a Peptide | Cell System | Assay Type | Reference |
| Gαi Protein Recruitment | EC50: 5 nM | - | HEK293 cells | BRET Assay | [5][6] |
| cAMP Inhibition | IC50: 4 nM | - | HEK293 cells | cAMP Accumulation Assay | [5][6] |
| β-Arrestin 2 Recruitment | Similar potency to C3a, lower efficacy | EC50: 5.3 nM (for C3a63-77) | HEK293T cells | BRET Assay | [2][7] |
| Inhibition of C3a-induced Calcium Mobilization | IC50: 10 nM | N/A | Human Monocyte-Derived Macrophages | Calcium Mobilization Assay | [2][3][4] |
| Inhibition of C3a-induced β-Hexosaminidase Secretion | IC50: 8 nM | N/A | Human LAD2 Mast Cells | β-Hexosaminidase Release Assay | [2][3][4] |
| Mast Cell Degranulation | Agonist activity | EC50: ~3 nM | Human LAD2 Mast Cells | Degranulation Assay | [10] |
Signaling Pathways
Upon binding to C3aR, both C3a and this compound initiate downstream signaling cascades. However, their profiles exhibit key differences, particularly in their interaction with G proteins and β-arrestins.
C3a-Mediated C3aR Signaling
The binding of the endogenous agonist C3a to C3aR primarily activates heterotrimeric G proteins, predominantly of the Gi/o family. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. C3aR activation also stimulates other signaling pathways, including the MAPK/ERK pathway, and induces robust intracellular calcium mobilization.[11] Furthermore, C3a binding promotes the recruitment of β-arrestins, which play a crucial role in receptor desensitization and internalization, thereby terminating the signal.[1][12][13]
Caption: C3a binding to C3aR activates Gi/o proteins and recruits β-arrestin.
This compound-Mediated C3aR Signaling and Functional Antagonism
This compound also binds to C3aR and acts as a potent agonist, demonstrating higher potency and efficacy in Gαi activation compared to C3a.[7] It similarly induces β-arrestin recruitment, leading to receptor internalization.[7][9] The key distinction lies in the profound and sustained nature of this compound-induced receptor desensitization. By potently promoting the internalization of C3aR, this compound effectively removes the receptor from the cell surface, rendering the cell unresponsive to subsequent stimulation by the endogenous agonist, C3a. This mechanism underlies its functional antagonism.[5][8]
Caption: this compound potently internalizes C3aR, blocking C3a's access to the receptor.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following C3aR activation.
Principle: C3aR activation, often through Gq-coupled pathways in recombinant systems or endogenously, leads to the release of calcium from intracellular stores. This is detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits increased fluorescence upon binding to calcium.
General Protocol:
-
Cell Culture: Plate cells expressing C3aR (e.g., CHO, HEK293, or primary immune cells) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells and incubate them with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and a quencher (e.g., probenecid) in the dark at 37°C for approximately 1 hour.
-
Washing: Gently wash the cells with an assay buffer to remove extracellular dye.
-
Compound Addition and Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading. Add this compound or C3a at various concentrations and immediately begin kinetic fluorescence measurements to detect the change in intracellular calcium levels.
-
Data Analysis: The increase in fluorescence intensity is proportional to the intracellular calcium concentration. For antagonists like this compound, cells are pre-incubated with the compound before the addition of C3a, and the inhibition of the C3a-induced calcium signal is quantified.
Caption: Workflow for measuring intracellular calcium changes upon C3aR activation.
β-Hexosaminidase Release Assay (Mast Cell Degranulation)
This assay quantifies mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Principle: Activation of C3aR on mast cells triggers the release of pre-formed mediators stored in granules, including β-hexosaminidase. The amount of this enzyme released into the supernatant is a measure of the extent of degranulation.
General Protocol:
-
Cell Culture: Culture a mast cell line (e.g., LAD2) in appropriate media.
-
Washing and Resuspension: Wash the cells and resuspend them in a buffered salt solution.
-
Stimulation: Aliquot the cell suspension into a 96-well plate. Add varying concentrations of C3a or this compound and incubate at 37°C for a defined period (e.g., 30 minutes) to induce degranulation. For antagonist testing, pre-incubate cells with this compound before adding C3a.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Enzymatic Reaction: In a separate plate, mix the supernatant with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). Incubate to allow the β-hexosaminidase to cleave the substrate.
-
Stopping the Reaction and Measurement: Stop the reaction with a high pH buffer, which also develops the color of the product. Measure the absorbance at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The absorbance is proportional to the amount of β-hexosaminidase released. The percentage of degranulation is calculated relative to the total enzyme content determined by lysing an equivalent number of cells.
Caption: Workflow for quantifying mast cell degranulation via β-hexosaminidase activity.
Conclusion
The comparison between this compound and the endogenous C3a peptide reveals a complex and fascinating pharmacological relationship with the C3a receptor. While C3a acts as a classical agonist, this compound exhibits a dual character, functioning as a potent agonist that leads to profound receptor desensitization and, consequently, functional antagonism against C3a. This understanding is critical for researchers designing experiments to probe the function of the C3a-C3aR axis and for drug development professionals exploring C3aR as a therapeutic target for inflammatory and immune-mediated diseases. The choice between using C3a to study the physiological response or this compound to investigate the effects of potent and sustained receptor modulation will depend on the specific research question.
References
- 1. Phosphorylation of C3a receptor at multiple sites mediates desensitization, β-arrestin-2 recruitment and inhibition of NF-κB activity in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 7. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 9. A Novel Class of Complement 3a Receptor Agonists and Antagonists Derived from the TLQP-21 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G Protein coupled Receptor Specificity for C3a and Compound 48/80-induced degranulation in human mast cells: Roles of Mas-related genes MrgX1 and MrgX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 12. Distinct and shared roles of β-arrestin-1 and β-arrestin-2 on the regulation of C3a receptor signaling in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distinct and Shared Roles of β-Arrestin-1 and β-Arrestin-2 on the Regulation of C3a Receptor Signaling in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of JR14a and Other C3aR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the C3a receptor (C3aR) inhibitor JR14a with other notable alternatives, supported by experimental data. The information is intended to assist researchers in selecting the most appropriate tool for their studies of the complement system and its role in inflammation and disease.
Introduction to C3aR and its Inhibitors
The complement C3a receptor (C3aR) is a G protein-coupled receptor that plays a significant role in the inflammatory response.[1][2] Its activation by its ligand, the anaphylatoxin C3a, triggers a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, degranulation, and cytokine release.[1][2] Consequently, inhibitors of C3aR are valuable research tools and potential therapeutic agents for a range of inflammatory and autoimmune diseases.[1] This guide focuses on the efficacy of a potent thiophene (B33073) antagonist, this compound, in comparison to other known C3aR inhibitors.
Quantitative Efficacy Data
The following table summarizes the in vitro efficacy of this compound and other selected C3aR inhibitors based on reported IC50 values. It is important to note that both this compound and SB290157 have been reported to exhibit agonist activity under certain experimental conditions, which may be attributed to β-arrestin-mediated functional antagonism.[3][4][5]
| Inhibitor | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | Inhibition of intracellular calcium release | Human Monocyte-Derived Macrophages (HMDM) | 10 | [6] |
| Inhibition of β-hexosaminidase secretion | Human LAD2 Mast Cells | 8 | [6] | |
| SB290157 | Inhibition of intracellular calcium release | Human RBL-2H3 Cells | 27.7 | |
| Inhibition of intracellular calcium release | Human Monocyte-Derived Macrophages (HMDM) | ~3800 | ||
| Inhibition of β-hexosaminidase secretion | Human LAD2 Mast Cells | 540 | ||
| DArg10_Aib20 | Inhibition of TLQP-21-induced intracellular calcium release | 3T3-L1 Cells | Low micromolar range | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Intracellular Calcium Release Assay
This protocol is a composite based on standard methods for measuring intracellular calcium mobilization.
Objective: To determine the ability of a C3aR inhibitor to block C3a-induced increases in intracellular calcium.
Materials:
-
Human Monocyte-Derived Macrophages (HMDM) or other suitable cell line expressing C3aR.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM).
-
Pluronic F-127.
-
Recombinant human C3a.
-
C3aR inhibitor (e.g., this compound, SB290157).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets.
Procedure:
-
Cell Preparation:
-
Plate cells in a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Inhibitor Incubation:
-
Wash the cells twice with HBSS.
-
Add HBSS containing various concentrations of the C3aR inhibitor to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence plate reader and establish a stable baseline fluorescence reading.
-
Add a solution of C3a (at a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously using an automated injection system.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the percentage inhibition for each inhibitor concentration relative to the C3a-only control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
β-Hexosaminidase Secretion Assay
This protocol is a composite based on standard methods for measuring mast cell degranulation.
Objective: To assess the ability of a C3aR inhibitor to prevent C3a-induced degranulation of mast cells.
Materials:
-
Human LAD2 mast cells or other suitable mast cell line.
-
Cell culture medium (e.g., StemPro-34).
-
Tyrode's buffer (containing 0.1% BSA).
-
Recombinant human C3a.
-
C3aR inhibitor (e.g., this compound, SB290157).
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase.
-
Stop buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5).
-
96-well microplates.
-
Spectrophotometer capable of reading absorbance at 405 nm.
Procedure:
-
Cell Preparation:
-
Wash LAD2 cells with Tyrode's buffer and resuspend them at a concentration of 1-2 x 10^5 cells/mL.
-
-
Inhibitor Incubation:
-
Aliquot the cell suspension into a 96-well plate.
-
Add various concentrations of the C3aR inhibitor to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Stimulation:
-
Add C3a to the wells to a final concentration that induces significant degranulation.
-
Incubate for 30 minutes at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well.
-
-
Enzymatic Reaction:
-
In a new 96-well plate, add a portion of the supernatant to wells containing the pNAG substrate solution.
-
To determine the total β-hexosaminidase content, lyse the cells in the original plate with 0.1% Triton X-100 and add a portion of the lysate to the substrate solution.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Absorbance Measurement:
-
Stop the reaction by adding the stop buffer.
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition as (Absorbance of supernatant) / (Absorbance of total lysate) x 100.
-
Calculate the percentage inhibition for each inhibitor concentration relative to the C3a-only control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
C3aR Signaling Pathway
The binding of C3a to C3aR initiates a cascade of intracellular events. The receptor is coupled to Gi proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[8][9] C3aR activation also stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[10] Downstream of these events, the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, are activated.[8][10] Furthermore, C3aR signaling can involve the recruitment of β-arrestins, which can lead to receptor desensitization and internalization, and also initiate distinct signaling pathways.
Caption: C3aR signaling cascade.
Experimental Workflow for C3aR Inhibitor Screening
The general workflow for screening and characterizing C3aR inhibitors involves a series of in vitro assays to determine potency, selectivity, and mechanism of action.
Caption: C3aR inhibitor screening workflow.
References
- 1. What are C3aR inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Complement C3a and C3a Receptor Pathway in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 4. A Novel Class of Complement 3a Receptor Agonists and Antagonists Derived from the TLQP-21 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The "C3aR Antagonist" SB290157 is a Partial C5aR2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Western Blot Analysis of p-ERK Downstream of the C3aR Modulator JR14a
For researchers, scientists, and drug development professionals, this guide provides a framework for investigating the effects of JR14a, a modulator of the complement C3a receptor (C3aR), on the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. While direct experimental data on this compound's effect on p-ERK is emerging, this document outlines the established signaling connections, a detailed protocol for Western blot analysis, and hypothetical data to guide experimental design and interpretation.
The complement C3a receptor (C3aR) is a G protein-coupled receptor (GPCR) that, upon activation by its ligand C3a, can trigger intracellular signaling cascades, including the ERK/MAPK pathway.[1][2][3] This pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and inflammation. The molecule this compound has been identified as a modulator of C3aR, with reports describing it as both a potent antagonist and, in some contexts, an agonist.[4][5][6][7] This dual activity makes it an intriguing compound for research, and Western blotting for phosphorylated ERK (p-ERK) is a direct method to assess its functional impact on this signaling axis.
The C3aR-to-ERK Signaling Pathway
Activation of C3aR by an agonist typically leads to the dissociation of heterotrimeric G proteins. The βγ subunits, and potentially the α subunit (Gαi or Gα12/13), can initiate a cascade involving phosphoinositide 3-kinase (PI3K), Ras, Raf, and MEK, ultimately leading to the phosphorylation of ERK1/2.[2][3] As an antagonist, this compound would be expected to block this cascade when induced by a C3aR agonist. Conversely, if acting as an agonist, this compound could independently initiate this signaling pathway.
Figure 1: C3aR signaling to ERK and points of modulation by this compound.
Comparative Analysis of p-ERK Levels
To assess the effect of this compound on ERK phosphorylation, a Western blot experiment can be designed to compare p-ERK levels relative to total ERK across different treatment conditions. Below is a hypothetical data table illustrating the expected outcomes for this compound acting as an antagonist.
| Treatment Group | Description | Expected p-ERK / Total ERK Ratio (Hypothetical) | Interpretation |
| Vehicle Control | Cells treated with vehicle (e.g., DMSO) | Low (Basal Level) | Represents the baseline level of ERK phosphorylation. |
| C3a (Agonist) | Cells treated with a known C3aR agonist. | High | Confirms that the C3aR-ERK pathway is active in the cell model. |
| This compound Alone | Cells treated with this compound only. | Low (Similar to Vehicle) | Indicates this compound does not have agonist activity on its own in this context. |
| C3a + this compound | Cells pre-treated with this compound, then stimulated with C3a. | Low (Inhibited) | Demonstrates the antagonistic effect of this compound on C3a-induced ERK phosphorylation. |
Detailed Experimental Protocol for Western Blot Analysis
This protocol is designed for cultured cells, such as the human monocyte cell line THP-1, which endogenously expresses C3aR.
1. Cell Culture and Treatment:
-
Culture THP-1 cells in appropriate media and conditions until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.
-
Pre-treat designated wells with this compound (e.g., 100 nM) or vehicle for 1 hour.
-
Stimulate the cells with a C3aR agonist (e.g., 50 nM C3a) for a predetermined time (e.g., 10-15 minutes).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration and add Laemmli sample buffer.
-
Denature the samples by heating.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a primary antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
Experimental Workflow
The following diagram outlines the key steps in the Western blot analysis of p-ERK downstream of this compound treatment.
Figure 2: Workflow for Western blot analysis of p-ERK.
By following this guide, researchers can systematically investigate the impact of this compound on the C3aR-mediated ERK signaling pathway. The provided protocols and diagrams offer a robust starting point for designing experiments and interpreting the resulting data in the context of drug discovery and signal transduction research.
References
- 1. The Complement C3a-C3a Receptor Axis Regulates Epithelial-to-Mesenchymal Transition by Activating the ERK Pathway in Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C3aR plays both sides in regulating resistance to bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Complement C3a and C3a Receptor Pathway in Kidney Diseases [frontiersin.org]
- 4. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A novel antagonist of C3aR attenuates neuroinflammation in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
JR14a: A Comparative Analysis of a Novel Cytokine Release Inhibitor
For researchers and drug development professionals investigating inflammatory and autoimmune disorders, the targeted inhibition of cytokine release is a critical therapeutic strategy. This guide provides a comprehensive comparison of JR14a, a potent small-molecule modulator of the complement C3a receptor (C3aR), with other alternatives, supported by experimental data. This compound has emerged as a significant tool for studying and potentially treating C3aR-mediated inflammation.
Mechanism of Action: A Dual Role at the C3a Receptor
This compound is primarily characterized as a potent antagonist of the human C3a receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response.[1][2] By binding to C3aR, this compound blocks the downstream signaling cascade initiated by its natural ligand, the anaphylatoxin C3a. This inhibition effectively suppresses the release of pro-inflammatory cytokines and other inflammatory mediators.[1][3]
Interestingly, some recent studies have proposed that this compound may also exhibit agonist activity at the C3aR.[4][5] This agonist action could lead to receptor desensitization, which would also result in an overall antagonist-like effect by rendering the receptor unresponsive to C3a.[5] This dual functionality highlights the complex pharmacology of this compound and warrants further investigation.
Comparative Efficacy of this compound
Experimental data demonstrates the potent inhibitory effects of this compound on cytokine and inflammatory mediator release, often showing superiority over older C3aR antagonists like SB290157.
In Vitro Efficacy
This compound has been shown to be a highly potent inhibitor of C3a-induced cellular responses in various human cell types. It is reportedly about 100-fold more potent than the widely used C3aR antagonist, SB290157.[2]
| Parameter | This compound | SB290157 | Cell Type |
| IC50 (Inhibition of Intracellular Ca2+ Release) | 10 nM | Not explicitly stated, but this compound is ~100x more potent | Human monocyte-derived macrophages |
| IC50 (Inhibition of β-Hexosaminidase Secretion) | 8 nM | Not explicitly stated, but this compound is ~100x more potent | Human LAD2 mast cells |
In Vivo Efficacy
In animal models of inflammation and ischemia, this compound has demonstrated significant therapeutic potential.
| Model | This compound Effect | SB290157 Effect | Key Findings |
| Rat Paw Edema | Reduced paw swelling by 65% | Not directly compared in the same study | Demonstrates in vivo anti-inflammatory activity of this compound.[1][2] |
| Mouse Cerebral Ischemia-Reperfusion Injury | Attenuated microglial activation, neutrophil infiltration, and reduced infarct size. Downregulated TNF-α and IL-6. | This compound showed superior efficacy in reducing brain infarction. | Highlights the neuroprotective and anti-inflammatory effects of this compound in a stroke model.[3][6] |
Broader Alternatives for Cytokine Release Inhibition
While this compound and SB290157 target the C3aR pathway, other classes of drugs inhibit cytokine release through different mechanisms.
| Inhibitor Class | Examples | Mechanism of Action |
| JAK Inhibitors | Ruxolitinib, Baricitinib | Inhibit Janus kinases (JAKs), which are critical for signaling downstream of multiple cytokine receptors.[7] |
| BTK Inhibitors | Acalabrutinib | Inhibit Bruton's tyrosine kinase (BTK), which is involved in the signaling of receptors that lead to the production of inflammatory cytokines in immune cells like macrophages.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on cytokine release.
Intracellular Calcium Release Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon C3aR activation.
-
Cell Culture: Human monocyte-derived macrophages are cultured in appropriate media.
-
Loading with Calcium Indicator: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM) for a specified time.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or a vehicle control for 30 minutes.[1]
-
Stimulation: The cells are then stimulated with a C3a agonist.
-
Measurement: The change in intracellular calcium is measured using a fluorometer or a fluorescence microscope. The IC50 value is calculated from the dose-response curve.
β-Hexosaminidase Secretion Assay
This assay is a measure of mast cell degranulation, a process that releases histamine (B1213489) and other inflammatory mediators.
-
Cell Culture: Human LAD2 mast cells are cultured in the appropriate medium.
-
Compound Incubation: Cells are pre-incubated with different concentrations of this compound or a vehicle control for 30 minutes.[1]
-
Stimulation: Degranulation is induced by adding a C3a agonist.
-
Supernatant Collection: After incubation, the cell supernatant is collected.
-
Enzyme Activity Measurement: The amount of β-hexosaminidase released into the supernatant is quantified by measuring its enzymatic activity using a colorimetric substrate. The IC50 value is determined from the dose-response curve.
Cytokine Measurement by ELISA
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of specific cytokines, such as TNF-α and IL-6, released from cells.
-
Cell Culture and Treatment: Cells (e.g., microglia, macrophages) are cultured and treated with this compound or a vehicle control, followed by stimulation with an inflammatory agent (e.g., C3a or LPS).
-
Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.
-
ELISA Procedure: The supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6).
-
Detection: A detection antibody conjugated to an enzyme is added, followed by a substrate that produces a colorimetric signal.
-
Quantification: The absorbance is read using a plate reader, and the cytokine concentration is determined by comparison to a standard curve.
Visualizing the Mechanism and Workflow
To better understand the signaling pathway and experimental procedures, the following diagrams are provided.
Caption: C3aR signaling pathway and this compound's point of inhibition.
Caption: Workflow for evaluating cytokine release inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A novel antagonist of C3aR attenuates neuroinflammation in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
In Vivo Validation of JR14a: A Comparative Analysis of its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of JR14a, a potent antagonist of the human complement C3a receptor (C3aR).[1][2] We will delve into its performance against other alternatives, supported by experimental data, and provide detailed methodologies for key experiments.
Executive Summary
This compound is a novel thiophene (B33073) antagonist with high selectivity for the human C3a receptor over the C5a receptor, demonstrating significant potential in suppressing C3aR-mediated inflammation.[1][2] In vivo studies have highlighted its efficacy in reducing inflammation and providing neuroprotection. Notably, this compound has shown superior potency compared to the first-generation C3aR antagonist, SB290157. However, it is important to consider recent findings that suggest an agonist activity for this compound and similar compounds at the C3aR, a point of discussion that warrants further investigation.
Performance Comparison: this compound vs. Alternatives
The primary comparator for this compound in preclinical studies has been SB290157, a widely used but less potent C3aR antagonist.
| Parameter | This compound | SB290157 | Key Findings |
| In Vitro Potency | IC50: 10 nM (Calcium Release)[2][3], 8 nM (β-hexosaminidase secretion)[2][3] | Approx. 100-fold less potent than this compound[2][3] | This compound demonstrates significantly higher in vitro potency in inhibiting C3a-induced cellular responses. |
| In Vivo Efficacy (Stroke Model) | Significantly reduced brain infarction and microglial activation[4] | Less effective than this compound in reducing brain infarction and microglial activation[4] | This compound exhibits a more potent neuroprotective effect in a mouse model of stroke.[4] |
| Anti-Inflammatory Response (Stroke Model) | Significantly reduced endothelial TNF-α, IL-6, and ICAM-1 expression[4] | Less potent anti-inflammatory response compared to this compound[4] | This compound more effectively attenuates the inflammatory cascade in cerebral ischemia.[4] |
In Vivo Pharmacokinetic Profile of this compound in Rats
| Route of Administration | Cmax | Tmax | AUC | Elimination Half-life (t1/2) | Clearance |
| Oral (10 mg/kg) | 88 ng/mL[1] | 300 min[1] | 478 ng·h/mL[1] | - | - |
| Intravenous (1 mg/kg) | - | - | 3795 ng·h/mL[1] | 191 min[1] | 4.4 mL/min/kg[1] |
Detailed Experimental Protocols
Acute Rat Paw Model of Inflammation and Edema
-
Objective: To assess the in vivo anti-inflammatory efficacy of this compound.
-
Animal Model: Rats.
-
Procedure:
-
Outcome Measures: Reduction in paw swelling compared to a control group. A 65% reduction in paw swelling was observed at 30 minutes post-agonist injection in the this compound-treated group.[1]
Middle Cerebral Artery Occlusion (MCAO) Stroke Model in Mice
-
Objective: To evaluate the neuroprotective and anti-inflammatory effects of this compound in a model of ischemic stroke.
-
Animal Model: C57BL/6 mice.[4]
-
Procedure:
-
Outcome Measures:
-
Cerebral infarct volume measured by TTC staining.[5]
-
Neurological impairment scores.[5]
-
Levels of inflammatory markers (TNF-α, IL-6) measured by ELISA.[4][5]
-
Microglial activation and neutrophil infiltration assessed by immunofluorescence and immunohistochemistry.[5]
-
Expression of C3aR and phosphorylation of p65 determined by Western blotting.[5]
-
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects primarily by antagonizing the C3a receptor (C3aR). This action disrupts the downstream signaling cascade initiated by the binding of complement component 3a (C3a).
Caption: Proposed mechanism of this compound action.
Experimental Workflow: MCAO Stroke Model
The following diagram illustrates the experimental workflow for evaluating the neuroprotective effects of this compound in the MCAO mouse model.
Caption: MCAO experimental workflow.
Concluding Remarks
This compound presents a significant advancement in the development of C3aR-targeted anti-inflammatory therapeutics. Its superior potency and efficacy in preclinical models compared to older antagonists like SB290157 are promising. However, the conflicting reports on its agonist versus antagonist activity underscore the need for further research to fully elucidate its pharmacological profile. Future studies should aim to resolve this ambiguity and continue to explore the therapeutic potential of this compound in a broader range of inflammatory and neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound: A novel antagonist of C3aR attenuates neuroinflammation in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of JR14a Cross-Reactivity with Complement Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the monoclonal antibody JR14a's binding and functional activity across various complement receptors. The information is intended to assist researchers in evaluating the selectivity of this compound for its primary target, the complement C3a receptor (C3aR), and its potential for off-target effects on other related receptors.
Executive Summary
This compound is a small molecule that has been extensively studied for its interaction with the human complement C3a receptor (C3aR). Initially identified as a potent C3aR antagonist, recent evidence strongly suggests that this compound functions as a C3aR agonist, with its antagonist-like effects in some assays likely attributable to rapid receptor desensitization. A key characteristic of this compound is its high selectivity for C3aR over the closely related C5a receptor 1 (C5aR1). However, there is a notable absence of publicly available experimental data on the cross-reactivity of this compound with other significant complement receptors, including CR1, CR2, CR3, CR4, and C5L2 (C5aR2). This lack of data represents a critical knowledge gap for the comprehensive profiling of this compound's specificity.
Comparative Binding and Functional Data
The following tables summarize the available quantitative data on the interaction of this compound with C3aR and C5aR1. It is important to note that direct binding affinity values (Kd or Ki) from head-to-head comparative studies are limited in the literature. The data presented here are derived from functional assays, which provide valuable insights into the potency and efficacy of this compound.
Table 1: Functional Activity of this compound at C3aR
| Assay Type | Cell Line | Parameter | This compound Value | Reference |
| Gi Recruitment (BRET) | HEK293T | EC50 | 5 nM | [1] |
| cAMP Accumulation Inhibition | HEK293T | IC50 | 4 nM | [1] |
| Intracellular Calcium Release Inhibition | Human Monocyte-Derived Macrophages | IC50 | 10 nM | [2] |
| β-Hexosaminidase Secretion Inhibition | Human LAD2 Mast Cells | IC50 | 8 nM | [2] |
Table 2: Selectivity of this compound for C3aR over C5aR1
| Receptor | Assay Type | Observation | Conclusion | Reference |
| C3aR | Calcium Release Assay | Potent inhibition of C3a-induced calcium release | This compound is active at C3aR | [2] |
| C5aR1 | Calcium Release Assay | No significant inhibition of C5a-induced calcium release | This compound is selective for C3aR over C5aR1 | [2] |
Cross-Reactivity with Other Complement Receptors (CR1, CR2, CR3, CR4, C5L2)
A comprehensive search of the scientific literature did not yield any direct experimental data on the binding or functional activity of this compound at complement receptors CR1, CR2, CR3, CR4, or C5L2. Therefore, the cross-reactivity of this compound with these receptors remains uncharacterized.
Signaling Pathways and Experimental Workflows
To provide a better understanding of the biological context and the methodologies used to assess this compound's activity, the following diagrams illustrate the C3aR signaling pathway and a general workflow for evaluating ligand-receptor binding.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize the activity of this compound.
Calcium Mobilization Assay
This assay measures the ability of a ligand to stimulate the release of intracellular calcium, a common downstream event of G-protein coupled receptor (GPCR) activation.
-
Cell Culture: Human monocyte-derived macrophages or other cells endogenously or recombinantly expressing C3aR or C5aR1 are cultured to an appropriate density.
-
Loading with Calcium Indicator: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) that exhibits an increase in fluorescence intensity upon binding to free calcium.
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Ligand Addition: this compound or a control ligand (C3a or C5a) is added to the cells. To assess antagonist activity, cells are pre-incubated with this compound before the addition of the agonist.
-
Fluorescence Measurement: Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are monitored in real-time.
-
Data Analysis: The dose-dependent response to the ligand is plotted to determine EC50 (for agonists) or IC50 (for antagonists) values.
cAMP Accumulation Assay
This assay measures the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production, a hallmark of Gi-coupled receptor activation.
-
Cell Culture: HEK293T cells or other suitable cells expressing C3aR are cultured.
-
Stimulation of Adenylyl Cyclase: Cells are treated with forskolin (B1673556) to stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels.
-
Ligand Treatment: Cells are co-incubated with forskolin and varying concentrations of this compound or a control ligand.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, often employing a labeled cAMP analog and a specific antibody.
-
Data Analysis: The ability of the ligand to inhibit forskolin-induced cAMP accumulation is measured, and the IC50 value is calculated from the dose-response curve.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET assays are used to monitor protein-protein interactions in live cells, such as the interaction between an activated GPCR and its associated G-protein.
-
Cell Transfection: HEK293T cells are co-transfected with plasmids encoding for C3aR fused to a Renilla luciferase (Rluc) and a G-protein subunit (e.g., Gαi) fused to a fluorescent acceptor like GFP or YFP.
-
Cell Culture and Plating: Transfected cells are cultured and plated in a suitable microplate.
-
Ligand Stimulation: Cells are stimulated with different concentrations of this compound or a control ligand.
-
Substrate Addition and BRET Measurement: A substrate for Rluc (e.g., coelenterazine) is added. If the ligand induces an interaction between the Rluc-tagged receptor and the YFP-tagged G-protein, the energy from the luciferase-catalyzed reaction is transferred to the fluorescent protein, which then emits light at its characteristic wavelength. The ratio of the light emitted by the acceptor and the donor is measured.
-
Data Analysis: The change in the BRET ratio is plotted against the ligand concentration to determine the EC50 for G-protein recruitment.
Conclusion
The available evidence robustly supports the high selectivity of this compound for the complement C3a receptor over C5aR1. While initially characterized as an antagonist, more recent and detailed mechanistic studies indicate that this compound functions as a C3aR agonist, with its inhibitory effects in certain functional assays likely resulting from potent receptor desensitization. A significant gap in the current understanding of this compound's pharmacological profile is the lack of data on its cross-reactivity with other complement receptors (CR1, CR2, CR3, CR4, and C5L2). Researchers and drug development professionals should consider this lack of comprehensive selectivity profiling when utilizing this compound as a pharmacological tool and in the interpretation of experimental results. Further studies are warranted to fully elucidate the interaction of this compound with a broader panel of complement and other related receptors to confirm its target specificity.
References
Head-to-Head Comparison: JR14a and SB290157 in Preclinical Stroke Models
A new C3a receptor antagonist, JR14a, demonstrates superior neuroprotective effects and potency compared to the widely used compound SB290157 in various experimental stroke models. This guide provides a comprehensive analysis of their performance, supported by experimental data, for researchers and drug development professionals in the field of stroke therapeutics.
The complement system, a crucial component of the innate immune response, has been identified as a key player in the secondary injury cascade following an ischemic stroke.[1][2][3] Activation of the complement cascade leads to the generation of anaphylatoxins such as C3a and C5a, which mediate inflammatory responses that can exacerbate brain damage.[2][4] Consequently, targeting the receptors of these molecules, particularly the C3a receptor (C3aR), has emerged as a promising therapeutic strategy.[5][6]
For years, SB290157 has been the primary pharmacological tool used to investigate the role of C3aR in various diseases, including stroke.[7][8] However, its utility has been questioned due to concerns about its off-target effects and potential agonist activity at higher concentrations.[5][7][8][9] More recently, a novel C3aR antagonist, this compound, has been developed and has shown significant promise in preclinical studies.[5][10][11]
This guide presents a head-to-head comparison of this compound and SB290157, summarizing key findings from in vitro and in vivo stroke models.
Quantitative Data Summary
The following tables summarize the comparative efficacy of this compound and SB290157 in various experimental stroke models.
| In Vitro Assays (Oxygen-Glucose Deprivation/Reperfusion) | This compound | SB290157 | Reference |
| Neuronal/Endothelial Cell Death | Reduced cell death | Less effective than this compound | [12][13] |
| Endothelial LDH Release | Reduced | Less effective than this compound | [11][14] |
| Endothelial TNF-α Expression | Significantly reduced | Less effective than this compound | [10][11] |
| Endothelial IL-6 Expression | Significantly reduced | Less effective than this compound | [10][11] |
| Endothelial ICAM-1 Expression | Significantly reduced | Less effective than this compound | [10][11] |
| p-ERK/STAT3 in Cortical Neurons | Reduced phosphorylation | Less effective than this compound | [12][13] |
| In Vivo Stroke Models | This compound | SB290157 | Reference |
| Infarct Volume (MCAO Model) | Significantly reduced | Less effective than this compound | [10][11][14] |
| Infarct Volume (Photothrombotic & Embolic Models) | Significantly reduced | Less effective than this compound | [12][13] |
| Microglial Activation (MCAO Model) | Significantly reduced | Less effective than this compound | [10][11][14] |
| Neurological Deficits | Improved neurological function | Showed improvement, but less effective than this compound | [5][15] |
| Blood-Brain Barrier Disruption | Attenuated | - | [15] |
| Neutrophil Infiltration | Attenuated | - | [15] |
Experimental Protocols
In Vitro Oxygen-Glucose Deprivation (OGD) Model
The in vitro effects of this compound and SB290157 were compared using an OGD model to simulate ischemic conditions.[11][12][13][14]
-
Cell Culture: Mouse primary brain endothelial cells or cortical neurons were seeded in 96-well plates.[11][12][13][14]
-
OGD Procedure: The cell culture medium was replaced with a glucose-free medium, and the cells were placed in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a specified duration.
-
Reperfusion: After the OGD period, the glucose-free medium was replaced with a normal culture medium, and the cells were returned to a normoxic incubator for 24 hours to simulate reperfusion.[10][11]
-
Treatment: this compound or SB290157 was added to the culture medium at the onset of reperfusion.
-
Outcome Measures:
-
Cell Viability/Cytotoxicity: Assessed using MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release.[11][12][13][14]
-
Inflammatory Markers: Expression of TNF-α, IL-6, and ICAM-1 was quantified using ELISA and immunofluorescence.[10][11]
-
Signaling Pathways: Phosphorylation of ERK and STAT3 was measured by Western blotting.[12][13]
-
In Vivo Stroke Models
The neuroprotective effects of this compound and SB290157 were evaluated in various mouse models of ischemic stroke.
-
Middle Cerebral Artery Occlusion (MCAO): This model involves the temporary occlusion of the middle cerebral artery to induce focal cerebral ischemia.[10][11][14]
-
Procedure: A filament is inserted into the internal carotid artery to block the origin of the MCA. After a defined period (e.g., 60 minutes), the filament is withdrawn to allow reperfusion.
-
Treatment: this compound or SB290157 was administered intraperitoneally 1 hour after the onset of MCAO.[15]
-
-
Photothrombotic Stroke: This model induces a focal cortical stroke through photosensitization.
-
Procedure: A photosensitive dye (e.g., Rose Bengal) is injected intravenously, followed by illumination of a specific region of the skull with a cold light source to induce a clot.
-
-
Embolic Stroke: This model mimics stroke caused by an embolus.
-
Procedure: A pre-formed clot is injected into the internal carotid artery to occlude the MCA.
-
-
Outcome Measures:
-
Infarct Volume: Measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining or magnetic resonance imaging (MRI).[12][13]
-
Neurological Function: Assessed using various behavioral tests, such as the corner turn test and a 28-point neurological scale.[16]
-
Inflammation: Microglial activation and neutrophil infiltration were evaluated by immunofluorescence and immunohistochemistry.[15]
-
Signaling Pathways and Mechanisms of Action
This compound appears to exert its neuroprotective effects by inhibiting the phosphorylation of ERK and STAT3 in cortical neurons following ischemia-reperfusion injury.[12][13] This leads to a reduction in neuroinflammation, as evidenced by decreased microglial activation and lower levels of pro-inflammatory cytokines like TNF-α and IL-6.[10][11][15]
SB290157 has been shown to attenuate neuroinflammation in models of intracerebral hemorrhage by inhibiting the PKC/P38/NLRP3 signaling pathway.[17][18] This leads to a reduction in microglial activation and neutrophil infiltration.[17][18] While also targeting C3aR, its lower potency and potential for off-target effects may limit its overall efficacy compared to this compound.[5][7]
Experimental Workflow
Conclusion
The available preclinical data strongly suggest that this compound is a more potent and effective C3aR antagonist than SB290157 for the treatment of ischemic stroke. This compound consistently demonstrates superior neuroprotective effects across a range of in vitro and in vivo models, including a greater reduction in infarct size, inflammation, and neuronal cell death.[10][11][12][13] The favorable pharmacological profile of this compound, coupled with the known limitations of SB290157, positions it as a more promising candidate for clinical translation. Further research is warranted to fully elucidate the mechanisms underlying the superior efficacy of this compound and to evaluate its therapeutic potential in more detail.
References
- 1. Significance of Complement System in Ischemic Stroke: A Comprehensive Review [aginganddisease.org]
- 2. Acute Ischemic Stroke & Complement Therapeutic Research Introduction - Creative Biolabs [creative-biolabs.com]
- 3. Frontiers | Complement in the Homeostatic and Ischemic Brain [frontiersin.org]
- 4. medica-musc.researchcommons.org [medica-musc.researchcommons.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Is the C3a receptor antagonist SB290157 a useful pharmacological tool? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. | BioWorld [bioworld.com]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound: A novel antagonist of C3aR attenuates neuroinflammation in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergistic neuroprotective effects of C3a and C5a receptor blockade following intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. Inhibition of C3a/C3aR by SB290157 Attenuates Neuroinflammation via PKC/P38/NLRP3 Signaling Pathway After Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Analysis of JR14a Treatment Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the C3a receptor modulator JR14a with its predecessor, SB290157. This compound has emerged as a potent modulator of the complement C3a receptor (C3aR), a G-protein coupled receptor implicated in inflammatory and neurological disorders. This document synthesizes experimental data on its mechanism of action, potency, and downstream effects, offering a valuable resource for researchers in the field.
Dual Agonist and Antagonist Properties of this compound
This compound has been characterized as both a potent antagonist and a functional agonist of the C3a receptor. This dual activity is a key differentiator from other C3aR modulators. Initially identified as an antagonist, subsequent studies have revealed that this compound can also act as an agonist, particularly in systems with high receptor expression. This phenomenon, termed "functional antagonism," is attributed to its ability to induce potent β-arrestin recruitment and subsequent receptor internalization. This leads to a desensitization of the receptor to its natural ligand, C3a, effectively antagonizing its signaling.[1][2]
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound, with comparisons to the established C3aR antagonist, SB290157, where available.
In Vitro Potency and Efficacy
| Parameter | This compound | SB290157 | Cell Line/System | Reference |
| IC50 (Ca2+ Release Inhibition) | 10 nM | ~100-fold less potent | Human Monocyte-Derived Macrophages (HMDM) | [3][4] |
| IC50 (β-Hexosaminidase Secretion Inhibition) | 8 nM | Not Reported | Human LAD2 Mast Cells | [3][4] |
| C3aR Binding Affinity (Ki) | Not Reported | 210 nM | Human C3aR | [5] |
| ERK1/2 Phosphorylation (EC50) | Not Reported | 0.46 nM | CHO cells expressing human C3aR | [5] |
In Vivo Efficacy in a Rat Model of Inflammation
| Parameter | This compound (10 mg/kg, p.o.) | Vehicle Control | Model | Reference |
| Paw Swelling Reduction | 65% | 0% | Acute rat paw model of inflammation and edema | [4] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by modulating the C3a receptor, a G-protein coupled receptor that primarily signals through Gαi. Activation of C3aR by its endogenous ligand, C3a, or by agonists like this compound, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Furthermore, C3aR activation triggers downstream signaling cascades involving the phosphorylation of Extracellular signal-regulated kinases (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3). This compound has been shown to reduce the phosphorylation of ERK and STAT3 in the context of neuroinflammation.[6] Additionally, it has been demonstrated to downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, and the phosphorylation of the NF-κB subunit p65.[6]
Experimental Protocols
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
A widely used model to induce focal cerebral ischemia, the MCAO model, was employed to evaluate the neuroprotective effects of this compound.[6][7][8][9][10]
Workflow:
Detailed Methodology:
-
Animal Model: C57BL/6 mice are commonly used.
-
Anesthesia: Mice are anesthetized using isoflurane.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A filament is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 60 minutes, followed by reperfusion.
-
This compound Administration: this compound is administered via intraperitoneal (i.p.) injection one hour after the onset of MCAO.[6]
-
Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care.
-
Assessment: Neurological deficits are scored at various time points. After a set period (e.g., 24 hours), animals are euthanized, and brains are collected for analysis. Infarct volume is measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Brain sections are also used for immunohistochemistry and immunofluorescence to assess microglial activation, neutrophil infiltration, and blood-brain barrier integrity.[6] Biochemical analyses such as ELISA and Western blotting are performed on brain homogenates to quantify cytokine levels and protein phosphorylation.
Western Blot Analysis of ERK and STAT3 Phosphorylation
To determine the effect of this compound on downstream signaling pathways, Western blotting is used to measure the phosphorylation status of key proteins like ERK and STAT3.[11][12][13][14][15][16][17][18][19]
Protocol:
-
Cell Culture and Treatment: A suitable cell line (e.g., primary neurons or endothelial cells) is cultured and treated with this compound at various concentrations for specific durations.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK) and phosphorylated STAT3 (p-STAT3).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane is stripped of the initial antibodies and re-probed with antibodies for total ERK and total STAT3 to normalize for protein loading.
β-Hexosaminidase Release Assay
This assay is used to quantify mast cell degranulation, a key event in the inflammatory response, and to assess the inhibitory effect of this compound.[3]
Protocol:
-
Cell Culture: Human LAD2 mast cells are cultured in appropriate media.
-
Sensitization: Cells are sensitized overnight with human IgE.
-
Treatment: Sensitized cells are washed and pre-incubated with various concentrations of this compound for a specified time.
-
Stimulation: Degranulation is induced by challenging the cells with an appropriate stimulus (e.g., anti-IgE).
-
Supernatant Collection: The cell suspension is centrifuged, and the supernatant is collected.
-
Enzyme Assay:
-
The supernatant is incubated with the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate (B86180) buffer.
-
The reaction is stopped with a stop solution (e.g., sodium carbonate).
-
-
Quantification: The amount of released β-hexosaminidase is quantified by measuring the absorbance of the product at 405 nm. The percentage of inhibition by this compound is calculated relative to the control (stimulated cells without this compound).
Conclusion
This compound represents a significant advancement in the modulation of the C3a receptor. Its potent anti-inflammatory and neuroprotective effects, coupled with a favorable pharmacokinetic profile, make it a promising candidate for further investigation in a range of inflammatory and neurological diseases. The dual nature of its activity as both an antagonist and a functional agonist warrants further exploration to fully elucidate its therapeutic potential and mechanism of action in different disease contexts. This guide provides a foundational understanding of this compound's properties and the experimental frameworks used to evaluate its efficacy, serving as a valuable resource for the scientific community.
References
- 1. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A novel antagonist of C3aR attenuates neuroinflammation in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraluminal middle cerebral artery occlusion (MCAO) model for ischemic stroke with laser doppler flowmetry guidance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Reproducibility of JR14a Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental findings related to JR14a, a novel small molecule targeting the complement C3a receptor (C3aR). Initially characterized as a potent antagonist, emerging evidence suggests a more complex pharmacological profile, raising important considerations for the reproducibility of its biological effects. This document summarizes key experimental data, details methodologies, and visualizes relevant pathways to offer an objective resource for researchers in neuroinflammation, metabolic diseases, and drug development.
Data Summary: this compound vs. SB290157
This compound has been frequently compared to the established C3aR antagonist, SB290157. The following table summarizes their comparative efficacy from various experimental models.
| Parameter | This compound | SB290157 | Experimental Model | Key Findings | Reference |
| Inhibition of C3a-induced intracellular calcium release (IC50) | ~10 nM | ~100-fold less potent | Human monocyte-derived macrophages | This compound is significantly more potent in blocking C3a-mediated calcium signaling. | [1] |
| Inhibition of β-hexosaminidase secretion (IC50) | ~8 nM | Not specified, but this compound is noted as more potent. | Human LAD2 mast cells | This compound effectively inhibits mast cell degranulation induced by C3a. | [1] |
| Reduction of Brain Infarction | Significantly reduced | Less effective than this compound | Photothrombotic and embolic stroke models in mice | This compound demonstrates superior neuroprotective effects in vivo. | [2] |
| Reduction of Neuronal/Endothelial Cell Death | Reduced cell death | Less effective than this compound | Oxygen-Glucose Deprivation (OGD) followed by reperfusion | This compound provides greater protection against ischemic cell death in vitro. | [2] |
| Downregulation of Inflammatory Markers (TNF-α, IL-6, ICAM-1) | Significantly reduced expression | Less effective than this compound | Mouse primary brain endothelial cells (OGD/R) and MCAO stroke model | This compound shows a more potent anti-inflammatory response compared to SB290157. | [3] |
The Agonist vs. Antagonist Controversy
A critical aspect of this compound's reproducibility is the emerging evidence of its potential agonist activity at the C3a receptor. While initial studies consistently reported it as a potent antagonist[1][4], more recent structural and functional studies have challenged this classification.
| Finding | Experimental Assay | Conclusion | Reference |
| Agonist Activity | BRET and cAMP accumulation assays | This compound acts as a C3aR agonist, inducing Gi recruitment and a decrease in cAMP levels. | [5][6] |
| Antagonist Activity | Inhibition of C3a-induced intracellular calcium release and mast cell degranulation | This compound is a potent C3aR antagonist. | [1] |
This discrepancy highlights the importance of the experimental context, as this compound's activity may be dependent on the specific signaling pathway being assayed (e.g., G-protein signaling vs. calcium mobilization/β-arrestin pathways).[6]
Experimental Protocols
In Vitro Oxygen-Glucose Deprivation (OGD) Model
This protocol is commonly used to simulate ischemic conditions in vitro.
-
Cell Culture : Mouse primary cortical neurons or endothelial cells are seeded in 96-well plates at a density of 5000 cells/well.[2]
-
OGD Induction : The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified duration.
-
Reperfusion : After the OGD period, the glucose-free medium is replaced with a normal culture medium, and the cells are returned to a normoxic incubator.
-
Treatment : this compound or SB290157 is added to the culture medium at the onset of reperfusion.
-
Assessment : Cell viability is assessed using assays such as MTT or LDH release.[2][3] Downstream signaling molecules (e.g., p-ERK, p-STAT3) and inflammatory markers are quantified using Western blotting or ELISA.[2][3]
In Vivo Middle Cerebral Artery Occlusion (MCAO) Stroke Model
This surgical model is used to induce focal cerebral ischemia in rodents.
-
Surgical Procedure : A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery, inducing ischemia. After a defined period (e.g., 60 minutes), the filament is withdrawn to allow for reperfusion.
-
Treatment : this compound is administered, often via intraperitoneal injection, at a specific time point relative to the MCAO procedure (e.g., 1-hour post-MCAO).[7]
-
Outcome Measures :
-
Infarct Volume : Assessed using MRI or TTC staining of brain sections.[7]
-
Neurological Deficit : Evaluated using standardized neurological scoring systems.[7]
-
Inflammatory Response : Assessed by immunofluorescence or immunohistochemistry for markers of microglial activation and neutrophil infiltration in the brain tissue.[7]
-
Signaling Pathways and Workflows
C3aR Signaling Pathway
The complement C3a receptor (C3aR) is a G-protein-coupled receptor (GPCR). Its activation by C3a (or potentially this compound as an agonist) initiates downstream signaling cascades that can mediate both inflammatory and protective effects.
Caption: C3aR signaling cascade and the controversial role of this compound.
General Experimental Workflow for this compound Evaluation
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a preclinical stroke model.
Caption: Workflow for preclinical evaluation of this compound in stroke models.
References
- 1. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR | The EMBO Journal [link.springer.com]
- 7. This compound: A novel antagonist of C3aR attenuates neuroinflammation in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for JR14a: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of JR14a, a potent thiophene (B33073) antagonist of the human complement C3a receptor. Adherence to these guidelines is crucial to mitigate risks and ensure compliance with safety regulations.
This compound, with CAS Number 2411440-41-8 and chemical formula C25H26Cl2N4O3S, is a chlorinated thiophene-containing compound.[1] Due to its chemical nature, it must be handled and disposed of as hazardous waste. Improper disposal can lead to environmental contamination and potential health hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. The SDS for this compound (HY-138161) is available from suppliers such as MedchemExpress.[1] General safety precautions, typically found in Sections 7 and 8 of an SDS, include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[2][3][4]
-
Ventilation: All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[2][4][5]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[3][4][5][6] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[3][5][6][7]
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand.[3][8] Collect the absorbed material into a sealed container for disposal as hazardous waste.[3][8]
Quantitative Data Summary
For safe handling and disposal, it is important to be aware of the physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 2411440-41-8 | [1] |
| Molecular Formula | C25H26Cl2N4O3S | |
| Purity | 99.59% | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[3][9] The following is a general procedural guide based on best practices for chlorinated and thiophene-containing hazardous waste.
-
Waste Identification and Classification:
-
This compound waste, including pure compound, contaminated materials (e.g., pipette tips, gloves, absorbent pads), and empty containers, must be classified as hazardous waste.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Improper mixing can lead to dangerous chemical reactions.
-
Keep chlorinated organic waste separate from other chemical waste to facilitate proper disposal.
-
-
Waste Collection and Containerization:
-
Use a dedicated, properly labeled, and leak-proof waste container made of a compatible material.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "2411440-41-8," and any other information required by your institution.
-
Ensure the container is kept securely closed when not in use.
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow any specific storage temperature and condition requirements as outlined in the product's SDS.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with all necessary information about the waste, including its composition and quantity.
-
-
Recommended Disposal Method:
-
The primary recommended disposal method for chlorinated organic compounds like this compound is incineration in a licensed hazardous waste incinerator.[9][10] High-temperature incineration ensures the complete destruction of the compound, converting it into less harmful substances like carbon dioxide, water, and hydrogen chloride, which can be scrubbed from the flue gases.[9][10]
-
Landfill disposal is generally not recommended for untreated chlorinated organic waste due to its potential to leach into the soil and groundwater.
-
Experimental Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for this compound and your institution's waste disposal protocols before handling and disposing of this chemical.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ecmc.state.co.us [ecmc.state.co.us]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. uvm.edu [uvm.edu]
- 9. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 10. fishersci.com [fishersci.com]
Essential Safety and Handling Protocols for JR14a
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the handling and disposal of JR14a, a potent thiophene (B33073) antagonist of the human complement C3a receptor. All researchers, scientists, and drug development professionals working with this compound must adhere to the following procedures to ensure personal safety and minimize environmental impact.
Hazard Identification and Risk Assessment
This compound is a potent research chemical with limited long-term toxicological data.[1][2] Due to its potency and classification as a thiophene-containing compound, it should be handled with caution, assuming it may be harmful if inhaled, ingested, or absorbed through the skin.[1][3] A thorough risk assessment should be conducted before any new procedure involving this compound.
Key Physicochemical Data:
| Property | Value |
| Chemical Formula | C25H26Cl2N4O3S |
| Molecular Weight | 533.47 g/mol |
| CAS Number | 2411440-41-8 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields and a face shield | Double-gloving with nitrile gloves | Full-length lab coat (flame-retardant recommended) | N95 respirator or higher in a ventilated enclosure |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile gloves (single pair) | Full-length lab coat | Not generally required if handled in a fume hood |
| In-vivo Dosing and Animal Handling | Safety glasses with side shields | Nitrile gloves | Disposable gown over lab coat | As determined by institutional animal care and use committee (IACUC) protocols |
| Waste Disposal | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | As needed based on the potential for aerosol generation |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal. Adherence to this workflow is critical for minimizing risk.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
Waste Segregation and Disposal Procedures:
| Waste Type | Segregation and Collection | Disposal Method |
| Solid this compound Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. | Incineration by a licensed hazardous waste disposal company.[1] |
| Contaminated Labware (pipette tips, tubes, etc.) | Place in a designated, puncture-resistant hazardous waste container. | Incineration by a licensed hazardous waste disposal company. |
| Liquid Waste (solutions containing this compound) | Collect in a sealed, labeled, and compatible hazardous waste container. Do not mix with other waste streams.[4] | Incineration by a licensed hazardous waste disposal company. |
| Contaminated PPE | Bag and seal in a labeled hazardous waste container. | Incineration by a licensed hazardous waste disposal company. |
Important Considerations:
-
Never dispose of this compound waste down the drain.[3]
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[1]
By adhering to these guidelines, you contribute to a safe and responsible research environment. For any questions or in case of an exposure event, immediately contact your institution's Environmental Health and Safety (EHS) office.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
